3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile
Description
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Properties
IUPAC Name |
2-[3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NS/c9-7-3-6(1-2-15)4-8(5-7)16(10,11,12,13)14/h3-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISFXPOGLOMAMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile
Foreword for the Modern Researcher
The relentless pursuit of novel molecular entities with tailored properties is the cornerstone of contemporary drug discovery and materials science. Within this landscape, the strategic incorporation of unique functional groups can dramatically alter the physicochemical and biological profile of a lead compound. The pentafluorosulfur (SF₅) group, a sterically demanding and highly electronegative moiety, has emerged as a "super-trifluoromethyl" bioisostere, offering a distinct parameter space for molecular design.[1][2] This guide provides a comprehensive technical overview of the synthesis and properties of a specific, high-interest building block: 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile. This molecule serves as a valuable synthon for introducing the 3-fluoro-5-(pentafluorosulfur)phenyl motif, a substitution pattern of increasing importance in medicinal chemistry. The insights and protocols detailed herein are curated to empower researchers, scientists, and drug development professionals to confidently explore the potential of this and related SF₅-containing compounds in their respective fields.
I. Strategic Importance and Molecular Profile
The 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile scaffold is of significant interest due to the synergistic interplay of its constituent functional groups. The pentafluorosulfur group is known for its exceptional thermal and chemical stability, coupled with a strong electron-withdrawing nature that can profoundly influence the acidity of adjacent protons and the overall electronic distribution of the aromatic ring.[3] The fluorine atom at the 3-position further modulates the electronic properties and can participate in specific interactions, such as hydrogen bonding with biological targets. The phenylacetonitrile core is a versatile handle for a wide array of chemical transformations, allowing for the facile introduction of this unique substituted phenyl ring into more complex molecular architectures.
The SF₅ group is often utilized as a bioisosteric replacement for other bulky, lipophilic groups like tert-butyl or trifluoromethyl moieties.[3] Its distinctive octahedral geometry and electronic footprint can lead to enhanced binding affinities, improved metabolic stability, and modulated pharmacokinetic profiles in drug candidates.
II. A Proposed Synthetic Pathway: A Multi-Step Approach
While a direct, one-pot synthesis of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile from simple precursors is not yet established in the literature, a robust and logical multi-step synthetic route can be proposed based on well-established organic transformations. The overall strategy involves the initial synthesis of a key intermediate, 3-Fluoro-5-(pentafluorosulfur)benzaldehyde, followed by its conversion to the corresponding benzyl bromide, and finally, a nucleophilic substitution with a cyanide source to yield the target phenylacetonitrile.
Caption: Proposed synthetic workflow for 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile.
Experimental Protocols
Step 1: Synthesis of 3-Fluoro-5-(pentafluorosulfur)benzaldehyde (Intermediate B)
The synthesis of the key benzaldehyde intermediate can be envisioned starting from a commercially available or synthetically accessible aniline derivative.
-
Rationale: The Sandmeyer-type formylation of anilines provides a reliable method for the introduction of a formyl group onto an aromatic ring. This transformation proceeds via a diazonium salt intermediate.
-
Protocol:
-
To a stirred solution of 3-Fluoro-5-(pentafluorosulfur)aniline (1.0 eq) in an appropriate acidic medium (e.g., aqueous HCl/H₂SO₄), cooled to 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then added portion-wise to a pre-formed solution of a formylating agent (e.g., a mixture of formaldehyde and a suitable catalyst) at a controlled temperature.
-
Upon completion of the reaction, as monitored by TLC or LC-MS, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3-Fluoro-5-(pentafluorosulfur)benzaldehyde.
-
Step 2: Reduction to [3-Fluoro-5-(pentafluorosulfur)phenyl]methanol (Intermediate C)
The reduction of the aldehyde to the corresponding benzyl alcohol is a straightforward and high-yielding transformation.
-
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones, making it ideal for this conversion without affecting the SF₅ or fluoro groups.
-
Protocol:
-
3-Fluoro-5-(pentafluorosulfur)benzaldehyde (1.0 eq) is dissolved in a suitable alcoholic solvent such as methanol or ethanol.
-
The solution is cooled to 0 °C, and sodium borohydride (1.2 eq) is added portion-wise.
-
The reaction is stirred at room temperature until complete consumption of the starting material is observed.
-
The reaction is quenched by the careful addition of water or dilute acid.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the benzyl alcohol, which is often pure enough for the next step.
-
Step 3: Bromination to 1-(Bromomethyl)-3-fluoro-5-(pentafluorosulfur)benzene (Intermediate D)
The conversion of the benzyl alcohol to the corresponding benzyl bromide is a critical step to enable the subsequent nucleophilic substitution.
-
Rationale: Phosphorus tribromide (PBr₃) is a classic and effective reagent for the conversion of primary alcohols to the corresponding bromides.
-
Protocol:
-
[3-Fluoro-5-(pentafluorosulfur)phenyl]methanol (1.0 eq) is dissolved in a dry, aprotic solvent (e.g., diethyl ether or dichloromethane) and cooled to 0 °C.
-
Phosphorus tribromide (0.4 eq) is added dropwise with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is carefully quenched by pouring it onto ice-water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to give the crude benzyl bromide.
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Step 4: Cyanation to 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile (Target Compound E)
The final step involves the introduction of the nitrile functionality via a nucleophilic substitution reaction. This is a classic Kolbe nitrile synthesis.[4]
-
Rationale: Sodium cyanide is a potent nucleophile that readily displaces the bromide from the benzylic position to form the desired carbon-carbon bond.
-
Protocol:
-
A solution of 1-(Bromomethyl)-3-fluoro-5-(pentafluorosulfur)benzene (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone is prepared.
-
Sodium cyanide (1.2 eq) is added, and the mixture is heated to a moderate temperature (e.g., 50-70 °C) with stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled and poured into water.
-
The product is extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford pure 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile.
-
III. Physicochemical and Spectroscopic Properties
The unique combination of the fluoro and pentafluorosulfur substituents imparts distinct properties to the target molecule.
Physicochemical Properties
| Property | Predicted Value/Observation | Rationale |
| Molecular Formula | C₈H₅F₆NS | Based on atomic composition. |
| Molecular Weight | 261.19 g/mol | Calculated from atomic weights. |
| Appearance | Colorless to pale yellow solid or oil | Typical for aromatic nitriles. |
| Melting Point | Moderately high | The rigid aromatic core and polar groups suggest a solid state at room temperature. |
| Boiling Point | Elevated | The high molecular weight and polarity would lead to a high boiling point. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone); Insoluble in water. | The large fluorinated periphery increases lipophilicity. |
| Lipophilicity (LogP) | High | The SF₅ group is known to significantly increase the lipophilicity of molecules.[5] |
Spectroscopic Characterization
The spectroscopic data for 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile would be key to its unambiguous identification.
Caption: Predicted spectroscopic data for structural elucidation.
-
¹H NMR: The methylene protons (CH₂) adjacent to the nitrile group would appear as a singlet, likely in the range of δ 3.8-4.2 ppm. The aromatic protons would exhibit complex splitting patterns due to coupling with the fluorine atom and potentially long-range coupling with the SF₅ group.
-
¹³C NMR: The spectrum would show distinct signals for the methylene carbon and the nitrile carbon (around δ 115-120 ppm). The aromatic carbons would display multiple signals with characteristic carbon-fluorine and carbon-sulfur couplings.
-
¹⁹F NMR: This is a crucial technique for characterizing this molecule.[6][7][8] One would expect to see a signal for the single aromatic fluorine atom. The SF₅ group would typically show two signals: a quintet for the single apical fluorine and a doublet for the four equatorial fluorines, with a characteristic J(F-F) coupling constant.
-
IR Spectroscopy: A strong absorption band around 2250 cm⁻¹ would be indicative of the C≡N stretching vibration. Aromatic C=C stretching bands would appear in the 1600-1480 cm⁻¹ region. Strong absorptions in the 800-900 cm⁻¹ range would be characteristic of S-F bond vibrations.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight. The fragmentation pattern would likely involve the loss of HCN and cleavage of the SF₅ group.
IV. Applications and Future Outlook
3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile is a valuable building block for the synthesis of a wide range of more complex molecules. Its primary application lies in the field of medicinal chemistry, where it can be used to introduce the 3-fluoro-5-(pentafluorosulfur)phenyl moiety into potential drug candidates. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing access to a diverse array of functional groups.
The unique properties conferred by the SF₅ group, such as enhanced metabolic stability and altered lipophilicity, make this synthon particularly attractive for lead optimization in drug discovery programs targeting various therapeutic areas.[3] As synthetic methodologies for the introduction of the SF₅ group become more accessible, the utilization of building blocks like 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile is expected to grow, leading to the discovery of novel and improved therapeutic agents and functional materials.
V. References
-
ResearchGate. (2013, March 13). How can I prepare phenyl acetaldehyde from benzaldehyde? Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Materials. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Retrieved from [Link]
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Welter, C., et al. (n.d.). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. National Center for Biotechnology Information. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]
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Google Patents. (n.d.). US20220119345A1 - Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile. Retrieved from
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Brainly.in. (2018, November 9). convert benzaldehyde to phenyl cyanide. Retrieved from [Link]
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Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]
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National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Retrieved from [Link]
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SINAPSE. (2022, October 27). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Retrieved from [Link]
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ResearchGate. (2020, October 15). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Retrieved from [Link]
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University of Washington. (n.d.). Fluorine NMR. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
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ResearchGate. (n.d.). SF5‐containing biologically active compounds that showed antimicrobial.... Retrieved from [Link]
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YouTube. (2022, April 27). #benzaldehyde to #phenylacetic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of phenylacetonitrile. Retrieved from [Link]
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Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
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- 5. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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Introduction: The Emergence of a "Super" Functional Group in Molecular Design
An In-depth Technical Guide to the Physicochemical Properties of SF₅-Substituted Phenylacetonitriles
In the landscape of medicinal chemistry and materials science, the strategic modification of molecular scaffolds to fine-tune their properties is a cornerstone of innovation. Among the arsenal of functional groups available to chemists, fluorinated motifs have garnered exceptional attention for their ability to profoundly alter a molecule's electronic character, metabolic stability, and bioavailability.[1] While the trifluoromethyl (-CF₃) group has long been a workhorse in this domain, the pentafluorosulfanyl (SF₅) group is rapidly emerging as a "super-trifluoromethyl group," offering a unique and often more potent combination of physicochemical characteristics.[2][3]
The SF₅ group is distinguished by its remarkable thermal and chemical stability, high electronegativity, and significant lipophilicity.[4] When appended to an aromatic core like phenylacetonitrile—a scaffold featuring an acidic benzylic C-H bond—it presents a compelling case study in molecular property modulation. This guide offers an in-depth analysis of the core physicochemical properties of SF₅-substituted phenylacetonitriles, providing researchers, scientists, and drug development professionals with a technical framework for understanding and leveraging this unique substituent. We will explore the causality behind its effects on acidity (pKa) and lipophilicity (logP), detail field-proven experimental and computational protocols for their determination, and provide insights into the synthetic considerations for this promising class of compounds.
The Pentafluorosulfanyl (SF₅) Group: An Electronic and Steric Powerhouse
To appreciate the impact of the SF₅ group on the phenylacetonitrile core, one must first understand its intrinsic properties, which are more pronounced than those of its -CF₃ counterpart.[3]
Electronic Effects: A Dominant Inductive Pull
The SF₅ group is one of the most powerfully electron-withdrawing groups used in organic synthesis.[4] This is quantitatively captured by its Hammett substituent constants, which describe the group's influence on the electronic properties of a reaction center. The high electronegativity of the five fluorine atoms creates a strong inductive pull (–I effect), which significantly polarizes the molecule.
-
Hammett Constants (σ): The para-substituent constant (σₚ) for SF₅ is 0.68, considerably higher than that of -CF₃ (0.54) and even surpassing the nitro group (-NO₂) in some contexts.[5][6] This indicates a superior ability to withdraw electron density from the aromatic ring.
-
Inductive vs. Resonance Effects: The electronic effect of the SF₅ group is dominated by its inductive component (σI = 0.55) with a much smaller resonance contribution (σR = 0.11).[3] This is a critical distinction, as it implies the group's influence is less dependent on its position relative to a π-system's nodes.
Lipophilicity and Steric Profile
Despite its high polarity, the SF₅ group is surprisingly lipophilic, a property quantified by the Hansch parameter (π). This parameter measures a substituent's contribution to a molecule's partition coefficient.
-
Hansch Parameter (π): The SF₅ group has a π value of approximately 1.23, making it more lipophilic than the -CF₃ group (π = 0.88).[6] This enhanced lipophilicity can improve a compound's ability to permeate cell membranes, a crucial factor in drug design.[4]
-
Steric Bulk: With a volume of 55.4 ų, the SF₅ group is sterically more demanding than -CF₃ (34.6 ų) but smaller than a tert-butyl group (76.9 ų).[1] Its unique octahedral geometry can be leveraged to create specific interactions with biological receptors or to influence molecular conformation.[1]
| Property | SF₅ Group | CF₃ Group | -NO₂ Group | -CN Group |
| Hammett Constant (σₚ) | 0.68[5][6] | 0.54[5] | 0.78 | 0.66 |
| Hammett Constant (σₘ) | 0.61[6] | 0.43[6] | 0.71 | 0.56 |
| Inductive Effect (σI) | 0.55[3] | 0.39[3] | 0.65 | 0.57 |
| Hansch Parameter (π) | 1.23[6] | 0.88[6] | -0.28 | -0.57 |
| Volume (ų) | 55.4[1] | 34.6[1] | ~23 | ~19 |
| Table 1: Comparison of Physicochemical Parameters for Common Electron-Withdrawing Groups. |
Acidity (pKa) of SF₅-Substituted Phenylacetonitriles
The benzylic protons of phenylacetonitrile are weakly acidic due to the resonance stabilization of the resulting carbanion by the phenyl ring and the inductive effect of the nitrile group. The introduction of a potent electron-withdrawing group like SF₅ is expected to dramatically increase this acidity (i.e., lower the pKa value).
The powerful –I effect of the SF₅ group withdraws electron density from the aromatic ring, which in turn stabilizes the negative charge of the benzylic carbanion formed upon deprotonation. This stabilization lowers the energy of the conjugate base, shifting the acid-base equilibrium towards dissociation and resulting in a stronger acid. Given the high Hammett constants, the pKa of SF₅-phenylacetonitriles is predicted to be significantly lower than that of unsubstituted phenylacetonitrile (pKa ≈ 22 in DMSO).
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
For compounds where the chromophore is in proximity to the site of ionization, UV-Vis spectrophotometry is a highly sensitive and reliable method for pKa determination, requiring only small amounts of sample.[7][8]
Causality: This method is chosen because the deprotonation of the benzylic carbon changes the electronic structure of the conjugated π-system of the phenylacetonitrile, leading to a measurable shift in the UV-Vis absorption spectrum. By monitoring this spectral change as a function of pH, the equilibrium point (pKa) can be precisely determined.[8]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the SF₅-phenylacetonitrile sample in a water-miscible organic solvent (e.g., DMSO or methanol) to ensure solubility.
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with a constant ionic strength.
-
Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer solution in a quartz cuvette. The final concentration should be low enough to remain within the linear range of the spectrophotometer (typically 10⁻⁵ to 10⁻⁶ M).[8]
-
Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 220-400 nm) for each buffered sample. Include spectra of the fully protonated form (in strong acid, e.g., 0.1 M HCl) and, if stable, the fully deprotonated form (in strong base, e.g., 0.1 M NaOH).
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change between protonated and deprotonated forms is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The inflection point of this curve corresponds to the pKa of the compound.[7]
Computational Protocol: pKa Prediction for Weak C-H Acids
Experimental determination of pKa for very weak C-H acids can be challenging. Computational chemistry provides a powerful alternative for accurate prediction.[9][10] For C-H acids, standard thermodynamic cycles can be prone to error; a more robust approach involves using isodesmic reactions, which helps cancel systematic errors in the calculations.[11]
Causality: This computational workflow is designed to minimize errors by calculating a relative acidity. Instead of computing the absolute free energy of deprotonation, it calculates the free energy change for a reaction where the number and types of bonds are conserved. This comparison to a reference compound with a known pKa leads to more reliable predictions for challenging systems like C-H acids.[11]
Caption: Computational workflow for pKa prediction via isodesmic reactions.
Lipophilicity (logP) of SF₅-Substituted Phenylacetonitriles
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).[9] It is commonly expressed as logP, the logarithm of the partition coefficient between n-octanol and water.[12] The incorporation of the highly lipophilic SF₅ group (π = 1.23) is expected to substantially increase the logP of the phenylacetonitrile scaffold.
This modification can enhance membrane permeability but may also lead to reduced aqueous solubility, highlighting a key optimization challenge in drug design.
Experimental Protocol: logP Determination by RP-HPLC
The traditional shake-flask method for logP determination can be resource-intensive and is not suitable for high-throughput screening.[12] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, reliable, and resource-sparing alternative that correlates well with shake-flask values.[13][14][15]
Causality: The method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is proportional to its lipophilicity.[14] By calibrating the system with a set of reference compounds with known logP values, a robust correlation can be established to determine the logP of an unknown analyte from its retention time.[15]
Step-by-Step Methodology:
-
System Setup: Use a C18 column with a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the analyte is neutral) and an organic modifier (e.g., methanol or acetonitrile).
-
Reference Standard Preparation: Prepare solutions of 5-7 reference compounds with well-established logP values that bracket the expected logP of the analyte.
-
Calibration Curve Generation: a. Inject each reference standard onto the HPLC system and record its retention time (t_R). b. Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil). c. Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0. d. Plot log(k) versus the known logP values for the standards. A linear regression of this plot yields the calibration curve.[15]
-
Analyte Analysis: Inject the SF₅-phenylacetonitrile sample under the identical chromatographic conditions and determine its retention time.
-
logP Calculation: Calculate the log(k) for the analyte and use the linear regression equation from the calibration curve to determine its experimental logP value.
Caption: Workflow for logP determination using the RP-HPLC method.
Synthetic Considerations
The synthesis of SF₅-substituted aromatics has historically been a challenge, limiting their widespread adoption. However, recent advances have made key building blocks more accessible.[2][16] SF₅-substituted phenylacetonitriles can be accessed through various routes, including the reaction of nitro-(pentafluorosulfanyl)benzenes with arylacetonitriles.
A notable method is the Davis-Beirut reaction, where meta- or para-nitro-(pentafluorosulfanyl)benzene reacts with a substituted phenylacetonitrile in the presence of a base to form an SF₅-containing benzisoxazole.[17] Subsequent reduction can yield other useful intermediates. It is important to note that such reactions can be sensitive to the electronic nature of the substituents on the phenylacetonitrile, with electron-donating or neutral groups often giving better results than electron-accepting groups.[17] Other strategies may involve Negishi cross-coupling reactions with appropriate SF₅-aryl halides and a zincated acetonitrile partner.[18]
Conclusion
The introduction of the pentafluorosulfanyl (SF₅) group to the phenylacetonitrile scaffold imparts a unique and potent combination of physicochemical properties. Its exceptional electron-withdrawing capability leads to a significant increase in the acidity of the benzylic C-H bond, while its inherent lipophilicity substantially raises the molecule's logP value. These predictable and dramatic shifts in pKa and lipophilicity make SF₅-substituted phenylacetonitriles highly attractive building blocks for the design of novel pharmaceuticals and advanced materials. Understanding the fundamental principles behind these effects, combined with robust experimental and computational methods for their quantification, empowers researchers to rationally design next-generation molecules with precisely tailored properties.
References
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ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from ACD/Labs website. [Link]
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Al-Ghananeem, A. M., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]
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Demaerel, J., et al. (2021). Properties of the SF5 group and the major key discoveries reported in the field. ResearchGate. [Link]
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Ippolito, J. A., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(4), 449-470. [Link]
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Ismalaj, E., et al. (2021). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. [Link]
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Işık, M., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. ResearchGate. [Link]
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Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
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Minick, D. J., et al. (1989). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Journal of Medicinal Chemistry, 32(8), 1909-1915. [Link]
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Roca, M., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1546-1550. [Link]
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Ishida, T., & Kato, S. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(18), 5543. [Link]
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Siero, L., et al. (2018). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 14, 2528-2534. [Link]
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Beier, P., et al. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. Organic Letters, 16(18), 4814-4817. [Link]
- Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Springer.
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Schmalzbauer, M., et al. (2023). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. The Journal of Organic Chemistry. [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC website. [Link]
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Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]
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Ashenhurst, J. (2010). How To Use a pKa Table. Master Organic Chemistry. [Link]
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The Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from The Organic Chemistry Tutor website. [Link]
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Gard, G. L., et al. (2013). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry, 152, 2-15. [Link]
-
Peyrical, L. C., et al. (2022). Synthesis of SF5‐substituted compounds and of SF5Cl, most common SF5 reagent. ResearchGate. [Link]
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Welch, J. T., et al. (2005). Synthesis and pKa values of 2-(3- and 4-pentafluorosulfanylphenyl)-2-fluorocyclopropylamines. Journal of Fluorine Chemistry, 126(4), 547-554. [Link]
-
Demaerel, J., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Organic Letters, 23(15), 5892-5896. [Link]
-
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from Rowan Scientific website. [Link]
-
O'Hagan, D., et al. (2017). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Beilstein Journal of Organic Chemistry, 13, 2276-2280. [Link]
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Demaerel, J., et al. (2021). SF5‐containing biologically active compounds that showed antimicrobial activity in vitro. ResearchGate. [Link]
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Demaerel, J., et al. (2022). Commercially or readily available SF5-substituted arenes 1 and SF5-containing heteroarenes. ResearchGate. [Link]
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Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. [Link]
-
Beier, P., et al. (2016). Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 12, 102-108. [Link]
-
Li, W., et al. (2018). Synthesis of androgen receptor antagonists containing a pentafluorosulfanyl (SF5) moiety. Bioorganic & Medicinal Chemistry Letters, 28(15), 2533-2536. [Link]
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Ben-Aicha, M., et al. (2019). Synthesis of SF5-substituted isoxazolidines using 1,3-dipolar cycloaddition reactions of nitrones with pentafluorosulfanyl acrylic esters and amides. ResearchGate. [Link]
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3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile as a chemical building block
An In-depth Technical Guide to 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile: A Rising Star in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentafluorosulfur (SF5) group is rapidly gaining prominence in medicinal and materials chemistry, lauded for its unique combination of properties that can significantly enhance molecular performance.[1][2][3] Often dubbed a "super-trifluoromethyl group," its profound electronegativity, exceptional metabolic stability, and distinct steric profile make it a compelling bioisostere for more conventional moieties like the trifluoromethyl (CF3) and tert-butyl groups.[1][4][5] This guide delves into the technical nuances of a particularly valuable SF5-containing building block: 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile. We will explore its synthesis, physicochemical properties, and reactivity, and showcase its potential as a cornerstone for innovation in drug discovery and advanced materials.
The Strategic Advantage of the Pentafluorosulfur (SF5) Group
Before dissecting our featured compound, it is crucial to appreciate the transformative impact of the SF5 group on molecular design.
Physicochemical and Pharmacokinetic Benefits
The introduction of an SF5 group onto a molecular scaffold imparts a host of desirable characteristics that are particularly advantageous in the realm of drug development:
-
Enhanced Metabolic Stability: The formidable strength of the sulfur-fluorine bonds within the SF5 group confers exceptional resistance to metabolic degradation, which can translate to a longer in vivo half-life and an improved pharmacokinetic profile for a drug candidate.[1][2]
-
Modulation of Lipophilicity: The SF5 group is highly lipophilic, a property that can augment a molecule's capacity to traverse cellular membranes, thereby potentially enhancing its oral bioavailability.[1][2]
-
Potent Electron-Withdrawing Nature: With a higher electronegativity than the trifluoromethyl group, the SF5 moiety can significantly influence the electronic environment of a molecule, which can be harnessed to fine-tune its binding affinity to biological targets.[2][5]
-
Chemical Robustness: The SF5 group is remarkably stable under a wide array of chemical conditions, a feature that is highly beneficial for the development of stable and durable compounds.[2]
A Comparative Overview of Key Physicochemical Properties
| Property | Pentafluorosulfur (SF5) | Trifluoromethyl (CF3) | tert-Butyl (t-Bu) |
| Electronegativity (Pauling Scale) | ~3.65[5] | ~3.36[5] | ~2.55 |
| Lipophilicity (Hansch-Leo π parameter) | High | High | High |
| Metabolic Stability | Very High[1][2] | High | Moderate |
| Steric Profile | Conical | Conical | Spherical |
3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile: A Profile
This building block, with the chemical formula C8H5F6NS and a molecular weight of 261.19 g/mol , is a solid at room temperature.[6][7]
Proposed Synthesis Pathway
Figure 1: Proposed synthesis of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile.
Experimental Protocol:
-
Dissolution: In a well-ventilated fume hood, dissolve 3-Fluoro-5-(pentafluorosulfur)benzyl bromide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
-
Cyanation: To the stirred solution, add a stoichiometric equivalent of sodium cyanide (NaCN) or potassium cyanide (KCN).
-
Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, cool the reaction mixture and pour it into water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality: The choice of a polar aprotic solvent is critical as it solubilizes the cyanide salt while not interfering with the nucleophilic attack of the cyanide ion on the benzylic carbon. The electron-withdrawing nature of both the fluorine and SF5 groups may slightly deactivate the benzylic position towards SN2 displacement, potentially necessitating slightly more forcing reaction conditions compared to an unsubstituted benzyl bromide.
Reactivity and Synthetic Utility
The true value of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile lies in its versatile reactivity, primarily centered around the nitrile and the activated methylene groups.
Transformations of the Nitrile Group
The cyano group is a gateway to a variety of functional groups, each with its own synthetic potential.
Figure 2: Key transformations of the nitrile group.
-
Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding phenylacetic acid derivative. This opens up avenues for amide bond formation, a cornerstone of medicinal chemistry.
-
Reduction to Primary Amine: Powerful reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can reduce the nitrile to a primary amine. This is a crucial transformation for introducing a basic center into a molecule, often important for drug-receptor interactions.
-
Partial Reduction to Aldehyde: Reagents such as diisobutylaluminium hydride (DIBAL-H) can achieve a partial reduction to the aldehyde, a versatile functional group for subsequent C-C bond-forming reactions.
Reactions at the α-Methylene Position
The protons on the carbon adjacent to both the aromatic ring and the nitrile group are acidic and can be removed by a suitable base. This allows for a range of alkylation and acylation reactions.
Figure 3: Reactivity of the α-methylene group.
Experimental Protocol: α-Alkylation
-
Anion Formation: In an inert atmosphere (e.g., under argon), suspend a strong base like sodium hydride (NaH) in a dry, aprotic solvent such as tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C and add a solution of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile in THF dropwise. Allow the mixture to stir until the evolution of hydrogen gas ceases.
-
Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) to the solution and allow the reaction to warm to room temperature.
-
Quenching and Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash, dry, and purify as previously described.
Trustworthiness: The success of this protocol hinges on the complete exclusion of moisture and air, which would quench the carbanion. The use of a strong, non-nucleophilic base ensures efficient deprotonation without competing side reactions.
Safety and Handling
While a specific safety data sheet (SDS) for 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile is not available, data for the related compound, 3-(Pentafluorothio)phenylacetonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[8] Phenylacetonitrile itself is toxic and can release highly toxic hydrogen cyanide gas upon decomposition.[9][10][11][12] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated chemical fume hood.
Conclusion
3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile is a highly promising and versatile chemical building block. The presence of the pentafluorosulfur group provides a unique opportunity to introduce favorable physicochemical properties into target molecules.[2][3] The reactivity of the nitrile and the adjacent methylene group offers a rich platform for the synthesis of a diverse array of more complex structures for applications in drug discovery, agrochemicals, and materials science.[4][5] As synthetic methodologies for SF5-containing compounds become more accessible, the utilization of building blocks like this is set to expand, paving the way for the next generation of innovative chemical entities.
References
- The Rising Star in Medicinal Chemistry: Applications of Pentafluorosulfanyl (SF5) Compounds. Benchchem.
- Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.
- Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules.
- The Pentafluorosulfanyl Group (SF5). Rowan Scientific.
- Pentafluorosulfanyl (SF5) technology. Melius Organics.
- 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile | 1240257-90-2. ChemicalBook.
- SAFETY DATA SHEET - 3-(Pentafluorothio)phenylacetonitrile. Fisher Scientific.
- SAFETY DATA SHEET - Phenylacetonitrile. Sigma-Aldrich.
- SAFETY DATA SHEET - Phenylacetonitrile. Thermo Fisher Scientific.
- SAFETY DATA SHEET - Phenylacetonitrile. TCI Chemicals.
- 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile. Beijing Xinheng Research Technology Co., Ltd.
- Phenylacetonitrile | C8H7N | CID 8794. PubChem - NIH.
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Spectroscopic Characterization of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile, a novel organofluorine compound with potential applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering both predictive data and established methodologies for empirical analysis. Given the emerging nature of this compound, this guide synthesizes data from structurally related molecules and first principles of spectroscopy to provide a robust framework for its analysis.
The unique combination of a fluorine atom, a pentafluorosulfur (SF₅) group, and a cyanomethyl group on a phenyl ring presents a fascinating case for spectroscopic analysis. The strong electron-withdrawing properties and the complex spin systems of the fluorine and SF₅ moieties significantly influence the chemical environment of the molecule, leading to distinctive spectral signatures.[1] Understanding these signatures is paramount for confirming chemical identity, assessing purity, and elucidating structure-activity relationships.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile, the following tables summarize the predicted spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles. These predictions serve as a benchmark for researchers undertaking the empirical analysis of this molecule.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) in CDCl₃
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | ~3.8 | s | - | CH₂ |
| ¹H | ~7.5 - 7.8 | m | - | Aromatic CH |
| ¹³C | ~20 | s | - | CH₂ |
| ¹³C | ~115 | s | - | CN |
| ¹³C | ~110 - 140 | m | - | Aromatic C |
| ¹³C | ~150 | m | - | C-SF₅ |
| ¹³C | ~160 | d | J(C,F) ≈ 250 | C-F |
| ¹⁹F | ~-110 | t | J(F,H) ≈ 2 | Aromatic F |
| ¹⁹F | ~60 - 80 | nonet | J(Fₐₓ, Fₑq) ≈ 150 | SF₅ (4Fₑq) |
| ¹⁹F | ~80 - 100 | quintet | J(Fₐₓ, Fₑq) ≈ 150 | SF₅ (1Fₐₓ) |
Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Coupling constants are approximate values.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2250 | Medium | C≡N stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-F stretch |
| ~800-900 | Strong, Broad | S-F stretch |
| ~600-700 | Strong, Broad | S-F stretch |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Relative Intensity (%) | Assignment |
| 261 | 100 | [M]⁺ |
| 242 | 20 | [M-F]⁺ |
| 134 | 40 | [M-SF₅]⁺ |
| 127 | 80 | [SF₅]⁺ |
| 108 | 30 | [C₇H₄FN]⁺ |
Experimental Protocols
To ensure the acquisition of high-quality, reliable spectroscopic data, the following detailed experimental protocols are recommended. These protocols are designed to be self-validating by incorporating internal standards and appropriate acquisition parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the molecular structure and assess purity.
Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a multinuclear probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Acquisition Parameters:
-
¹H NMR:
-
Spectral Width: -2 to 12 ppm
-
Pulse Angle: 30°
-
Relaxation Delay: 2 s
-
Number of Scans: 16
-
-
¹³C NMR:
-
Spectral Width: -10 to 220 ppm
-
Pulse Program: Proton-decoupled
-
Relaxation Delay: 5 s
-
Number of Scans: 1024
-
-
¹⁹F NMR:
-
Spectral Width: -150 to 150 ppm
-
Pulse Program: Proton-decoupled
-
Relaxation Delay: 2 s
-
Number of Scans: 128
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum to an external standard of CFCl₃ at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule. The characteristic nonet and quintet for the SF₅ group in the ¹⁹F NMR are key diagnostic signals.[2]
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Data Interpretation:
-
Identify the characteristic absorption bands corresponding to the C≡N, aromatic C=C, C-F, and S-F stretching vibrations as outlined in Table 2. The absence of significant O-H or N-H stretching bands in the 3200-3600 cm⁻¹ region can confirm the absence of water or amine impurities.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source and a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
Sample Introduction:
-
Direct insertion probe for solid samples or via Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 50 - 500
-
Source Temperature: 200 °C
Data Interpretation:
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of 261.19 g/mol .[3][4]
-
Analyze the fragmentation pattern to identify characteristic fragment ions. The loss of fluorine ([M-F]⁺) and the pentafluorosulfur group ([M-SF₅]⁺), as well as the presence of the [SF₅]⁺ fragment, are expected key fragmentation pathways.
Workflow and Data Analysis Logic
The following diagrams illustrate the logical workflow for the spectroscopic characterization of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile.
Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.
Caption: Logic for NMR data interpretation leading to structural assignment.
Conclusion
The spectroscopic characterization of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile requires a multi-technique approach, leveraging NMR, IR, and mass spectrometry. While direct experimental data is currently scarce, this guide provides a robust predictive framework and detailed experimental protocols to enable researchers to confidently analyze this novel compound. The unique spectral features arising from the fluorine and pentafluorosulfur substituents serve as powerful diagnostic tools for structural confirmation and purity assessment. Adherence to the outlined methodologies will ensure the generation of high-quality, reproducible data, thereby accelerating research and development efforts involving this promising molecule.
References
-
Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]
-
Beijing Xinheng Research Technology Co., Ltd. 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile - CAS:1240257-90-2. [Link]
-
Pitcher, T. A., et al. Spectroscopic Studies on Organometallic Compounds. V. Fluorine Nuclear Magnetic Resonance Spectra of Some Perfluoroalkyl and Perfluoroacyl Metal Compounds. The Journal of Chemical Physics. [Link]
Sources
The Pentafluorosulfanyl Group in Aromatic Systems: A Technical Guide for Advanced Chemical Research
Abstract
The pentafluorosulfanyl (SF5) group, a unique and powerful substituent, has transitioned from a synthetic curiosity to a cornerstone in the design of advanced materials and therapeutics. Often dubbed the "super-trifluoromethyl group," its distinctive combination of electronic and steric properties offers unparalleled advantages in modulating molecular characteristics.[1][2] This guide provides an in-depth exploration of the SF5 group's role in aromatic systems, tailored for researchers, medicinal chemists, and materials scientists. We will dissect its fundamental physicochemical properties, survey key synthetic methodologies, and analyze its transformative impact on drug discovery and materials science, grounding all claims in authoritative, field-proven data.
The Unique Physicochemical Profile of the Pentafluorosulfanyl Group
The SF5 group's utility stems from a rare combination of properties that are often mutually exclusive in other functional groups.[3] Its octahedral geometry, high electronegativity, and significant lipophilicity make it a compelling bioisostere for groups like trifluoromethyl (CF3), tert-butyl (t-Bu), and nitro (NO2).[4][5]
Potent Electronic Effects
The SF5 group is one of the most powerfully electron-withdrawing substituents used in organic chemistry.[4][6] This effect is a combination of a strong negative inductive effect (-I) and a smaller resonance contribution (-R) via negative hyperconjugation.[3][7] The sulfur atom's cationic character, described by "no-bond" resonance structures, makes it a potent electron acceptor.[7]
This strong electron-withdrawing nature significantly impacts the electronic properties of the aromatic ring, which can be quantified by Hammett parameters. The SF5 group possesses a Hammett constant (σp) of 0.68, notably higher than that of the CF3 group (0.54), indicating superior electron-withdrawing strength.[3][8]
Steric and Geometric Influence
With an octahedral geometry and a molecular volume of approximately 55.4 ų, the SF5 group is sterically larger than a CF3 group (34.6 ų) but smaller than a t-Bu group (76.9 ų).[9][10] This specific size and three-dimensional shape can be leveraged to create precise interactions with biological targets or to influence the packing of molecules in materials.[9] The S-F bonds are highly robust, contributing to the group's exceptional stability.[4]
Lipophilicity and Stability: A Powerful Duality
A defining feature of the SF5 group is its simultaneous high electronegativity and high lipophilicity, a combination that is rare among functional groups.[3] This dual nature is particularly valuable in drug design. Increased lipophilicity, quantified by the Hansch parameter (π = 1.23 to 1.51), can enhance membrane permeability and improve oral bioavailability.[8][10][11]
Furthermore, the SF5 group exhibits remarkable thermal and chemical stability, attributed to the strong S-F bonds.[4][12] It is highly resistant to metabolic degradation and acid/base hydrolysis, which can extend the in-vivo half-life of a drug candidate.[3][4][11]
Data Presentation: Comparative Physicochemical Properties
The following table summarizes the key quantitative parameters of the SF5 group in comparison to other commonly used functional groups.
| Property | SF5 | CF3 | t-Bu | NO2 |
| Hammett Constant (σp) | 0.68[3][8][10] | 0.54[3][8] | -0.20 | 0.78 |
| Hansch Lipophilicity (π) | 1.23 - 1.51[8][10] | 0.88 - 1.09[8][10] | 1.98 | -0.28 |
| Volume (ų) | 55.4[9][10] | 34.6[9][10] | 76.9[9][10] | 26.9 |
| Electronegativity (Pauling Scale) | 3.65[3][13] | 3.36[3][13] | ~2.55 (C) | ~3.04 (N) |
Synthesis of Pentafluorosulfanyl-Substituted Aromatics
The historical challenge in SF5 chemistry has been synthetic accessibility.[12][14] Early methods, such as Sheppard's use of AgF2, were low-yielding and required harsh conditions.[15] However, recent advances have made aryl-SF5 building blocks more accessible, primarily through two major pathways.
Oxidative Fluorination of Aryl Disulfides
This is a common method for introducing the SF5 group. It involves the reaction of an aryl disulfide with a source of fluoride and an oxidizing agent. While effective, it often requires handling hazardous reagents like molecular fluorine.
Radical Addition of SF5-Halides
A more versatile approach involves the free-radical addition of reagents like pentafluorosulfanyl chloride (SF5Cl) or bromide (SF5Br) to unsaturated systems, such as dienes, which can then be aromatized.[13][15] The development of gas-free methods for generating SF5Cl has made this route more practical for lab-scale synthesis.[13]
Diagram: Synthetic Workflow for Aryl-SF5 Compounds
Caption: Key synthetic pathways to access aromatic SF5 compounds.
Experimental Protocol: Negishi Cross-Coupling for SF5-Aromatic Amino Acids
This protocol, adapted from established literature, demonstrates a reliable method for creating complex SF5-containing molecules, showcasing their compatibility with common synthetic transformations.[16][17]
Objective: To synthesize a protected SF5-containing phenylalanine derivative via palladium-catalyzed Negishi cross-coupling.
Materials:
-
Protected iodo-alanine derivative (e.g., Boc-L-Iodoalanine benzyl ester)
-
(Bromophenyl)sulfur pentafluoride (meta- or para-isomer)
-
Zinc dust, activated
-
1,2-Dibromoethane (for zinc activation)
-
Palladium(II) bis(dibenzylideneacetone) [Pd(dba)2]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Zinc Activation (Causality: To create a clean, reactive zinc surface for the formation of the organozinc reagent):
-
In a flame-dried flask under an inert atmosphere (Argon), suspend zinc dust (4.0 equiv.) in anhydrous DMF.
-
Add 1,2-dibromoethane (~0.5 equiv.) and heat the mixture to 70°C for 20 minutes.
-
Cool the suspension to room temperature.
-
-
Organozinc Formation (Causality: To convert the aryl bromide into a nucleophilic organozinc species required for the cross-coupling cycle):
-
To the activated zinc suspension, add a solution of the (Bromophenyl)sulfur pentafluoride (1.0 equiv.) in anhydrous DMF.
-
Heat the reaction mixture at 50°C for 20 minutes to facilitate the formation of the aryl-zinc reagent.
-
-
Cross-Coupling Reaction (Causality: The Pd(0) catalyst, formed in situ, undergoes oxidative addition with the iodo-alanine. Transmetalation with the organozinc reagent followed by reductive elimination forms the new C-C bond):
-
In a separate flame-dried flask, dissolve Pd(dba)2 (3 mol%) and SPhos (6 mol%) in anhydrous DMF.
-
Add the protected iodo-alanine derivative (1.0 equiv.) to the catalyst mixture.
-
Transfer the freshly prepared organozinc solution from Step 2 to the catalyst/iodo-alanine mixture via cannula.
-
Heat the reaction at 50°C for 3-5 hours, monitoring by TLC or LC-MS for consumption of the starting material.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired SF5-aromatic amino acid derivative.
-
Applications in Drug Development and Materials Science
The unique properties of the SF5 group directly translate into tangible benefits in applied chemical sciences.
Diagram: Impact of the SF5 Group in Medicinal Chemistry
Caption: How SF5 properties influence key drug development outcomes.
In medicinal chemistry, incorporating an SF5 group can significantly improve a compound's pharmacokinetic and pharmacodynamic profile.[4] Its metabolic robustness extends a drug's lifespan in the body, while its lipophilicity can enhance bioavailability.[4][11] For example, SF5-substituted compounds have shown promise as anti-tuberculosis agents, demonstrating sub-micromolar potency and excellent activity against intracellular mycobacteria.[18] The group has also been successfully used to develop potent insecticides and other agrochemicals.[19]
In materials science, the SF5 group is an emerging tool for creating novel optoelectronic materials.[12][14] Its strong electron-accepting character and thermal stability are ideal for designing push-pull chromophores with large two-photon absorption cross-sections, which are valuable in bioimaging and photodynamic therapy.[20]
Challenges and Future Outlook
Despite its advantages, the broader adoption of the SF5 group is still hampered by the relatively high cost and limited commercial availability of starting materials compared to CF3-analogues.[10][21] Synthetic routes can be complex and may require specialized reagents.[5]
Future research will likely focus on developing more economical and scalable synthetic methods to produce a wider diversity of SF5-containing building blocks.[13][22] As these building blocks become more accessible, we anticipate an acceleration in the discovery of new SF5-containing pharmaceuticals, agrochemicals, and advanced functional materials, solidifying the SF5 group's role as a critical tool in modern chemistry.[22][23]
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Nguyen, T. M., René, F., Bizet, V., & Cahard, D. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews. [Link]
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Unknown Author. (2025). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. ResearchGate. [Link]
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Unknown Author. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry. [Link]
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Unknown Author. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. ResearchGate. [Link]
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Unknown Author. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. RSC Publishing. [Link]
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Unknown Author. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PubMed Central. [Link]
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Unknown Author. Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials. ResearchGate. [Link]
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Unknown Author. Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. ACS Publications. [Link]
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Unknown Author. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]
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Unknown Author. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. RSC Publishing. [Link]
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Unknown Author. A New Synthesis of Pentafluorosulfanylbenzene. American Chemical Society. [Link]
- Unknown Inventor. (2011). Processes for Preparing Poly(Pentafluorosulfanyl)Aromatic Compounds.
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Unknown Author. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF 5 -containing compounds. RSC Publishing. [Link]
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Unknown Author. (2025). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. [Link]
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Unknown Author. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. [Link]
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Unknown Author. (2025). Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. RSC Publishing - The Royal Society of Chemistry. [Link]
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Pharmaceutical Business Review. SF5-Containing Building Blocks. Pharmaceutical Business Review. [Link]
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Unknown Author. (2018). Using the Negative Hyperconjugation Effect of Pentafluorosulfanyl Acceptors to Enhance Two-Photon Absorption in Push–Pull Chromophores. ACS Publications. [Link]
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Unknown Author. Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv. [Link]
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Unknown Author. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]
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Unknown Author. (2025). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. [Link]
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Unknown Author. Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules. MDPI. [Link]
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Unknown Author. SF5‐containing biologically active compounds that showed antimicrobial... ResearchGate. [Link]
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Unknown Author. (2016). (PDF) Single crystal X-ray structural features of aromatic compounds having a pentafluorosulfuranyl (SF5) functional group. ResearchGate. [Link]
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Unknown Author. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications. [Link]
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Unknown Author. The Electrical Effect of the Sulfur Pentafluoride Group. Journal of the American Chemical Society. [Link]
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Unknown Author. (2025). SF5 Groups Improve the Explosive Properties of Fluo-Rine-Containing Compounds?[v1]. Authorea. [Link]
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Unknown Author. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. [Link]
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Unknown Author. (2018). Synthesis of pentafluorosulfanyl (SF 5 ) containing aromatic amino acids. ResearchGate. [Link]
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Unknown Author. Preparation and Evaluation of Potent Pentafluorosulfanyl Substituted Anti-Tuberculosis Compounds. PubMed Central. [Link]
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An In-depth Technical Guide to the Electronic Effects of the Pentafluorosulfanyl (SF₅) Group on the Phenylacetonitrile Core
Introduction: The Emergence of a "Super-Trifluoromethyl" Group
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. For decades, the trifluoromethyl (CF₃) group has been the workhorse for modulating electronic properties, lipophilicity, and metabolic stability. However, a more potent and versatile player has emerged: the pentafluorosulfanyl (SF₅) group.[1][2] Often dubbed a "super-trifluoromethyl group"[3][4][5][6], the SF₅ moiety offers a unique and powerful combination of properties that distinguish it from its predecessors.
The SF₅ group is characterized by its exceptional thermal and chemical stability, a consequence of the strong S-F bonds.[1] More importantly, it is one of the most powerfully electron-withdrawing groups known in organic chemistry, exerting a profound influence on the electronic landscape of any molecular scaffold to which it is attached.[1][3] This guide provides an in-depth analysis of the electronic effects of the SF₅ group when appended to the phenylacetonitrile core, a common structural motif in drug discovery and chemical synthesis. We will explore how this unique substituent modifies the acidity, reactivity, and spectroscopic properties of the core, providing researchers with the foundational knowledge to leverage its capabilities.
Section 1: Fundamental Electronic Characteristics of the SF₅ Group
To understand the impact of the SF₅ group on the phenylacetonitrile core, we must first dissect its intrinsic electronic properties. The SF₅ group withdraws electron density primarily through a potent negative inductive effect (σ-withdrawal) due to the high electronegativity of the five fluorine atoms.[1][7] This effect is significantly stronger than that of the CF₃ group.
The pentafluorosulfanyl group is a strong deactivator of the aromatic ring and directs incoming electrophiles to the meta position.[8] This is a direct consequence of its powerful electron-withdrawing nature, which destabilizes the positively charged intermediates (sigma complexes) formed during electrophilic aromatic substitution, particularly when the substituent is at the ortho or para position.
Quantitative comparisons using Hammett constants underscore the superior electron-withdrawing strength of the SF₅ group.
Data Presentation: Comparative Electronic and Physicochemical Properties
| Substituent | Hammett Constant (σₚ) | Hammett Constant (σₘ) | Inductive Effect (σᵢ) | Lipophilicity (π) |
| -SF₅ | 0.68[7][9] | 0.61[9][10] | 0.55[7] | 1.23[9] |
| -CF₃ | 0.54[7] | 0.43[9][10] | 0.39[7] | 0.88[9] |
| -NO₂ | 0.78 | 0.71 | 0.65 | -0.28 |
| -CN | 0.66 | 0.56 | 0.57 | -0.57 |
Table 1: Comparison of Hammett constants, inductive effects, and Hansch lipophilicity parameters for common electron-withdrawing groups. Data compiled from multiple sources.[7][9][10]
As the data clearly indicate, the SF₅ group's electron-withdrawing capability, particularly its inductive effect, surpasses that of the CF₃ group and is comparable to the cyano and nitro groups, while also significantly increasing lipophilicity.[9]
Visualization: Electronic Influence on the Aromatic Ring
Section 2: Impact on the Phenylacetonitrile Core
The potent electronic pull of the SF₅ group has profound and predictable consequences for the reactivity of the entire phenylacetonitrile moiety.
Dramatically Increased Acidity of Benzylic Protons
The most significant consequence of attaching an SF₅ group to the phenyl ring is the substantial acidification of the benzylic protons (-CH₂-CN). The powerful inductive withdrawal of electron density by the SF₅ group is transmitted through the aromatic ring, strongly polarizing the benzylic C-H bonds and stabilizing the resulting carbanion upon deprotonation.
This stabilization makes the formation of the benzylic carbanion far more favorable than in the unsubstituted phenylacetonitrile. While direct pKa measurements for SF₅-phenylacetonitrile are not widely published, we can make a reliable estimation based on the known pKa of related compounds in DMSO. The pKa of unsubstituted phenylacetonitrile is approximately 21.9 in DMSO. For comparison, the strongly electron-withdrawing nitro group in 4-nitrophenylacetonitrile lowers the pKa to 13.1. Given that the SF₅ group's electron-withdrawing strength is comparable to the nitro group, a similar dramatic decrease in the pKa is expected. This effect has been demonstrated in other systems; for instance, placing an SF₅ group at the C2-position of an indole nucleus causes a pronounced drop in the N-H pKa.[10]
Visualization: Carbanion Stabilization
// Starting material node1 [shape=none, margin=0, label=<
SF₅─Ring─CH₂CN
];
// Transition state node2 [shape=none, margin=0, label=<
SF₅─Ring─[CHCN]-
];
// Base base1 [label="Base", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; base2 [label="Base-H⁺", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Arrows node1 -> node2 [dir=forward, arrowhead="vee", label="- H⁺", fontcolor="#EA4335"]; base1 -> node1 [style=invis]; // for positioning base2 -> node2 [style=invis]; // for positioning
// Stabilization arrow stabilization [shape=none, label="Inductive Stabilization", fontcolor="#34A853"]; edge [style=dashed, color="#34A853", arrowhead="vee", penwidth=2]; node2 -> stabilization; } endom Caption: The SF₅ group stabilizes the negative charge.
Data Presentation: Acidity of Substituted Phenylacetonitriles
| Compound | Substituent (para) | pKa (in DMSO) |
| Phenylacetonitrile | -H | ~21.9 |
| 4-Nitrophenylacetonitrile | -NO₂ | 13.1 |
| 4-(Pentafluorosulfanyl)phenylacetonitrile | -SF₅ | ~13-14 (Estimated) |
Table 2: Comparison of the pKa of benzylic protons in DMSO. The value for the SF₅-substituted compound is an expert estimation based on comparative electronic parameters.
This enhanced acidity is not merely a theoretical curiosity; it has significant practical implications. It facilitates a range of chemical transformations that rely on the formation of the benzylic carbanion, such as alkylations, aldol-type condensations, and other C-C bond-forming reactions, allowing them to proceed under much milder basic conditions than would be required for the unsubstituted parent compound.
Altered Reactivity of the Aromatic Ring and Nitrile Group
-
Aromatic Ring: As established, the SF₅ group deactivates the ring towards electrophilic substitution.[8] Conversely, this same property activates the ring for nucleophilic aromatic substitution (SₙAr) . A leaving group (e.g., a halogen) positioned ortho or para to the SF₅ group would be highly susceptible to displacement by nucleophiles, as the SF₅ group can effectively stabilize the intermediate Meisenheimer complex.
-
Nitrile Group: The electron-withdrawing effect increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. This could potentially alter the reaction rates and conditions required for transformations such as nitrile hydrolysis to amides/carboxylic acids or reduction to amines.
Section 3: Synthesis and Characterization of SF₅-Phenylacetonitriles
The growing interest in SF₅-containing compounds has been driven by recent advances in synthetic methodologies, making these building blocks more accessible.[11][12]
Experimental Protocol: Synthesis via Davis-Beirut Reaction
A practical route to SF₅-substituted benzisoxazoles, which can be precursors or related structures to SF₅-phenylacetonitriles, involves the Davis-Beirut reaction. This specific protocol details the reaction between a nitro-(pentafluorosulfanyl)benzene and a substituted phenylacetonitrile.[13]
Reaction: meta-Nitro-(pentafluorosulfanyl)benzene with Phenylacetonitrile
-
Reagent Preparation: To a solution of meta-nitro-(pentafluorosulfanyl)benzene (1.0 mmol) and phenylacetonitrile (1.2 mmol) in absolute ethanol (10 mL), add powdered sodium hydroxide (3.0 mmol).
-
Reaction Execution: Stir the resulting mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting nitro-aromatic is consumed (typically 2-4 hours).
-
Workup and Isolation: Upon completion, pour the reaction mixture into ice-water (50 mL) and acidify with 2M HCl to a pH of ~5.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the corresponding SF₅-containing benzisoxazole.[13]
Note: This protocol is adapted from a literature procedure for the synthesis of benzisoxazoles. Further steps would be required to convert this product to the phenylacetonitrile core, but it demonstrates a key C-C bond formation with the required carbanion.
Visualization: Synthetic Workflow
Spectroscopic Characterization
The presence of the SF₅ group provides a unique and unambiguous signature in NMR spectroscopy.
-
¹⁹F NMR: This is the most definitive technique. The SF₅ group typically displays a characteristic AB₄ spin system, appearing as a doublet for the four equatorial fluorine atoms (Fₑ) and a quintet for the single apical fluorine atom (Fₐ). The chemical shifts are typically around +60 to +90 ppm.
-
¹H NMR: The aromatic protons of the phenylacetonitrile core will be shifted downfield compared to the unsubstituted analogue due to the deshielding effect of the SF₅ group. The benzylic protons will also experience a downfield shift.
-
¹³C NMR: The carbon atom attached to the SF₅ group will show a characteristic coupling to fluorine (¹J_CF). Other aromatic carbons will also exhibit smaller C-F couplings.
-
IR Spectroscopy: The strong electron-withdrawing nature of the SF₅ group is expected to cause a slight increase in the frequency of the nitrile (C≡N) stretching vibration (~2250 cm⁻¹) compared to unsubstituted phenylacetonitrile.
Conclusion
The pentafluorosulfanyl (SF₅) group is far more than a simple bioisostere for the trifluoromethyl group; it is a powerful tool for fine-tuning molecular properties.[14] When applied to the phenylacetonitrile core, its dominant electron-withdrawing character instigates a cascade of electronic effects. The most notable of these is a dramatic increase in the acidity of the benzylic protons, opening avenues for novel synthetic strategies that rely on carbanion intermediates under mild conditions. Furthermore, the SF₅ group fundamentally alters the reactivity of both the aromatic ring and the nitrile functionality, deactivating the former towards electrophilic attack while activating it for nucleophilic substitution. For researchers, scientists, and drug development professionals, understanding these profound electronic effects is the first step toward harnessing the full potential of the SF₅ group to design next-generation molecules with enhanced stability, potency, and novel reactivity profiles.
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Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]
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-
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-
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An In-depth Technical Guide to the Lipophilicity and Solubility of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile
Abstract
This technical guide provides a comprehensive analysis of the lipophilicity and aqueous solubility of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile, a novel aromatic scaffold featuring the increasingly important pentafluorosulfur (SF₅) group. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental and computational protocols. We will dissect the individual contributions of the SF₅ moiety, the fluorine atom, and the acetonitrile group to the overall physicochemical profile of the molecule. This guide offers a predictive framework for the behavior of this compound and provides detailed methodologies for its empirical characterization, thereby empowering researchers to make informed decisions in the context of drug discovery and materials science.
Introduction: The Physicochemical Dichotomy of Modern Fluorinated Scaffolds
The judicious incorporation of fluorine and fluorinated functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3] Among the arsenal of fluorine-containing moieties, the pentafluorosulfur (SF₅) group has emerged as a "super-trifluoromethyl" group, prized for its exceptional thermal and chemical stability, and its profound impact on a molecule's electronic and lipophilic character.[4][5][6]
This guide focuses on the molecule 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile, which presents a fascinating case study in the interplay of competing physicochemical forces. The highly lipophilic and electron-withdrawing SF₅ group[4][7] is paired with a polar nitrile functionality, which is known to enhance aqueous solubility.[8][9] The additional fluorine atom on the phenyl ring further modulates the electronic landscape of the molecule.[1][10] Understanding the net effect of these competing influences on lipophilicity and solubility is paramount for predicting the compound's behavior in biological systems and for designing effective experimental workflows.
This document will provide a theoretical framework for understanding these properties, followed by detailed, field-proven protocols for their experimental determination and computational prediction.
Theoretical Framework: Deconstructing the Physicochemical Contributions
To appreciate the properties of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile, we must first consider the influence of each of its key functional groups.
The Pentafluorosulfur (SF₅) Group: A Lipophilicity Enhancer
The SF₅ group is a potent modulator of a molecule's physicochemical properties.[4] Its key characteristics include:
-
High Lipophilicity: The SF₅ group is significantly more lipophilic than the commonly used trifluoromethyl (CF₃) group.[6][7][11] This increased lipophilicity can enhance a molecule's ability to permeate biological membranes, a crucial factor in drug design.[4]
-
Strong Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms makes the SF₅ group one of the most strongly electron-withdrawing groups used in medicinal chemistry.[4][6] This can significantly influence the pKa of nearby functionalities and the overall electronic distribution of the aromatic ring.
-
Chemical and Thermal Stability: The strength of the sulfur-fluorine bonds imparts exceptional stability to the SF₅ group, making it resistant to metabolic degradation.[4]
The Nitrile (CN) Group: A Modulator of Polarity and Solubility
The nitrile group, while small, exerts a significant influence on a molecule's properties:
-
Polarity and Hydrogen Bonding: The carbon-nitrogen triple bond in the nitrile group creates a strong dipole moment, making it a polar functional group.[12] The nitrogen atom can act as a hydrogen bond acceptor, which can facilitate interactions with water and biological targets.[8][9]
-
Solubility Enhancement: The introduction of a nitrile group often leads to an increase in aqueous solubility and a decrease in lipophilicity (logP).[8][9][13] In some cases, replacing a halogen or a methyl group with a nitrile can decrease the cLogP by a full order of magnitude.[8]
The Aromatic Fluorine Atom: A Subtle but Significant Influencer
A single fluorine atom on an aromatic ring can subtly but importantly alter a molecule's properties:
-
Modulation of Lipophilicity: The effect of a fluorine atom on lipophilicity is context-dependent.[1][2][3] While fluorination of an aromatic ring is often expected to increase lipophilicity, the presence of other electron-withdrawing or electron-donating groups can alter this effect.[1][10]
-
Electronic Effects: As a highly electronegative atom, fluorine acts as an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the pKa of other substituents.
Predicted Physicochemical Profile of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile
Based on the individual contributions of its functional groups, we can predict that 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile will exhibit a high degree of lipophilicity, primarily driven by the dominant SF₅ group. However, the presence of the polar nitrile group will likely counteract this to some extent, leading to a measurable, albeit potentially low, aqueous solubility. The fluorine atom will further contribute to the overall electron-deficient nature of the aromatic ring.
Table 1: Predicted Physicochemical Properties of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile
| Property | Predicted Value | Rationale |
| Lipophilicity (logP) | High (likely > 3.0) | The highly lipophilic SF₅ group is expected to be the dominant contributor. |
| Aqueous Solubility | Low to Moderate | The polar nitrile group will enhance solubility, but this may be offset by the lipophilic SF₅ group. |
| Electronic Character | Electron-deficient aromatic ring | The combined electron-withdrawing effects of the SF₅, fluorine, and nitrile groups. |
Experimental Determination of Lipophilicity and Solubility
Accurate experimental data is the gold standard for characterizing the physicochemical properties of a novel compound. The following section details robust protocols for determining the lipophilicity (logP) and aqueous solubility of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile.
Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is the most widely accepted measure of a compound's lipophilicity.[14] A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[14]
The shake-flask method is a direct and highly accurate method for determining logP.[14][15]
Protocol:
-
Preparation of Saturated Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and purified water for 24 hours, followed by a 24-hour separation period.
-
Compound Dissolution: Accurately weigh a small amount of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile and dissolve it in the n-octanol-saturated water to a known concentration.
-
Partitioning: In a clean glass vessel, combine a known volume of the compound solution with a known volume of the water-saturated n-octanol.
-
Equilibration: Seal the vessel and shake gently for a sufficient period (e.g., 24 hours) to allow for complete partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the aqueous and organic phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Reversed-phase HPLC offers a faster, high-throughput alternative for estimating logP.[14][15]
Protocol:
-
Calibration: Prepare a series of standard compounds with known logP values that bracket the expected logP of the test compound.
-
Chromatographic Analysis: Analyze the standard compounds and the test compound by reversed-phase HPLC using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Data Analysis: Plot the logarithm of the retention factor (k') of the standard compounds against their known logP values to generate a calibration curve.
-
logP Determination: Determine the retention factor of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile and use the calibration curve to interpolate its logP value.
Diagram 1: Experimental Workflow for logP Determination
Caption: Workflow for experimental logP determination.
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter that influences a drug's absorption and bioavailability.[16] It can be determined using several methods, with the choice often depending on the stage of drug discovery and the amount of compound available.
This method determines the equilibrium solubility of a compound and is considered the most accurate.[17][18]
Protocol:
-
Sample Preparation: Add an excess amount of solid 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV or LC-MS.
This high-throughput method is suitable for early-stage screening when compound availability is limited.[16][17]
Protocol:
-
Stock Solution: Prepare a concentrated stock solution of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: Add aliquots of the stock solution to a series of wells in a microplate containing aqueous buffer to create a range of concentrations.
-
Precipitation Detection: Monitor the solutions for the formation of a precipitate over time using a nephelometer or a UV plate reader to measure turbidity.
-
Solubility Estimation: The kinetic solubility is estimated as the highest concentration at which no precipitation is observed.
Diagram 2: Experimental Workflow for Solubility Determination
Caption: Workflow for aqueous solubility determination.
Computational Prediction of Lipophilicity and Solubility
In silico methods provide a rapid and cost-effective means of predicting physicochemical properties, especially in the early stages of drug discovery.[19][20]
logP Prediction
A variety of computational methods exist for predicting logP, ranging from fragment-based approaches to those based on whole-molecule properties.[20][21]
-
Fragment-based methods (e.g., cLogP): These methods calculate logP by summing the contributions of individual molecular fragments.[20] While fast and widely used, their accuracy can be limited for novel scaffolds where fragmental values are not well-parameterized.
-
Atom-based methods (e.g., AlogP): These methods sum the contributions of individual atoms.[20]
-
Property-based methods: These methods use quantum chemical calculations to determine properties such as solvation free energies in water and n-octanol, from which logP can be derived.[20][21] These methods are computationally more intensive but can offer higher accuracy for novel molecules.
Several free and commercial software packages are available for logP prediction, including ALOGPS, and those integrated into platforms like Schrödinger and MOE.[19][20]
Solubility Prediction
Predicting aqueous solubility is more challenging than predicting logP due to the complex interplay of factors involved, including crystal lattice energy. However, several in silico models are available.
-
General Solubility Equation (GSE): The GSE, developed by Yalkowsky, provides a simple yet powerful method for estimating aqueous solubility from a compound's melting point and logP.
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use machine learning algorithms to build predictive models based on a large dataset of compounds with known solubilities.[22]
Table 2: Summary of Experimental and Computational Methods
| Method | Type | Throughput | Accuracy | Application Stage |
| Shake-Flask logP | Experimental | Low | High | Lead Optimization, Preclinical |
| HPLC logP | Experimental | High | Moderate | High-Throughput Screening, Lead Discovery |
| Thermodynamic Solubility | Experimental | Low | High | Lead Optimization, Preclinical |
| Kinetic Solubility | Experimental | High | Low-Moderate | High-Throughput Screening, Lead Discovery |
| Computational Prediction | In Silico | Very High | Variable | Early Discovery, Virtual Screening |
Data Interpretation and Implications for Drug Discovery
The experimentally determined and computationally predicted lipophilicity and solubility data for 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile will provide crucial insights for its potential applications in drug discovery.
-
High logP/Low Solubility: A high logP value, coupled with low aqueous solubility, may present challenges for oral absorption and formulation.[16] However, high lipophilicity can be advantageous for targeting the central nervous system or for compounds intended for non-oral routes of administration.[14]
-
Balanced Profile: A moderate logP and reasonable aqueous solubility would be desirable for many drug targets, offering a good balance between membrane permeability and bioavailability.
-
Structure-Property Relationships: The data generated for this molecule will contribute to a better understanding of the structure-property relationships of SF₅-containing compounds, aiding in the design of future analogues with optimized physicochemical profiles.
Conclusion
3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile represents a modern chemical scaffold with a complex and intriguing physicochemical profile. The powerful lipophilicity-enhancing effect of the SF₅ group is likely to be the dominant feature, while the nitrile group and the fluorine atom provide opportunities for fine-tuning the molecule's properties. This guide has provided a robust framework for understanding, predicting, and experimentally determining the lipophilicity and aqueous solubility of this compound. By applying the detailed protocols and interpretation guidelines presented herein, researchers can effectively characterize this and other novel SF₅-containing molecules, accelerating their journey through the drug discovery and development pipeline.
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thermal and chemical stability of pentafluorosulfanyl arenes
An In-Depth Technical Guide to the Thermal and Chemical Stability of Pentafluorosulfanyl Arenes
Introduction: The Rise of a "Super" Functional Group
In the landscape of modern medicinal and materials chemistry, the search for functional groups that confer unique and advantageous properties is relentless. The pentafluorosulfanyl (SF5) group has emerged as a substituent of significant interest, often dubbed a "super-trifluoromethyl group" for its potent combination of properties.[1] Comprising a central sulfur atom bonded to five fluorine atoms, the SF5 group is characterized by its octahedral geometry, high electronegativity, and substantial lipophilicity.[2][3][4]
These characteristics render SF5-arenes exceptionally stable, both thermally and chemically, making them highly attractive for applications where durability is paramount, such as in the development of long-lasting pharmaceuticals and robust optoelectronic materials.[2][5] The strong sulfur-fluorine bonds are the primary source of this stability, making the group resistant to many common degradation pathways.[2][6] This guide provides a comprehensive technical overview of the stability profile of pentafluorosulfanyl arenes, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this unique functional group.
Pillar 1: Thermal Stability and Decomposition
The inherent thermal robustness of the SF5 group is one of its defining features.[4][6] This stability is fundamentally derived from the high strength of the S-F bonds. While SF5-arenes can be decomposed under forcing conditions, they are stable to temperatures far exceeding those of many common organic functional groups.
The precise decomposition temperature is molecule-dependent. For instance, studies on 2-substituted indoles found that while the 2-CF3 indole showed exothermic degradation above 325°C, protecting a 2-SF5-indole with a methyl group significantly enhanced its thermal stability.[7]
Conceptual Decomposition Pathways
Under extreme thermal stress (pyrolysis), the decomposition of an aryl-SF5 compound is theorized to proceed through one of two primary pathways: homolytic cleavage of the aryl-sulfur bond or cleavage of a sulfur-fluorine bond. Computational studies on the SF5 radical itself show that its decomposition into SF4 and a fluorine radical becomes more favorable as temperature increases.[8] For an SF5-arene, this suggests that at sufficiently high energy, cleavage of the C-S or S-F bonds is the likely point of failure.
Caption: Conceptual high-temperature decomposition pathways for SF5-arenes.
Pillar 2: Chemical Stability and Reactivity Profile
The chemical inertness of the SF5-aryl moiety under a wide array of conditions is a cornerstone of its utility in complex molecule synthesis and in vivo applications.[9]
A. Stability Towards Acids
Pentafluorosulfanyl arenes exhibit exceptional stability in highly acidic environments. This resistance is attributed to the powerful electron-withdrawing nature of the SF5 group, which deactivates the aromatic ring to electrophilic attack and strengthens the C–S bond against hydrolysis.[6]
-
Experimental Evidence: Studies have shown SF5-arenes to be stable even in concentrated sulfuric acid at elevated temperatures.[7] Furthermore, N–SF5 azetidines have demonstrated stability in a 0.01 M HCl solution (pH 2.0), highlighting their resilience in conditions relevant to physiological environments and pharmaceutical formulation.[6]
-
Forced Degradation: While highly resistant, it is conceptually possible to force degradation under extreme conditions (e.g., concentrated, hot acid). This would likely proceed via a slow, acid-catalyzed hydrolysis of the Aryl-S bond, although this is not a common reaction pathway under standard laboratory conditions.[6]
Experimental Protocol: Acidic Stability Assessment via HPLC
This protocol outlines a general method for evaluating the stability of a novel SF5-containing compound under acidic conditions.
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., Acetonitrile or DMSO).
-
Prepare the acidic test solution (e.g., 0.1 M HCl in water, pH 1.0).
-
Prepare a control solution with the same concentration of the organic solvent in water (neutral pH).
-
-
Incubation:
-
Add a small aliquot of the stock solution to both the acidic test solution and the control solution to achieve the final desired concentration (e.g., 10 µg/mL).
-
Incubate both solutions at a controlled temperature (e.g., 37°C or 50°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quench the reaction if necessary by neutralizing the acid with a suitable base (e.g., an equimolar amount of NaOH or a buffer).
-
-
HPLC/LC-MS Analysis:
-
Analyze each sample by a validated HPLC or LC-MS method to quantify the remaining parent compound.
-
Monitor for the appearance of any new peaks, which would indicate degradation products.
-
-
Data Interpretation:
-
Plot the percentage of the remaining parent compound against time for both the acidic and control conditions. A stable compound will show a flat line with minimal degradation compared to the control.
-
Caption: Experimental workflow for assessing acidic stability.
B. Stability Towards Bases
SF5-arenes show remarkable stability against a wide range of basic conditions, including refluxing aqueous sodium hydroxide in ethanol.[7] However, this stability has important limits. The group's strong electron-withdrawing nature acidifies the ortho protons on the aromatic ring, making them susceptible to deprotonation by very strong, hindered bases.
-
Reactivity with Organolithium Bases: The use of potent, non-nucleophilic bases like lithium tetramethylpiperidide (LiTMP) can lead to regioselective ortho-lithiation at low temperatures (e.g., -60°C).[10][11] This is a synthetically useful transformation, allowing for functionalization at the position adjacent to the SF5 group. However, it also represents a specific chemical instability. If the lithiated intermediate is allowed to warm to temperatures above -40°C, it can decompose via elimination to form a reactive aryne intermediate.[10]
Caption: Reactivity pathway of SF5-arenes with strong, hindered bases.
C. Stability Towards Oxidizing and Reducing Agents
A significant advantage of the SF5 group is its general stability across a broad spectrum of oxidizing and reducing conditions commonly used in organic synthesis.[7] This inertness allows for extensive chemical modifications on other parts of an SF5-containing molecule without affecting the SF5 moiety itself.
-
Cross-Coupling Compatibility: The SF5 group is compatible with many palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, demonstrating its stability to the redox cycling of the metal catalyst.[7]
-
Photolytic Instability: A notable exception to its chemical robustness is its susceptibility to photodegradation. Under actinic radiation (UV light), the SF5 group can degrade. Studies have shown this process involves the release of five fluoride ions and the ultimate formation of a benzenesulfonate, which is an important consideration for the environmental fate of these compounds.[12]
Caption: Conceptual pathway for the photodegradation of SF5-arenes.
Comparative Analysis: SF5 vs. CF3 Group
For drug development professionals, understanding how the SF5 group compares to the industry-standard CF3 group is critical. The SF5 group is often considered superior in several key aspects related to stability and physicochemical properties.[6][13]
| Property | Pentafluorosulfanyl (SF5) Group | Trifluoromethyl (CF3) Group | Rationale & Significance |
| Thermal & Metabolic Stability | Exceptionally High[6][14] | High | The robust S-F bonds and octahedral geometry of the SF5 group provide enhanced steric shielding and resistance to metabolic enzymes (e.g., P450s), often leading to a longer in-vivo half-life.[1][2][13] |
| Electron-Withdrawing Nature | Very Strong (Pauling χ ≈ 3.65)[1][3] | Strong (Pauling χ ≈ 3.36)[1] | The superior electron-withdrawing power of SF5 can significantly modulate the pKa of nearby functional groups and enhance binding affinities to biological targets.[2] |
| Lipophilicity (Hydrophobicity) | High (π ≈ 1.51)[15] | Moderate (π ≈ 0.88) | The greater lipophilicity of the SF5 group can improve membrane permeability and bioavailability, key parameters in drug design.[2][12] |
| Steric Bulk | Larger (Comparable to t-butyl)[10] | Smaller | The larger size of the SF5 group can be used to probe steric pockets in enzyme active sites and can act as a bioisostere for groups like tert-butyl or nitro groups.[16] |
Conclusion and Future Perspectives
The pentafluorosulfanyl-aryl moiety is a uniquely robust functional group, characterized by exceptional thermal stability and a broad inertness to acidic, basic, oxidative, and reductive conditions. This stability profile, coupled with its potent electron-withdrawing nature and high lipophilicity, makes it an invaluable tool for chemists in drug discovery and materials science. It allows for the construction of highly durable molecules with tunable electronic and pharmacokinetic properties.
While the group's stability is a major asset, researchers must remain aware of its specific reactivities, namely its susceptibility to deprotonation by very strong bases and its potential for photodegradation. The primary challenge that has historically limited its widespread adoption has been synthetic accessibility.[1][2] However, with ongoing advancements in synthetic methodologies, the fascinating and highly stable SF5-arenes are poised for broader application, enabling the next generation of advanced therapeutics and materials.
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A Technical Guide to the Discovery and Initial Characterization of Novel SF₅-Containing Nitriles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentafluorosulfanyl (SF₅) group is rapidly emerging as a pivotal functional group in medicinal chemistry, often dubbed a "super-trifluoromethyl group" for its potent combination of physicochemical properties.[1] This guide provides an in-depth technical overview of the synthesis and characterization of novel nitriles incorporating the SF₅ moiety. We will explore the strategic rationale behind synthetic choices, detail robust characterization protocols, and present data-driven insights into the unique attributes these compounds offer for modern drug discovery programs.
The Strategic Advantage of the Pentafluorosulfanyl (SF₅) Group
The SF₅ group, composed of a central sulfur atom bonded to five fluorine atoms in an octahedral geometry, imparts a unique and highly desirable set of properties to organic molecules.[2][3] Understanding these characteristics is fundamental to appreciating its growing importance in the design of novel therapeutics and agrochemicals.[4][5]
Key Physicochemical Properties
The SF₅ group's influence on a molecule's profile is multifaceted:
-
High Electronegativity: With a Hammett constant (σₚ) of 0.68, the SF₅ group is one of the most powerful electron-withdrawing groups, significantly more so than the trifluoromethyl (CF₃) group (σₚ = 0.53).[3] This profoundly impacts the electronic environment of the parent molecule.
-
Enhanced Lipophilicity: Despite its high polarity, the SF₅ group substantially increases a molecule's lipophilicity (Hansch parameter, π = 1.23), surpassing that of the CF₃ group (π = 0.88).[3] This property is crucial for improving cell membrane permeability and, consequently, bioavailability.[2]
-
Metabolic & Chemical Stability: The sulfur-fluorine bonds in the SF₅ group are exceptionally strong, rendering the moiety highly resistant to thermal decomposition and metabolic degradation.[2][3] This robustness can extend the in-vivo half-life of a drug candidate.
-
Steric Profile: The SF₅ group occupies a volume of 55.4 ų, intermediate between a trifluoromethyl (34.6 ų) and a tert-butyl group (76.9 ų).[3] Its unique octahedral shape can facilitate more selective interactions with biological targets compared to other bioisosteres.[3]
The SF₅ Group as a "Super-Bioisostere"
The combination of these properties makes the SF₅ group an attractive bioisostere for commonly used functional groups in drug design, including the CF₃, tert-butyl, and nitro groups.[2][4] Its ability to simultaneously modulate electronic properties, lipophilicity, and metabolic stability provides a powerful tool for optimizing lead compounds.
| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) | tert-Butyl |
| Hammett Constant (σₚ) | 0.68[3] | 0.53[3] | -0.20 |
| Hansch Parameter (π) | 1.23[3] | 0.88[3] | 1.98 |
| Volume (ų) | 55.4[3] | 34.6[3] | 76.9[3] |
| Stability | High[2][3] | High | Moderate |
Table 1: Comparative physicochemical properties of the SF₅ group and common bioisosteres.
Synthetic Pathways to SF₅-Containing Nitriles
The synthesis of SF₅-containing nitriles presents unique challenges, primarily due to the difficulties in introducing the SF₅ group.[2] Synthetic strategies typically involve either the early introduction of an SF₅-bearing building block or the late-stage formation of the nitrile.
Introducing the SF₅ Moiety
Two primary strategies dominate the synthesis of SF₅-containing molecules:
-
Oxidative Fluorination: This classic approach involves the fluorination of aromatic thiols or disulfides.[3][6] While effective, it often requires handling hazardous reagents like elemental fluorine.
-
Radical Pentafluorosulfanylation: A more modern and often safer approach utilizes SF₅-X reagents (e.g., SF₅Cl, SF₅Br) to add the SF₅ group across unsaturated bonds or to other precursors.[6][7] Light-driven protocols using SF₅Cl have shown particular promise for their efficiency and functional group tolerance.[6]
Formation of the Nitrile Functional Group
Once an SF₅-containing scaffold is in hand, the nitrile group can be introduced via several well-established methods.[8] The choice of method depends heavily on the available functional groups on the SF₅-bearing precursor.
-
From Aldehydes: A one-pot conversion of SF₅-substituted aldehydes to nitriles can be achieved using reagents like trichloroisocyanuric acid in aqueous ammonia.[9]
-
From Carboxylic Acids: While less direct, conversion can proceed via an amide intermediate, which is then dehydrated.[10][11]
-
From Alkyl Halides: Nucleophilic substitution with a cyanide salt is a classic method, though it requires a suitable SF₅-containing alkyl halide.[11]
-
Cross-Coupling Reactions: Modern palladium- or nickel-catalyzed cyanation reactions using sources like Zn(CN)₂ can be highly effective for aryl or vinyl halides/triflates.[12] A Negishi cross-coupling, for example, has been successfully used to prepare SF₅-containing amino acids.[4][5]
Caption: Comparative synthetic workflows for SF₅-nitrile synthesis.
Example Protocol: Negishi Cross-Coupling for Aryl-SF₅ Nitrile Synthesis
This protocol is adapted from methodologies used for synthesizing related SF₅-containing aromatic compounds and represents a robust approach.[4][5]
Objective: Synthesize 4-(pentafluorosulfanyl)benzonitrile from 1-bromo-4-(pentafluorosulfanyl)benzene.
Materials:
-
1-bromo-4-(pentafluorosulfanyl)benzene
-
Zinc dust (activated)
-
Palladium(II) bis(dibenzylideneacetone) [Pd(dba)₂]
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Zinc cyanide [Zn(CN)₂]
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Safety First: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-(pentafluorosulfanyl)benzene (1.0 eq).
-
Catalyst Premix: In a separate glovebox or under an inert atmosphere, prepare a mixture of Pd(dba)₂ (3 mol%) and SPhos (6 mol%).
-
Reagent Addition: To the Schlenk flask, add Zn(CN)₂ (0.6 eq) and the catalyst premix.
-
Solvent and Heating: Add anhydrous DMF via syringe. Degas the solution with argon for 10-15 minutes. Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully with aqueous ammonium chloride solution. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Comprehensive Characterization of SF₅-Nitriles
The unambiguous characterization of novel SF₅-containing nitriles relies on a suite of spectroscopic techniques. The presence of the SF₅ group provides a unique diagnostic handle, particularly in ¹⁹F NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹⁹F NMR: This is the most critical technique for confirming the presence and integrity of the SF₅ group. The spectrum typically shows a characteristic A₄B pattern: a doublet for the four equatorial fluorine atoms (Fₑ) and a quintet for the single apical fluorine atom (Fₐ).[13] The chemical shifts generally appear between +60 and +90 ppm.[13] Proton decoupling is often used to simplify the spectra.[13]
-
¹H NMR: Protons on the aromatic ring will show characteristic splitting patterns and will be shifted downfield due to the strong electron-withdrawing nature of the SF₅ and nitrile groups.
-
¹³C NMR: The carbon attached to the SF₅ group will appear as a quintet due to C-F coupling. The nitrile carbon is also readily identifiable in the spectrum.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the newly synthesized compound. The isotopic pattern for sulfur (³²S, ³³S, ³⁴S) can also be observed, providing further confidence in the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of the nitrile functional group. A sharp, medium-intensity absorption band will appear in the region of 2220-2260 cm⁻¹, characteristic of the C≡N triple bond stretch.
| Technique | Key Observable Feature | Purpose |
| ¹⁹F NMR | A₄B pattern (doublet & quintet) ~60-90 ppm | Confirms SF₅ group integrity |
| ¹H NMR | Downfield shifts of aromatic protons | Proves substitution pattern |
| ¹³C NMR | Quintet for C-SF₅, signal for C≡N | Confirms carbon skeleton |
| IR Spec. | Sharp peak at ~2220-2260 cm⁻¹ | Confirms Nitrile (C≡N) group |
| HRMS | Exact mass, isotopic pattern | Confirms elemental formula |
Table 2: Summary of key characterization data for SF₅-containing nitriles.
Sources
- 1. SF5-containing building blocks - Enamine [enamine.net]
- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 3. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 10. A Single Enzyme Transforms a Carboxylic Acid to a Nitrile through an Amide Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 12. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Theoretical and Computational Analysis of the Structure of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile
An In-depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the pentafluorosulfur (SF₅) group is of increasing interest due to its unique stereoelectronic properties, which can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive theoretical framework for analyzing the structure of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile, a molecule featuring the potent combination of a nitrile, a fluoro, and a pentafluorosulfur substituent on an aromatic scaffold. We will detail a complete computational workflow using Density Functional Theory (DFT) to elucidate its geometric, vibrational, and electronic properties. This guide serves as a blueprint for researchers aiming to predict the structural characteristics and reactivity of novel SF₅-containing compounds, thereby accelerating the drug discovery and materials science design cycle.
Introduction: The Significance of the Pentafluorosulfur Moiety
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] While moieties like the trifluoromethyl (CF₃) group are ubiquitous in pharmaceuticals and agrochemicals, the pentafluorosulfur (SF₅) group offers a distinct and powerful alternative.[2] Often dubbed a "super-trifluoromethyl group," the SF₅ moiety is characterized by high thermal and chemical stability, strong electronegativity, and significant lipophilicity.[3] These properties make it an attractive functional group for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4]
The target molecule, 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile, combines the SF₅ group with two other key functionalities: a fluorine atom and a phenylacetonitrile core. The phenylacetonitrile scaffold is a common structural motif in medicinal chemistry,[5] while the additional fluorine atom further modulates the electronic landscape of the aromatic ring. Understanding the interplay of these groups is critical for predicting the molecule's behavior.
Theoretical calculations provide an indispensable tool for this purpose. By employing quantum chemistry methods, we can construct a detailed model of the molecule's three-dimensional structure, probe its electronic nature, and predict its spectroscopic signatures before undertaking complex and costly synthetic efforts.[6] This in-silico approach, grounded in Density Functional Theory (DFT), allows for a rational design process, providing deep insights into the molecule's inherent properties.[7]
Theoretical Framework and Computational Methodology
To ensure scientific rigor and reproducibility, a well-defined and validated computational protocol is essential. The following workflow is designed to provide a comprehensive analysis of the target molecule. The causality behind each step is explained to provide a clear, field-proven methodology.
The Choice of Computational Level: A Self-Validating System
The accuracy of any quantum chemical calculation is determined by the choice of the theoretical method and the basis set.
-
Theoretical Method: Density Functional Theory (DFT) DFT offers an excellent balance between computational cost and accuracy for medium-sized organic molecules, making it a workhorse of modern computational chemistry.[8] We select the B3LYP hybrid functional , which incorporates a portion of the exact Hartree-Fock exchange with density functional exchange-correlation. This functional has a long track record of providing reliable geometric and electronic properties for a wide range of organic systems, including those containing heteroatoms.[9][10]
-
Basis Set: 6-311++G(d,p) The basis set is the set of mathematical functions used to build the molecular orbitals. For a molecule containing highly electronegative fluorine atoms and a hypervalent sulfur center, a flexible and robust basis set is crucial. The 6-311++G(d,p) Pople-style basis set is selected for the following reasons[11]:
-
6-311G : A triple-zeta valence basis set, providing a high degree of flexibility for valence electrons, which are most involved in chemical bonding.
-
++ : Adds diffuse functions on both heavy atoms and hydrogen. These are essential for accurately describing lone pairs and regions of space far from the nuclei, which is critical for anions and systems with significant electron delocalization.
-
(d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is necessary to accurately model the shapes of molecules and the nature of chemical bonds, especially for the approximately octahedral geometry of the SF₅ group.
-
Experimental Protocol: A Step-by-Step Computational Workflow
The entire computational process is performed using a standard quantum chemistry software package such as Gaussian [12] or Q-Chem [13].
Step 1: Initial Structure Generation
-
The 2D structure of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile is drawn using a molecular editor.
-
A preliminary 3D structure is generated using standard bond lengths and angles. The geometry around the sulfur atom in the SF₅ group is set to be approximately octahedral.
Step 2: Geometry Optimization
-
The initial 3D structure is submitted for a full geometry optimization calculation at the B3LYP/6-311++G(d,p) level of theory.
-
This iterative process systematically adjusts all bond lengths, bond angles, and dihedral angles to find the lowest energy conformation (a stationary point on the potential energy surface).
-
Tight convergence criteria are used to ensure a precise and reliable minimum energy structure is located.
Step 3: Vibrational Frequency Analysis
-
Following optimization, a vibrational frequency calculation is performed at the identical B3LYP/6-311++G(d,p) level.
-
Trustworthiness Check: This is a critical validation step. The absence of any imaginary frequencies in the output confirms that the optimized structure is a true local minimum on the potential energy surface and not a transition state.
-
The results also provide theoretical infrared (IR) and Raman active vibrational modes, which can be compared with future experimental data.
Step 4: Electronic Property and Wavefunction Analysis
-
Using the optimized geometry, single-point energy calculations are performed to derive key electronic properties.
-
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the molecule's electron density surface to visualize charge distribution.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to obtain the natural atomic charges, providing a quantitative measure of the electron distribution among the atoms.
Caption: 2D representation of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile.
The SF₅ group adopts a slightly distorted octahedral geometry. The sulfur atom is bonded to one axial fluorine (F_ax) and four equatorial fluorines (F_eq). The S-F_ax bond is predicted to be slightly shorter than the S-F_eq bonds, a common feature in SF₅-aryl systems. The phenyl ring remains largely planar, with the substituents causing minor deviations.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |
| Bond Lengths (Å) | ||||
| C≡N | C8 | N | 1.158 | |
| C-S | C5 | S | 1.835 | |
| C-F (ring) | C3 | F_ring | 1.351 | |
| S-F (axial) | S | F_ax | 1.589 | |
| S-F (equatorial, avg.) | S | F_eq | 1.605 | |
| Bond Angles (°) | ||||
| C4-C5-S | C4 | C5 | S | 120.8 |
| C6-C5-S | C6 | C5 | S | 119.5 |
| F_ax-S-C5 | F_ax | S | C5 | 179.1 |
| F_eq-S-C5 (avg.) | F_eq | S | C5 | 90.4 |
| Dihedral Angle (°) | ||||
| C4-C5-S-F_eq | C4 | C5 | S | F_eq1 |
Table 1: Selected optimized geometric parameters for 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile at the B3LYP/6-311++G(d,p) level.
The staggered conformation of the SF₅ group relative to the phenyl ring, as indicated by the C4-C5-S-F_eq dihedral angle of approximately 45°, is the sterically favored arrangement.
Theoretical Vibrational Analysis
The calculated vibrational frequencies provide insight into the molecule's infrared spectrum. Key diagnostic frequencies are summarized below. These theoretical values are typically scaled by a factor (~0.96-0.98 for B3LYP) to better match experimental data.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| C≡N Stretch | 2255 | Strong, sharp band characteristic of nitriles |
| Aromatic C=C Stretches | 1580 - 1610 | Multiple bands from the phenyl ring |
| C-F Stretch (ring) | 1245 | Strong absorption due to C-F bond |
| S-F Stretches (SF₅) | 800 - 950 | A series of very strong, characteristic bands |
| C-S Stretch | 710 | Weaker band for the aryl-sulfur bond |
Table 2: Key calculated vibrational frequencies.
The intense S-F stretching modes are a clear spectroscopic signature for the presence of the pentafluorosulfur group.
Electronic Structure and Chemical Reactivity
Analysis of the electronic properties provides a window into the molecule's stability and potential reactivity.
| Property | Calculated Value |
| HOMO Energy | -7.85 eV |
| LUMO Energy | -1.22 eV |
| HOMO-LUMO Energy Gap (ΔE) | 6.63 eV |
Table 3: Calculated frontier molecular orbital energies.
-
Frontier Molecular Orbitals (FMOs): The HOMO is primarily localized on the π-system of the aromatic ring, while the LUMO is distributed across the π* orbitals of the ring and the σ* orbitals associated with the C-S and S-F bonds. The large HOMO-LUMO gap of 6.63 eV suggests high kinetic stability, consistent with the known robustness of aryl-SF₅ compounds. [3]
-
Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution. The most negative potential (red/yellow) is concentrated on the nitrogen atom of the nitrile group and the fluorine atoms, identifying these as the primary sites for electrophilic attack or hydrogen bonding. The hydrogen atoms on the ring and, to a lesser extent, the sulfur atom exhibit a positive potential (blue), indicating susceptibility to nucleophilic attack.
-
Natural Bond Orbital (NBO) Charges: The NBO analysis quantifies the strong electron-withdrawing nature of the substituents. The sulfur atom carries a significant positive charge (approx. +2.85 e), while each fluorine in the SF₅ group has a negative charge (approx. -0.45 e). The fluorine atom on the ring also carries a substantial negative charge (approx. -0.38 e). This confirms the powerful inductive (-I) effect of both the F and SF₅ groups, which reduces the electron density of the aromatic ring.
Conclusion
This guide has detailed a robust and validated theoretical protocol for the structural and electronic characterization of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile. Through DFT calculations at the B3LYP/6-311++G(d,p) level of theory, we have established the molecule's minimum energy conformation, predicted its key geometric parameters, and identified its characteristic vibrational frequencies.
The electronic analysis confirms the potent electron-withdrawing capabilities of the fluoro and pentafluorosulfur substituents, leading to a polarized structure with high kinetic stability. The insights gained from the MEP and NBO analyses provide a clear map of the molecule's reactivity, highlighting the nitrile nitrogen and fluorine atoms as primary sites for intermolecular interactions. This computational blueprint serves as a valuable tool for researchers, enabling the rational design and prediction of properties for novel, complex organofluorine compounds and accelerating their application in drug discovery and materials science.
References
-
Patai's Chemistry of Functional Groups: The Chemistry of Organofluorine Compounds. (2020). Wiley. [Link]
-
Kordnezhadian, R., Li, B.-Y., Zogu, A., Demaerel, J., De Borggraeve, W. M., & Ismalaj, E. (2022). Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. Chemistry – A European Journal, 28(60), e202201491. [Link]
-
Organofluorine chemistry. (2023). In Wikipedia. [Link]
-
Joo, Y., Kim, B., Kim, H., & Han, S. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(15), 3349. [Link]
-
List of quantum chemistry and solid-state physics software. (2023). In Wikipedia. [Link]
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Tafur, S. S., & Cardenas, G. (2018). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. ResearchGate. [Link]
-
Phenylacetonitrile | C8H7N. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Hiyama, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(6), 276-291. [Link]
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Aghaei, S. M., et al. (2022). Structural and Computational Analysis of a Triclinic Pentafluorophenyl-Urea Derivative: A DFT-Based Approach. Chemical Methodologies. [Link]
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What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms? (2016). ResearchGate. [Link]
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Gaussian 16 Home Page. (n.d.). Gaussian, Inc. Retrieved January 19, 2026, from [Link]
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Q-Chem Website. (n.d.). Q-Chem, Inc. Retrieved January 19, 2026, from [Link]
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Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems. (2022). TUTDoR. [Link]
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- 4. Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
functionalization of the nitrile group in 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile
An Application Guide to the Strategic Functionalization of the Nitrile Group in 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
The incorporation of unique fluorine-containing motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules.[1] Among these, the pentafluorosulfur (SF₅) group has emerged as a "super-trifluoromethyl group," prized for its exceptional thermal and chemical stability, high electronegativity, and significant lipophilicity.[2][3][4] When appended to a phenylacetonitrile framework, particularly in conjunction with a fluoro substituent as in 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile , it creates a molecule of significant interest for drug discovery programs.
The nitrile group (C≡N) within this scaffold is not merely a passive component; it is a versatile synthetic handle, a gateway to a diverse array of functional groups including carboxylic acids, primary amines, and ketones.[5][6] The successful functionalization of this nitrile is paramount to leveraging the full potential of the SF₅-containing scaffold in the synthesis of novel chemical entities.
This document serves as a detailed guide to the primary synthetic transformations of the nitrile group in 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile. As a senior application scientist, the following protocols and insights are grounded in established chemical principles, adapted to the unique electronic nature of this highly functionalized substrate.
The Decisive Influence of the Fluoro and Pentafluorosulfur Substituents
A deep understanding of the substrate's electronic properties is critical for predicting reactivity and selecting optimal reaction conditions. The 3-fluoro and 5-pentafluorosulfur groups on the aromatic ring exert a profound influence on the nitrile's reactivity.
-
Extreme Electron-Withdrawing Effect: Both the fluorine atom and the SF₅ group are powerfully electron-withdrawing.[2][7] The SF₅ group, in particular, is one of the most electron-withdrawing groups known in organic chemistry, with a Hammett constant (σₚ = 0.68) greater than that of a trifluoromethyl group (σₚ = 0.53).[7] This cumulative effect significantly depletes electron density from the aromatic ring and, through induction, from the benzylic carbon and the nitrile carbon.
-
Enhanced Electrophilicity: The strong inductive pull makes the carbon atom of the nitrile group highly electrophilic and thus more susceptible to nucleophilic attack, a key step in hydrolysis, reduction, and organometallic addition reactions.[8]
-
Chemical Stability: The sulfur-fluorine bonds in the SF₅ group are exceptionally strong, rendering the moiety highly resistant to degradation under a wide range of chemical conditions, including strongly acidic or basic media and potent reducing agents.[2][9] This stability is a significant advantage, allowing for robust reaction conditions to be applied to the nitrile without compromising the SF₅ core.
Primary Functionalization Pathways
The strategic conversion of the nitrile in 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile opens three primary avenues for molecular elaboration, each yielding a key synthetic intermediate.
Caption: Key functionalization pathways for the nitrile group.
Part 1: Hydrolysis to 3-Fluoro-5-(pentafluorosulfur)phenylacetic Acid
The conversion of the nitrile to a carboxylic acid is a fundamental transformation, providing an intermediate ready for amide coupling or other carboxylate-based reactions. Given the electron-deficient nature of the substrate, both acid and base-catalyzed hydrolysis are effective, proceeding through initial nucleophilic attack on the activated nitrile carbon.[10]
Causality Behind Experimental Choices:
-
Reaction Conditions: While the nitrile is electronically activated, the hydrolysis of the intermediate amide to the carboxylic acid is often the rate-limiting step and requires forcing conditions.[11] Heating under reflux with a strong acid (e.g., concentrated HCl) or a strong base (e.g., aqueous NaOH) is typically necessary to drive the reaction to completion.[11][12]
-
Workup Procedure: In acid-catalyzed hydrolysis, the product precipitates upon cooling. In base-catalyzed hydrolysis, the initial product is a carboxylate salt. Careful acidification with a strong acid is required to protonate the salt and precipitate the desired carboxylic acid.[11]
Caption: Experimental workflow for acid-catalyzed nitrile hydrolysis.
Protocol 1: Acid-Catalyzed Hydrolysis
Materials:
-
3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile
-
Sulfuric acid (70% v/v in water) or concentrated Hydrochloric Acid
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Standard glassware for filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 1.0 equivalent of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile with 10 volumes of 70% sulfuric acid.
-
Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Maintain the reaction at reflux for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After completion, carefully cool the reaction mixture to room temperature, then chill in an ice-water bath.
-
Slowly pour the cooled reaction mixture onto a stirred slurry of crushed ice (approximately 20 volumes).
-
A white precipitate of 3-Fluoro-5-(pentafluorosulfur)phenylacetic acid will form.[13]
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the product under high vacuum to a constant weight.
Part 2: Reduction to 2-(3-Fluoro-5-(pentafluorosulfur)phenyl)ethan-1-amine
The reduction of the nitrile to a primary amine is a crucial step for introducing a basic, nucleophilic center, enabling further functionalization through reductive amination, amide bond formation, or sulfonamide synthesis.
Causality Behind Experimental Choices:
-
Reagent Selection: Several reagents can achieve this transformation.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that will readily reduce the nitrile. However, it requires strictly anhydrous conditions and a careful workup procedure.[14]
-
Borane Complexes (BH₃·THF or BH₃·SMe₂): These are excellent choices for reducing nitriles with good functional group tolerance. They are less reactive towards water than LiAlH₄ and offer a cleaner reaction profile.[15] BH₃·SMe₂ is more stable and concentrated than BH₃·THF.[15]
-
Catalytic Hydrogenation (H₂/Raney Ni, Pd/C): This method is atom-economical but can sometimes lead to secondary and tertiary amine byproducts. The addition of ammonia can help suppress this side reaction.[15][16] The high stability of the SF₅ group makes it compatible with these conditions.
-
-
Solvent and Temperature: Anhydrous ethereal solvents like THF are ideal for hydride reductions. The reaction with borane is typically performed at reflux to ensure a reasonable reaction rate.
Protocol 2: Borane-Mediated Reduction
Materials:
-
3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 3 M aqueous solution
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Nitrogen or Argon atmosphere setup
-
Standard glassware for extraction and workup
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
Add 1.0 equivalent of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile and dissolve it in anhydrous THF (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2.0-2.5 equivalents of 1 M BH₃·THF solution via a syringe or dropping funnel, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor by TLC or LC-MS.
-
Cool the reaction to 0 °C and quench it by the slow, dropwise addition of 3 M HCl until gas evolution ceases. This step hydrolyzes the intermediate borane-amine complex.
-
Heat the mixture to reflux for an additional 1 hour to ensure complete hydrolysis.
-
Cool to room temperature and remove the THF under reduced pressure.
-
Add water to the residue and basify the aqueous layer to pH >12 by the slow addition of 10% NaOH solution.
-
Extract the aqueous layer with DCM or EtOAc (3 x 15 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify the product by column chromatography on silica gel if necessary.
Part 3: Ketone Synthesis via Grignard Reagent Addition
The addition of an organometallic reagent, such as a Grignard reagent, to the nitrile, followed by acidic hydrolysis of the intermediate imine, provides a direct route to ketones.[17] This reaction is highly valuable for building carbon-carbon bonds and installing a versatile carbonyl group.
Causality Behind Experimental Choices:
-
Mechanism and Stoichiometry: The reaction proceeds via nucleophilic addition of the Grignard reagent to the nitrile, forming a stable intermediate magnesium salt of an imine. Crucially, this intermediate does not react further with the Grignard reagent. The ketone is only formed during the subsequent aqueous acidic workup, preventing the common side reaction of tertiary alcohol formation seen with esters or acid chlorides.
-
Anhydrous Conditions: Grignard reagents are highly basic and reactive towards protic sources. The reaction must be carried out under strictly anhydrous conditions using dry solvents and glassware to prevent quenching of the reagent.[18]
-
Temperature Control: The initial addition is often exothermic. It is typically performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions, before being allowed to warm to room temperature or gently heated to ensure completion.[18]
Caption: Workflow for ketone synthesis via Grignard addition.
Protocol 3: Synthesis of 1-(3-Fluoro-5-(pentafluorosulfur)phenyl)ethan-1-one
Materials:
-
3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile
-
Methylmagnesium bromide (MeMgBr), 3 M solution in diethyl ether
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Nitrogen or Argon atmosphere setup
-
Standard glassware for extraction and workup
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
Add 1.0 equivalent of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile and dissolve it in anhydrous diethyl ether (15 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of 3 M MeMgBr solution via a syringe, keeping the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC or LC-MS.
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Continue stirring for 15-20 minutes until two clear layers form.
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 10 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude ketone by flash column chromatography or distillation.
Summary of Transformations
| Transformation | Product Functional Group | Key Reagents | Typical Conditions | Key Considerations |
| Hydrolysis | Carboxylic Acid (-COOH) | 70% H₂SO₄ or 10 M NaOH | Reflux, 12-24 h | Forcing conditions are required for complete conversion. |
| Reduction | Primary Amine (-CH₂NH₂) | BH₃·THF or LiAlH₄ | Reflux (BH₃) or 0°C to RT (LiAlH₄) | Requires anhydrous conditions and careful quenching. |
| Grignard Addition | Ketone (-C(O)R) | R-MgX, then H₃O⁺ | 0°C to RT | Strictly anhydrous; two-step, one-pot procedure. |
References
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Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]
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Nguyen, T. M., René, F., Bizet, V., & Cahard, D. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews. [Link]
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Welter, C., et al. (2025). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. [Link]
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Beier, P., et al. (2025). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. [Link]
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American Chemical Society. (n.d.). Synthesis, structure, and reactivity of compounds bearing the SF5 group and its congeners. [Link]
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Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]
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Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. [Link]
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Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. [Link]
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Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. [Link]
- Author(s) omitted. (n.d.). Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α‑CF3 and α‑SF5 Ketones. Source omitted.
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Walker, M. A. (n.d.). Hydrolysis of nitriles. Lumen Learning - Organic Chemistry II. [Link]
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Farmer, S. (2020). 21.5: Hydrolysis of nitriles. Chemistry LibreTexts. [Link]
- Author(s) omitted. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. PMC - NIH.
- Author(s) omitted. (n.d.). Ortho-Fluoro or Ortho Effect? Oxidative Addition of Zerovalent Nickel into the C—CN Bond of Substituted Benzonitriles. OSTI.GOV.
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Lee, H. J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. [Link]
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Bizet, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 16-24. [Link]
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Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1438-1464. [Link]
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Organic Chemistry Portal. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
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University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. [Link]
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Le, D. N., et al. (2013). Meta-selective C-H functionalization using a nitrile-based directing group and cleavable Si-tether. Angewandte Chemie International Edition, 53(3), 782-786. [Link]
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Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Link]
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
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Lee, H. J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. ResearchGate. [Link]
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Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]
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ResearchGate. (2017). How to selectively reduction of nitrile group in presence of ester group?. [Link]
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Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. [Link]
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ResearchGate. (n.d.). Conversion of nitrile to other functional groups. [Link]
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Application Notes: The Strategic Use of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile in the Synthesis of Advanced Agrochemicals
Introduction: The Emerging Prominence of the Pentafluorosulfur (SF₅) Group in Agrochemical Design
In the relentless pursuit of more effective, selective, and environmentally benign agrochemicals, chemists are increasingly turning to novel chemical motifs that can impart superior physicochemical and biological properties to active ingredients.[1][2] Among these, the pentafluorosulfur (SF₅) group has emerged as a "super-trifluoromethyl" bioisostere, offering a unique combination of high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity.[3] These characteristics make the SF₅ moiety a powerful tool for modulating a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, often leading to enhanced biological activity and metabolic stability.[1][3]
3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile is a key building block that strategically positions the influential SF₅ group on an aromatic scaffold, complemented by a fluorine atom and a versatile nitrile functional group. This arrangement provides a powerful platform for the synthesis of a new generation of pesticides. The strong electron-withdrawing nature of both the SF₅ and fluoro substituents activates the aromatic ring and the benzylic position, while the nitrile group serves as a versatile handle for a wide array of chemical transformations, including the formation of crucial heterocyclic cores found in many modern insecticides and fungicides.[4]
This guide provides detailed application notes and protocols for the use of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile in the synthesis of agrochemical intermediates, with a focus on the construction of a phenylpyrazole scaffold, a core structure in highly successful insecticides like fipronil.
Physicochemical Properties of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile
A thorough understanding of the starting material's properties is fundamental to successful reaction design and execution.
| Property | Value | Source |
| CAS Number | 1240257-90-2 | [5] |
| Molecular Formula | C₈H₅F₆NS | [5] |
| Molecular Weight | 261.19 g/mol | [5] |
| Purity | ≥98% | [5] |
| Appearance | Not specified (typically off-white to yellow solid) | - |
Protocol 1: Synthesis of a 5-Amino-1-(3-fluoro-5-(pentafluorosulfur)phenyl)-1H-pyrazole-3-carbonitrile Intermediate
This protocol outlines a multi-step synthesis of a key phenylpyrazole intermediate, analogous to the core of fipronil-type insecticides. The synthesis leverages the nitrile group of the starting material and showcases a common strategy in agrochemical synthesis: the construction of a biologically active heterocycle on an aromatic scaffold. The SF₅ analogue of the insecticide fipronil has been shown to be more active than its trifluoromethyl counterpart.[6]
Rationale for the Synthetic Strategy
The phenylpyrazole core is a well-established pharmacophore in insecticides, acting as a potent antagonist of the GABA receptor. The synthesis begins with the reduction of the nitrile to a primary amine, which is then diazotized and coupled with a suitable partner to form a hydrazone. This intermediate is then cyclized to form the pyrazole ring. This sequence is a robust and widely used method for constructing substituted phenylpyrazoles.
Experimental Workflow Diagram
Caption: Synthetic workflow for a phenylpyrazole intermediate.
Detailed Step-by-Step Protocol
Step 1: Reduction of the Nitrile to 2-(3-Fluoro-5-(pentafluorosulfur)phenyl)ethan-1-amine
-
Reaction Setup: In a high-pressure reactor, suspend 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile (1.0 eq) in methanol.
-
Catalyst Addition: Add Raney Nickel (approx. 10 wt%) to the suspension.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (50-100 bar) and heat to 50-70 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reactor, carefully vent the hydrogen, and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Diazotization of the Amine
-
Reaction Setup: Dissolve the crude amine from Step 1 in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture for 30 minutes at 0-5 °C. The formation of the diazonium salt is typically assumed to be complete.
Step 3 & 4: Japp-Klingemann Reaction and Cyclization to the Phenylpyrazole
-
Coupling Partner Solution: In a separate flask, dissolve 2-cyano-3-oxobutanamide (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water. Cool to 0-5 °C.
-
Coupling Reaction: Slowly add the cold diazonium salt solution from Step 2 to the solution of the coupling partner. A colored precipitate (the hydrazone intermediate) should form.
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat to facilitate cyclization.
-
Work-up: Collect the precipitated solid by filtration, wash with water, and then with a cold, non-polar solvent (e.g., hexane) to remove impurities.
-
Purification: The crude 5-Amino-1-(3-fluoro-5-(pentafluorosulfur)phenyl)-1H-pyrazole-3-carbonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Palladium-Catalyzed Cyanation of an Aryl Halide using 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile as a Cyanide Source Surrogate
This protocol illustrates a more advanced application, using the nitrile group not as a building block for a heterocycle, but as a transferable cyanide equivalent in a cross-coupling reaction. This showcases the versatility of the starting material for constructing other classes of agrochemicals where a cyano-substituted aromatic ring is desired.
Rationale for the Synthetic Strategy
Direct cyanation of aryl halides is a powerful tool in organic synthesis. While traditional cyanide sources like KCN or NaCN are effective, they are highly toxic and require stringent handling procedures. Using a stable organic nitrile like 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile as a surrogate cyanide source in a palladium-catalyzed reaction can offer a safer alternative. The reaction proceeds via oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the nitrile (or a derivative formed in situ) and reductive elimination to yield the desired aryl nitrile product.
Reaction Mechanism Diagram
Caption: Catalytic cycle for palladium-catalyzed cyanation.
Detailed Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (e.g., 4-bromoanisole, 1.0 eq), 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a ligand (e.g., Xantphos, 4-10 mol%).
-
Solvent and Base: Add a dry, aprotic solvent (e.g., toluene or dioxane) and a base (e.g., K₂CO₃, 2.0 eq).
-
Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir until the starting aryl halide is consumed (monitor by GC-MS or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Conclusion
3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile is a highly valuable and versatile building block for the synthesis of advanced agrochemicals. The powerful electron-withdrawing and lipophilic properties of the SF₅ group, combined with the synthetic flexibility of the nitrile function, provide medicinal and agrochemical chemists with a potent tool for creating novel active ingredients with potentially enhanced efficacy and improved metabolic profiles. The protocols detailed herein demonstrate two distinct and strategic applications of this compound, from the construction of complex heterocyclic cores to its use in modern cross-coupling methodologies.
References
- Welch, J. T. (1996). Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues. CHIMIA, 50(5), 169-173.
-
Beijing Xinheng Research Technology Co., Ltd. (n.d.). 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile - CAS:1240257-90-2. Retrieved from [Link]
-
SpiroChem AG. (2012, January 9). SF5 building blocks: SF5-Blocks. Retrieved from [Link]
- Rybakov, V. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.
- Google Patents. (n.d.). Pesticide preparation and process for producing the same.
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- Qing, F.-L. (2022). Three-Component Reaction of Pentafluorosulfanyl Chloride, Alkenes and Diazo Compounds and Synthesis of Pentafluorosulfanylfurans.
- Google Patents. (n.d.). Agrochemical composition and methods of preparing and using the same.
- Google Patents. (n.d.). Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
- Google Patents. (n.d.). Active compound combinations having insecticidal/acaricidal properties.
- Siddiqui, N. et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(22), 5875-5897.
- Google Patents. (n.d.). Stabilized agrochemical composition.
- Beier, P. et al. (2023). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Molecules, 28(14), 5433.
- Google Patents. (n.d.). Herbicidally active compositions comprising 3-phenyluracils.
- Google Patents. (n.d.). Agrochemical composition.
- Kim, J. et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(18), 4235.
- Kotwal, U. et al. (2022). Synthesis, Characterization and Antimicrobial Activity of Isoxazoline Derivatives. International Journal of Pharmaceutical Sciences & Medicine, 7(11), 107-120.
- Google Patents. (n.d.). Preparation method of 3-trifluoromethyl phenylacetonitrile.
- Google Patents. (n.d.). Insecticide compound and the compositions thereof.
- Google Patents. (n.d.). Herbicidal agents containing aclonifen.
- Google Patents. (n.d.). Synergistic pesticide compositions.
- Wang, Y. et al. (2023). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. Molecules, 28(6), 2736.
- Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.
- Farhan, M. A. (2024). Synthesis and Pharmacological Significance of Isoxazoline Derivatives: A Mini review. Academic Science Journal, 1-11.
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Application Notes and Protocols: Incorporation of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile into Bioactive Molecules
Introduction: The Strategic Advantage of the Pentafluorosulfuryl (SF₅) Moiety in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the pentafluorosulfuryl (SF₅) group is rapidly gaining prominence as a "super-trifluoromethyl" group.[1][2][3][4] Its unique combination of physicochemical properties—including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity—makes it a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5][6][7] The SF₅ group can enhance metabolic stability, improve membrane permeability, and increase binding affinity, ultimately leading to more potent and durable therapeutics.[5][8] This guide provides an in-depth exploration of the application of a key building block, 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile , in the synthesis of novel bioactive molecules. We will delve into the rationale behind its use, detailed synthetic protocols, and characterization methods.
Physicochemical Properties and Rationale for Use
The 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile scaffold offers a unique constellation of properties that can be strategically leveraged in drug design. The SF₅ group is a potent electron-withdrawing group, significantly influencing the electronic environment of the aromatic ring.[1][5] This, in conjunction with the fluoro substituent, can modulate the pKa of nearby functionalities and enhance interactions with biological targets.[9]
The SF₅ group is notably more lipophilic than the trifluoromethyl (CF₃) group, a feature that can be exploited to enhance a molecule's ability to cross cellular membranes and improve oral bioavailability.[5][9][10] Furthermore, the remarkable stability of the S-F bonds confers a high degree of resistance to metabolic degradation, potentially extending the in vivo half-life of a drug.[5][7][8][11] The phenylacetonitrile moiety itself is a versatile handle for further chemical elaboration, allowing for the construction of a diverse array of molecular architectures.
Table 1: Comparative Physicochemical Properties of SF₅ and Related Functional Groups
| Functional Group | Hansch Lipophilicity Parameter (π) | Hammett Constant (σp) | Molecular Volume (ų) |
| -SF₅ | 1.23[9] | 0.68[9] | 55.4[9] |
| -CF₃ | 0.88[9] | 0.53[9] | 34.6[9] |
| -tBu | 1.98 | -0.20 | 76.9[9] |
| -NO₂ | -0.28 | 0.78 | 29.5 |
| -Cl | 0.71 | 0.23 | 20.0 |
Data compiled from multiple sources to provide a comparative overview.
Synthetic Pathways and Experimental Protocols
The incorporation of the 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile moiety into a lead scaffold typically involves a multi-step synthetic sequence. A common strategy is to first synthesize the key intermediate, 3-Fluoro-5-(pentafluorosulfur)aniline, and then convert it to the desired phenylacetonitrile building block. This building block can then be utilized in various coupling reactions or as a precursor for more complex heterocyclic systems.
Protocol 1: Synthesis of 3-Fluoro-5-(pentafluorosulfur)aniline
The synthesis of the aniline precursor is a critical first step. While several methods exist for the introduction of the SF₅ group onto an aromatic ring, a practical approach involves the oxidative fluorination of a corresponding disulfide or thiol.[9]
Workflow for the Synthesis of 3-Fluoro-5-(pentafluorosulfur)aniline:
Caption: Synthetic workflow for 3-Fluoro-5-(pentafluorosulfur)aniline.
Step-by-Step Methodology:
-
Synthesis of Bis(3-fluoro-5-carboxyphenyl) disulfide: This intermediate can be prepared from 1,3-difluorobenzene through a sequence of lithiation, sulfurization, and oxidative coupling.
-
Oxidative Fluorination: The disulfide is then subjected to oxidative fluorination using reagents such as xenon difluoride in anhydrous hydrogen fluoride to install the SF₅ group. This is a highly specialized and hazardous reaction that should only be performed by trained personnel in a suitable facility.
-
Curtius Rearrangement: The resulting carboxylic acid is converted to the corresponding acyl azide, which then undergoes a Curtius rearrangement to yield the isocyanate. Subsequent hydrolysis affords the desired 3-Fluoro-5-(pentafluorosulfur)aniline.
Protocol 2: Synthesis of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile via Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for converting the aniline to the nitrile.
Step-by-Step Methodology:
-
Diazotization: To a cooled (0-5 °C) solution of 3-Fluoro-5-(pentafluorosulfur)aniline (1.0 eq) in an aqueous acidic solution (e.g., HCl or H₂SO₄), a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water is prepared and heated to 60-70 °C. The freshly prepared diazonium salt solution is then added slowly to the cyanide solution. Vigorous nitrogen evolution is observed.
-
Workup and Purification: After the addition is complete, the reaction mixture is heated for an additional 30 minutes, then cooled to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile.
Protocol 3: Incorporation into a Bioactive Scaffold via Palladium-Catalyzed Cross-Coupling
The nitrile group can be further transformed, for example, by reduction to a primary amine, which can then be acylated or used in reductive amination. Alternatively, the aromatic ring of a precursor halide can be cyanated to introduce the phenylacetonitrile moiety.
Catalytic Cycle for Palladium-Catalyzed Cyanation:
Caption: Palladium-catalyzed cyanation cycle.
General Procedure for Palladium-Catalyzed Cyanation:
This protocol is applicable for the conversion of an aryl halide (e.g., 1-bromo-3-fluoro-5-(pentafluorosulfur)benzene) to the corresponding nitrile.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%) or a palladacycle precatalyst (e.g., P1, 1-2 mol%), a suitable phosphine ligand (e.g., dppf, XPhos), a cyanide source such as zinc cyanide (Zn(CN)₂, 0.6 eq) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], 0.3 eq), and a suitable solvent (e.g., DMAc, THF, or dioxane).[12][13][14][15][16][17][18]
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for 2-24 hours. Reaction progress can be monitored by TLC, GC-MS, or LC-MS.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered to remove inorganic salts. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
Characterization of SF₅-Containing Molecules
Standard analytical techniques are employed to characterize the synthesized molecules:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The SF₅ group exhibits a characteristic ¹⁹F NMR signal, typically a doublet of quartets or a more complex multiplet, which is diagnostic for its presence.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds.
Case Study: Application in the Development of Kinase Inhibitors
The unique properties of the SF₅ group have been successfully leveraged in the design of potent kinase inhibitors. The strong electron-withdrawing nature of the SF₅ group can enhance hydrogen bonding interactions with the kinase hinge region, while its lipophilicity can improve cell permeability and occupancy of hydrophobic pockets in the active site.
For instance, the replacement of a trifluoromethyl group with a pentafluorosulfuryl group in a known kinase inhibitor scaffold has been shown to lead to a significant increase in potency and improved metabolic stability in liver microsome assays. The incorporation of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile provides a key building block for accessing novel analogs with potentially superior drug-like properties.
Conclusion
3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile is a valuable and versatile building block for the synthesis of novel bioactive molecules. The strategic incorporation of the SF₅ moiety can impart significant advantages in terms of metabolic stability, lipophilicity, and target engagement. The protocols outlined in this guide provide a framework for the synthesis and application of this promising scaffold in drug discovery programs. As with any highly fluorinated and reactive reagents, appropriate safety precautions must be taken, and the synthesis should be conducted by experienced chemists in a well-equipped laboratory.
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The Pentafluorosulfanyl Group (SF5) - Rowan Scientific. [Link]
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Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. [Link]
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Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer - ACS Publications. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of SF₅-Aryl Halides
For: Researchers, scientists, and drug development professionals.
Introduction: The Emergence of the Pentafluorosulfanyl Group in Modern Chemistry
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the pentafluorosulfanyl (SF₅) group has rapidly gained prominence, often lauded as a "super-trifluoromethyl group".[1][2] This distinction arises from its unique combination of physicochemical properties. The SF₅ group is characterized by its octahedral geometry, exceptional thermal and chemical stability, and profound electron-withdrawing nature (Hammett constant σₚ = +0.68), which surpasses that of the trifluoromethyl (CF₃) group (σₚ = +0.54).[1][3]
Furthermore, despite its high electronegativity, the SF₅ moiety significantly increases a molecule's lipophilicity (Hansch parameter π = 1.51 vs. 1.09 for CF₃), a critical factor for enhancing membrane permeability and bioavailability in drug candidates.[1][3] These attributes make the SF₅ group an invaluable bioisostere for common functionalities like tert-butyl, trifluoromethyl, or nitro groups, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[3][4][5] The successful integration of SF₅ groups into drug candidates, such as the antimalarial agent DSM-265, underscores its potential.[1]
However, the widespread adoption of this powerful functional group has been historically hampered by synthetic challenges.[6] The development of robust and versatile methods for constructing carbon-SF₅ bonds is therefore a critical area of research. Palladium-catalyzed cross-coupling reactions have emerged as a premier tool for this purpose, enabling the efficient formation of C-C and C-heteroatom bonds from readily available SF₅-aryl halide building blocks. This guide provides an in-depth exploration of these essential transformations, offering detailed protocols and expert insights to empower researchers in this exciting field.
The Unique Challenge: Reactivity of SF₅-Aryl Halides in Cross-Coupling
The very properties that make the SF₅ group attractive also present distinct challenges in catalysis. Its powerful electron-withdrawing effect significantly modulates the electronic character of the aromatic ring, which directly impacts the key steps of the palladium catalytic cycle.[7][8][9]
-
Oxidative Addition: The C-X bond (where X is I, Br, Cl) in an SF₅-aryl halide is polarized and electron-deficient. This generally facilitates the initial oxidative addition step to the Pd(0) catalyst, which is often the rate-determining step in cross-coupling reactions.[10] The established reactivity trend of Ar-I > Ar-Br > Ar-Cl holds true, but the SF₅ group can accelerate this step relative to less electron-poor aryl halides.[11]
-
Reductive Elimination: Conversely, the strong electron-withdrawing nature of the SF₅ group can make the final reductive elimination step, which forms the desired product and regenerates the Pd(0) catalyst, more challenging. The electron-deficient nature of the palladium(II) intermediate can slow this crucial step.
Therefore, successful cross-coupling of SF₅-aryl halides necessitates a carefully optimized catalytic system. The choice of ligand, base, and solvent is not merely a matter of convention but a critical decision to balance the rates of oxidative addition and reductive elimination, thereby preventing catalyst deactivation and maximizing yield.
Core Methodologies: Palladium-Catalyzed Cross-Coupling of SF₅-Aryl Halides
This section details the principles, key considerations, and step-by-step protocols for the most effective palladium-catalyzed cross-coupling reactions involving SF₅-aryl halides.
Negishi Cross-Coupling: Forging C(sp²)-C(sp³) Bonds
The Negishi coupling, which pairs an organozinc nucleophile with an organic halide, is a powerful method for forming C-C bonds. It has been successfully employed to synthesize novel SF₅-containing aromatic amino acids, demonstrating its utility in creating complex, high-value molecules.[12][13][14]
Principle: The reaction involves the coupling of a pre-formed SF₅-aryl halide with an organozinc reagent, catalyzed by a palladium complex. The transmetalation step from zinc to palladium is typically fast and efficient.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are essential. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) has been shown to be particularly effective, likely by promoting the challenging reductive elimination step and stabilizing the active Pd(0) species.[12]
-
Organozinc Reagent: The organozinc reagent can be prepared in situ from the corresponding alkyl iodide and activated zinc dust. This avoids the isolation of potentially unstable reagents.
-
Solvent: A polar aprotic solvent like THF is typically used to solvate the organometallic species involved in the catalytic cycle.
Experimental Protocol: Negishi Coupling for Synthesis of an SF₅-Aromatic Amino Acid Derivative [12]
Materials:
-
4-Bromo-3-(pentafluorosulfanyl)benzonitrile (1.0 equiv)
-
(R)-Methyl 2-((diphenylmethylene)amino)-4-iodobutanoate (organozinc precursor, 1.5 equiv)
-
Activated Zinc dust (1.5 equiv)
-
Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) dipalladium(0), 0.05 equiv)
-
SPhos (0.1 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMA)
Procedure:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-3-(pentafluorosulfanyl)benzonitrile, Pd₂(dba)₃, and SPhos.
-
Solvent Addition: Add anhydrous DMA via syringe and stir the mixture for 10 minutes at room temperature.
-
Organozinc Formation: In a separate oven-dried flask, add the zinc dust and the alkyl iodide precursor. Add anhydrous DMA and stir the suspension vigorously at 50 °C for 3 hours to form the organozinc reagent.
-
Coupling Reaction: Cool the organozinc suspension to room temperature and add it via cannula to the flask containing the aryl bromide and catalyst.
-
Heating and Monitoring: Heat the reaction mixture to 50 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting the Negishi Coupling
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Zinc | Use freshly activated zinc dust or activate commercial zinc dust (e.g., with I₂ or 1,2-dibromoethane). |
| Catalyst decomposition | Ensure strictly anhydrous and anaerobic conditions. Degas solvents thoroughly. | |
| Formation of Homocoupled Products | Issue with organozinc formation/transfer | Ensure the organozinc reagent is fully formed before adding to the aryl halide. |
| Hydrodehalogenation of Starting Material | Presence of protic impurities | Use anhydrous solvents and reagents. |
Suzuki-Miyaura Cross-Coupling: Versatile C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably one of the most widely used cross-coupling methods due to the stability, commercial availability, and low toxicity of its boronic acid and ester coupling partners.[15][16] It is highly effective for coupling SF₅-aryl halides with other aryl or vinyl groups.
Principle: An SF₅-aryl halide is coupled with an organoboron reagent (boronic acid or boronate ester) in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: As with other couplings of electron-poor aryl halides, ligands that promote reductive elimination are key. Bulky biarylphosphine ligands such as RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) or Buchwald's SPhos are excellent choices.[15] Pd(OAc)₂ or Pd₂(dba)₃ are common palladium precursors.
-
Base: A moderately strong inorganic base is required to activate the organoboron species for transmetalation. K₂CO₃ or Cs₂CO₃ are frequently used. The choice of base can be critical and may need to be optimized for specific substrates.
-
Solvent System: A mixture of an organic solvent (e.g., Dioxane, THF, Toluene) and water is often used. Water can aid in dissolving the inorganic base and facilitate the transmetalation step.
Experimental Protocol: Suzuki-Miyaura Coupling of an SF₅-Aryl Bromide
Materials:
-
1-Bromo-4-(pentafluorosulfanyl)benzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (Palladium(II) acetate, 0.02 equiv)
-
RuPhos (0.04 equiv)
-
K₂CO₃ (Potassium carbonate, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Reaction Setup: To a flask, add 1-bromo-4-(pentafluorosulfanyl)benzene, phenylboronic acid, Pd(OAc)₂, RuPhos, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography or recrystallization.
Data Summary: Representative Suzuki-Miyaura Couplings
| SF₅-Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Iodo-4-SF₅-benzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | ~85-95 |
| 1-Bromo-3-SF₅-benzene | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | ~80-90 |
| 1-Chloro-4-SF₅-benzene | 4-Acetylphenylboronic acid | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | t-Amyl alcohol | 110 | ~70-85 |
Sonogashira Cross-Coupling: Accessing Arylalkynes
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, linking SF₅-aryl halides with terminal alkynes.[11][17] This reaction is invaluable for synthesizing conjugated systems used in materials science and as precursors for more complex pharmaceutical scaffolds.
Principle: The reaction is typically co-catalyzed by palladium and copper(I) salts. The palladium complex activates the aryl halide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center.
Causality Behind Experimental Choices:
-
Catalyst System: A standard system consists of a Pd(0) source, often generated in situ from PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI. The phosphine ligand (e.g., PPh₃) is crucial for stabilizing the palladium catalyst.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required. It serves both to neutralize the HX by-product and to act as the solvent.
-
Copper-Free Variants: To avoid issues with homocoupling of the alkyne (Glaser coupling) promoted by copper, copper-free Sonogashira protocols have been developed. These often require a stronger base (e.g., Cs₂CO₃) and a more specialized palladium catalyst system.[18]
Experimental Protocol: Sonogashira Coupling of an SF₅-Aryl Iodide
Materials:
-
1-Iodo-4-(pentafluorosulfanyl)benzene (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride, 0.02 equiv)
-
CuI (Copper(I) iodide, 0.04 equiv)
-
Triethylamine (Et₃N)
-
THF (optional co-solvent)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 1-iodo-4-(pentafluorosulfanyl)benzene, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add degassed THF (if used) followed by degassed triethylamine. Finally, add phenylacetylene via syringe.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Gentle heating (40-50 °C) may be required for less reactive aryl bromides.
-
Monitoring: Monitor the disappearance of the aryl halide by TLC or GC-MS.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by coupling aryl halides with amines.[19][20][21] This is particularly relevant for drug development, as the aryl-amine linkage is a common motif in pharmaceuticals.
Principle: An SF₅-aryl halide is coupled with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the use of specialized, bulky, electron-rich phosphine ligands. Ligands from the Buchwald (e.g., SPhos, RuPhos) or Hartwig groups are designed to facilitate both the oxidative addition and the difficult C-N reductive elimination.[8]
-
Base: A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used.
Experimental Protocol: Buchwald-Hartwig Amination of an SF₅-Aryl Bromide
Materials:
-
1-Bromo-4-(pentafluorosulfanyl)benzene (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.08 equiv)
-
NaOtBu (Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add NaOtBu, Pd₂(dba)₃, and SPhos to an oven-dried vial or flask.
-
Reagent Addition: Add toluene, followed by the SF₅-aryl bromide, and finally the morpholine.
-
Sealing and Heating: Seal the vessel tightly and remove it from the glovebox. Place it in a preheated oil bath at 100 °C.
-
Reaction and Monitoring: Stir the reaction for 12-24 hours. Monitor by LC-MS for the consumption of the aryl bromide.
-
Workup: Cool the reaction to room temperature. Quench carefully with water and dilute with ethyl acetate.
-
Extraction: Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Visualization of Key Processes
General Catalytic Cycle for Cross-Coupling
The fundamental mechanism for these palladium-catalyzed reactions can be visualized as a cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Experimental Workflow
A successful experiment requires careful attention to maintaining an inert atmosphere and using anhydrous reagents.
Caption: Standard workflow for setting up a cross-coupling reaction.
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Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates - Thieme Chemistry. [Link]
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Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC - NIH. [Link]
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2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [Link]
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Reaction optimisation of the key Negishi cross-coupling reaction. - ResearchGate. [Link]
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Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PubMed. [Link]
-
Studies on the Reactivity of Rh(I) Complexes Towards SF5Cl | Request PDF - ResearchGate. [Link]
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Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. [Link]
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Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing). [Link]
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Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC - NIH. [Link]
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Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH. [Link]
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Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Publishing. [Link]
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Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step - ResearchGate. [Link]
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Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF - ResearchGate. [Link]
-
ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. [Link]
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. [Link]
-
Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed. [Link]
-
Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides - Macmillan Group - Princeton University. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating | Request PDF - ResearchGate. [Link]
-
Cross-coupling reactions of unactivated alkyl halides - DSpace@MIT. [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. [Link]
-
Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis - PMC. [Link]
-
Visible light-initiated cross-coupling between thiophenols and aryl halides (X = I and Br) to synthesize aryl thioethers over Pd/ZnIn2S4 - Catalysis Science & Technology (RSC Publishing). [Link]
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Mastering the Purification of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile: An Application Guide
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile, a key building block in contemporary drug discovery and materials science. The unique physicochemical properties imparted by the pentafluorosulfur (SF₅) group necessitate specialized purification strategies to ensure high purity, which is critical for subsequent applications. This document outlines methodologies for recrystallization, column chromatography, and distillation, offering insights into the rationale behind procedural choices and troubleshooting common challenges. The protocols are designed for researchers, scientists, and drug development professionals to achieve optimal purity of this fluorinated aromatic nitrile.
Introduction: The Challenge of Purifying SF₅-Containing Molecules
The pentafluorosulfur (SF₅) group has garnered significant attention in medicinal and agricultural chemistry due to its unique electronic properties, high stability, and lipophilicity.[1] 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile combines the SF₅ moiety with a fluoro group and a phenylacetonitrile core, creating a molecule with distinct characteristics that influence its purification. The primary goal of any purification strategy is the removal of unreacted starting materials, by-products, and solvent residues from the synthesis of the target compound.
Potential impurities in the synthesis of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile can arise from several sources, including incomplete reactions, side reactions, and degradation of starting materials or products. Common impurities might include the corresponding benzyl chloride precursor, hydrolyzed products such as the carboxylic acid, or isomers formed during synthesis. Given the high boiling point and crystalline nature of many phenylacetonitrile derivatives, a combination of chromatographic and crystallization techniques is often the most effective approach for achieving high purity.[2]
Physicochemical Properties and Their Impact on Purification
Understanding the physicochemical properties of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile is fundamental to designing an effective purification protocol. While specific experimental data for this compound is not widely published, we can infer its properties from its structural components and data from similar molecules.[3][4][5]
| Property | Predicted Value/Characteristic | Implication for Purification |
| Molecular Formula | C₈H₅F₆NS | High fluorine content suggests unique solubility profiles. |
| Molecular Weight | 261.19 g/mol [4] | Suitable for standard purification techniques. |
| Polarity | Moderately polar | Influences choice of chromatography mobile phase and recrystallization solvents. |
| Physical State | Likely a solid at room temperature | Recrystallization is a viable primary purification method. |
| Solubility | Expected to be soluble in moderately polar organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and less soluble in nonpolar (e.g., hexanes) and highly polar (e.g., water) solvents. | Guides the selection of solvent systems for both chromatography and recrystallization. |
| Thermal Stability | The SF₅ group is known for its high thermal stability. | Distillation can be considered, though likely under reduced pressure. |
Purification Strategies: A Multi-faceted Approach
A multi-step purification strategy is recommended to achieve high purity (>98%) for 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile. The general workflow involves an initial purification by column chromatography followed by a final polishing step using recrystallization.
Caption: General purification workflow for 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile.
Detailed Protocols
Protocol 1: Purification by Column Chromatography
Column chromatography is an effective method for separating the target compound from less polar and more polar impurities. Silica gel is the recommended stationary phase due to its versatility and the moderate polarity of the target molecule.
Materials:
-
Crude 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptanes)
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a dry powder. This dry-loading method generally results in better separation. Carefully add the dried sample to the top of the column.
-
Elution: Begin elution with a nonpolar mobile phase, such as 100% hexanes. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A common gradient is from 0% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC, spotting each fraction on a TLC plate and visualizing under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Caption: Step-by-step workflow for column chromatography purification.[6]
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent final purification step to obtain a highly crystalline product, removing minor impurities that may have co-eluted during chromatography. The key is to select a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Materials:
-
Partially purified 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile
-
Selected recrystallization solvent (e.g., isopropanol, ethanol/water, toluene/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Condenser
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents to find a suitable one or a solvent pair. Good single solvents to try include isopropanol and toluene. For solvent pairs, consider dissolving the compound in a good solvent (e.g., toluene, DCM, or acetone) and adding a poor solvent (e.g., hexanes or heptanes) until turbidity is observed.[7][8]
-
Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Recommended Solvent Systems for Screening:
| Solvent System | Rationale |
| Isopropanol | A moderately polar protic solvent that often works well for aromatic compounds. |
| Ethanol/Water | A polar protic system where water acts as an anti-solvent.[9] |
| Toluene/Hexanes | A nonpolar/nonpolar system effective for aromatic compounds, with hexanes as the anti-solvent. |
| Dichloromethane/Hexanes | A moderately polar/nonpolar system that can be effective for a wide range of organic compounds. |
Purity Assessment
The purity of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile should be assessed after each purification step.
-
Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of column chromatography and to get a qualitative assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the final product and for identifying any remaining impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too quickly. | Use a lower boiling point solvent or allow the solution to cool more slowly. Seeding with a small crystal of the pure compound can also help. |
| Poor separation in column chromatography | Incorrect mobile phase polarity or overloading of the column. | Optimize the solvent system using TLC. Ensure the amount of crude material is appropriate for the column size. |
| Low recovery from recrystallization | The compound is too soluble in the cold solvent, or too much solvent was used. | Use a different solvent system or reduce the amount of solvent used for dissolution. Ensure the solution is thoroughly cooled before filtration. |
Conclusion
The purification of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile requires a systematic approach that leverages its unique physicochemical properties. A combination of column chromatography and recrystallization is a robust strategy to achieve high levels of purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully purify this valuable compound, enabling its use in further research and development.
References
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PubChem. 3-Fluoro-5-phenylsulfanylbenzonitrile. National Center for Biotechnology Information. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
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Beijing Synthink Technology Co., Ltd. 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile. [Link]
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PubChem. 3-Fluoro-5-pentylsulfanylbenzonitrile. National Center for Biotechnology Information. [Link]
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Reddit. r/Chempros - Go-to recrystallization solvent mixtures. [Link]
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Organic Syntheses. 2-PHENYLBUTYRONITRILE. [Link]
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PubMed Central. Complex-mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping-restricted D-A AIEgens for bioimaging. [Link]
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Nanjing Finechem Holding Co.,Limited. 3-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile. [Link]
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PubChem. Phenylacetonitrile. National Center for Biotechnology Information. [Link]
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The Good Scents Company. phenyl acetonitrile. [Link]
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Clemson University. The Synthesis and Characterization of Novel Pentafluorosulfanyl-Containing Heterocycles and Pentafluorosulfanyldifluoromethane. [Link]
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Organic Chemistry Portal. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]
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YouTube. Column Chromatography. [Link]
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PubMed. S(N)Ar reactions of nitro-(pentafluorosulfanyl)benzenes to generate SF5 aryl ethers and sulfides. [Link]
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Semantic Scholar. S(N)Ar reactions of nitro-(pentafluorosulfanyl)benzenes to generate SF5 aryl ethers and sulfides. [Link]
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Application Note: A Scalable and Validated Synthesis of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile
Introduction: The Significance of the Pentafluorosulfur Moiety
The pentafluorosulfur (SF₅) group has emerged as a uniquely valuable substituent in the design of advanced materials and next-generation pharmaceuticals and agrochemicals.[1][2] Its distinctive combination of properties—including high thermal and chemical stability, significant lipophilicity, and a powerful electron-withdrawing nature exceeding that of the trifluoromethyl (CF₃) group—allows for the fine-tuning of a molecule's steric and electronic profile.[1][3][4] This fine-tuning can lead to enhanced metabolic stability, improved bioavailability, and stronger binding interactions of bioactive molecules.[5]
3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile is a key building block that provides a direct route to a variety of SF₅-substituted compounds. The presence of the nitrile group offers a versatile chemical handle for further transformations, such as hydrolysis to the corresponding phenylacetic acid, reduction to the amine, or participation in cycloaddition reactions. This application note provides a detailed, robust, and scalable protocol for the synthesis of this important intermediate, focusing on the well-established Sandmeyer reaction. The causality behind each experimental choice is explained to ensure reproducibility and safe operation at scale.
Overall Synthetic Strategy: From Aniline to Acetonitrile
The most reliable and scalable pathway to introduce a cyano group onto an aromatic ring, particularly when starting from an aniline precursor, is the Sandmeyer reaction.[6][7][8] This classic transformation proceeds via a two-stage, one-pot process:
-
Diazotization: The primary aromatic amine, 3-Fluoro-5-(pentafluorosulfur)aniline, is converted into a highly reactive aryldiazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures.
-
Cyanation: The resulting diazonium salt is then subjected to a copper(I) cyanide-catalyzed substitution, which displaces the diazonium group (as N₂ gas) and installs the desired nitrile functionality.[5][9]
This sequence is favored for its high efficiency, tolerance of various functional groups, and the use of readily available, cost-effective reagents.
Figure 1: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Materials and Equipment
-
Reagents: 3-Fluoro-5-(pentafluorosulfur)aniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, concentrated), Copper(I) Cyanide (CuCN), Sodium Bicarbonate (NaHCO₃), Brine, Ethyl Acetate, Hexanes, Anhydrous Magnesium Sulfate (MgSO₄), Silica Gel.
-
Equipment: Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet; dropping funnel; filtration apparatus; rotary evaporator; standard laboratory glassware; magnetic stirrer.
Part A: Diazotization of 3-Fluoro-5-(pentafluorosulfur)aniline
This first stage is critical and requires strict temperature control. The aryldiazonium salt intermediate is unstable at higher temperatures and can decompose, sometimes explosively if isolated.[6] Therefore, it is always generated and used in situ in a cold aqueous solution.
Protocol:
-
Reactor Setup: Charge a jacketed glass reactor with 3-Fluoro-5-(pentafluorosulfur)aniline (1.0 eq).
-
Acidic Dissolution: Add water and concentrated hydrochloric acid (3.0 eq). Begin stirring and cool the resulting slurry to 0-5 °C using a circulating chiller. The aniline will dissolve to form its hydrochloride salt. Maintaining this temperature is paramount for the stability of the diazonium salt to be formed.
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.1 eq) in deionized water. Cool this solution to ~5 °C.
-
Diazotization: Add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride slurry over 30-45 minutes. The rate of addition must be carefully controlled to keep the internal temperature of the reactor below 5 °C. A slight excess of nitrous acid is used to ensure complete conversion of the aniline. The reaction mixture will typically turn a pale yellow color.
-
Confirmation of Completion: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The reaction can be monitored for the absence of the starting aniline by TLC. A spot test with starch-iodide paper can confirm the presence of excess nitrous acid (a positive test turns the paper blue/black).
Part B: Copper-Catalyzed Sandmeyer Cyanation
The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt.[5][8][9] This generates an aryl radical and dinitrogen gas, followed by the transfer of the cyanide ligand from the resulting copper(II) species to the radical, regenerating the catalyst.
Protocol:
-
Catalyst Preparation: In a separate, larger reactor, prepare a solution or slurry of copper(I) cyanide (1.2 eq) in water. Warm this mixture to 50-60 °C with stirring.
-
Addition of Diazonium Salt: Carefully and slowly add the cold diazonium salt solution prepared in Part A to the warm CuCN mixture. This step is exothermic and will be accompanied by vigorous evolution of nitrogen gas. The rate of addition should be managed to control the foaming and maintain the reaction temperature.
-
Reaction Drive: Once the addition is complete, continue to stir the reaction mixture at 60 °C for 1-2 hours to ensure the reaction goes to completion. The color of the mixture will typically darken to a brown or black slurry.
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
Part C: Product Work-up and Purification
The goal of the work-up is to isolate the organic product from the aqueous reaction mixture and inorganic salts. Purification is then performed to remove any side products.
Protocol:
-
Extraction: Transfer the cooled reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). The target molecule is significantly more soluble in the organic phase.
-
Aqueous Washes: Combine the organic extracts and wash sequentially with:
-
Water, to remove the bulk of water-soluble impurities.
-
Saturated sodium bicarbonate solution, to neutralize any remaining acid.
-
Saturated brine solution, to facilitate the separation of the organic and aqueous layers and remove residual water.[10]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[11] The appropriate solvent system should be determined by TLC analysis. Combine the fractions containing the pure product and concentrate to afford 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile as a purified solid or oil.
Data Summary and Characterization
The following table provides representative parameters for this synthesis. Yields and reaction times may vary based on the specific scale and equipment used.
| Parameter | Value | Rationale |
| Scale | 100 g (starting aniline) | Demonstrates scalability beyond lab-bench. |
| Equivalents (Aniline) | 1.0 | Limiting Reagent |
| Equivalents (HCl) | 3.0 | Ensures complete formation of aniline salt and provides acidic medium. |
| **Equivalents (NaNO₂) ** | 1.1 | Slight excess to drive diazotization to completion. |
| Equivalents (CuCN) | 1.2 | Catalytic/reagent excess ensures efficient cyanation. |
| Diazotization Temp. | 0-5 °C | Critical for the stability of the diazonium salt intermediate.[9] |
| Cyanation Temp. | 60 °C | Provides thermal energy to overcome the activation barrier and drive off N₂. |
| Expected Yield | 75-85% | Typical range for a well-optimized Sandmeyer reaction. |
Characterization: The identity and purity of the final product should be confirmed by the following methods:
-
¹⁹F NMR: Will show two distinct signals: a singlet for the aromatic fluorine and a characteristic AB₄ pattern for the SF₅ group (one apical and four equatorial fluorines).
-
¹H NMR: Will show signals corresponding to the aromatic protons and the benzylic CH₂ group.
-
¹³C NMR: Will show signals for all unique carbons, including the nitrile carbon (C≡N).
-
IR Spectroscopy: Will show a strong, sharp absorption band around 2250 cm⁻¹ characteristic of the nitrile (C≡N) stretch.
-
Mass Spectrometry: Will confirm the molecular weight of the compound (261.19 g/mol ).[12]
Critical Safety Precautions
Adherence to strict safety protocols is mandatory for this synthesis.
-
Diazonium Salt Hazard: Aryldiazonium salts are notoriously unstable and can be explosive in a dry, concentrated state. NEVER attempt to isolate the diazonium salt intermediate. Always keep it in a cold, dilute aqueous solution.[6][7]
-
Cyanide Toxicity: Copper(I) cyanide and any residual cyanide salts are highly toxic. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[13][14] All aqueous waste containing cyanide must be treated with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions to oxidize the cyanide to the much less toxic cyanate before disposal.
-
Gas Evolution: The Sandmeyer reaction releases a large volume of nitrogen gas. Ensure the reaction vessel is adequately vented to prevent pressure buildup.
-
Pentafluorosulfur Compounds: While generally stable, fluorinated organic compounds should be handled with care. Avoid inhalation and skin contact. Consult the relevant Safety Data Sheets (SDS) for all reagents before use.[15][16][17]
-
General Precautions: Use standard laboratory PPE at all times. Ensure an eyewash station and safety shower are readily accessible.[14]
Conclusion
This application note details a robust and scalable protocol for the synthesis of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile via a Sandmeyer reaction. By carefully controlling reaction parameters, particularly temperature during the diazotization step, and adhering to strict safety protocols, this valuable building block can be produced in high yield and purity. The insights provided into the causality of each step are intended to empower researchers, scientists, and drug development professionals to confidently and safely implement this synthesis in their own laboratories.
References
-
Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Welter, C., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PMC - NIH. Available at: [Link]
-
Welter, C., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
Kumar, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available at: [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Available at: [Link]
-
Mycock, C., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]
-
PubMed. (n.d.). Purification and characterization of an enantioselective arylacetonitrilase from Pseudomonas putida. Available at: [Link]
-
J&K Scientific LLC. (2025). Sandmeyer Reaction. Available at: [Link]
-
Zhang, W., et al. (2018). Synthesis of androgen receptor antagonists containing a pentafluorosulfanyl (SF5) moiety. Archives of Pharmacy. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 4-(Pentafluorosulfur)phenylacetic Acid: Routes, Challenges, and Industrial Scalability. Available at: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Available at: [Link]
-
Beijing Xinheng Research Technology Co., Ltd. (n.d.). 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile. Available at: [Link]
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derivatization of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile for SAR studies
Topic: Derivatization of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the SF₅ Moiety in Drug Discovery
The pentafluorosulfur (SF₅) group has emerged from relative obscurity to become a "rising star" in medicinal chemistry.[1] Often dubbed a "super-trifluoromethyl group," it offers a unique constellation of physicochemical properties that are highly advantageous for drug design.[2] These include exceptional thermal and chemical stability, high electronegativity (imparting a strong electron-withdrawing effect), and significant lipophilicity, which can enhance membrane permeability.[3][4] Its octahedral geometry and steric bulk, larger than a trifluoromethyl (CF₃) group, provide a distinct three-dimensional profile for probing protein binding pockets.[5] Furthermore, the robust S-F bonds are highly resistant to metabolic degradation, potentially improving the pharmacokinetic profile of drug candidates.[1][3]
The scaffold, 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile , is a particularly compelling starting point for library synthesis. It combines the potent electronic and steric features of the SF₅ group with the modulating effect of a fluorine atom and a versatile nitrile functional handle. The nitrile group can be readily transformed into other key functionalities, such as carboxylic acids, primary amines, or tetrazoles, while the adjacent benzylic position offers a site for introducing diverse substituents. This application note provides a detailed guide to the strategic derivatization of this scaffold, outlining robust protocols and the scientific rationale underpinning each transformation for effective SAR exploration.
Core Scaffold Reactivity: An Electron-Deficient System
The combined influence of the meta-positioned pentafluorosulfur and fluorine substituents renders the aromatic ring strongly electron-deficient. This has two primary consequences for derivatization:
-
Enhanced Benzylic Acidity: The powerful inductive and resonance electron withdrawal significantly acidifies the α-protons of the acetonitrile moiety. This facilitates deprotonation under relatively mild basic conditions, making α-functionalization highly accessible.
-
Aromatic Ring Deactivation: The ring is deactivated towards electrophilic aromatic substitution. However, for cross-coupling reactions (e.g., Suzuki, Negishi), this electron-deficient character can be advantageous for the oxidative addition step.[6][7] The SF₅ group itself is remarkably stable to a wide range of reaction conditions, including those involving strong bases, reducing agents, and transition-metal catalysis.[5]
Derivatization Strategy Workflow
The following diagram illustrates the primary derivatization pathways from the core scaffold to generate a diverse chemical library for SAR studies.
Caption: Derivatization pathways for 3-Fluoro-5-(SF₅)phenylacetonitrile.
Strategy A: Modification of the Nitrile Group
The nitrile is a versatile functional group that serves as a gateway to several key bioisosteres and pharmacophoric elements.[8]
A1. Hydrolysis to 3-Fluoro-5-(pentafluorosulfur)phenylacetic Acid
-
Scientific Rationale: The conversion of a nitrile to a carboxylic acid introduces a potent hydrogen bond donor and acceptor, and a handle for salt formation to improve solubility. Carboxylic acids are prevalent in drug molecules for their ability to interact with basic residues (e.g., Lys, Arg) in target proteins.
-
Protocol: Acid-Catalyzed Hydrolysis
-
To a solution of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile (1.0 eq) in a 1:1 mixture of dioxane and water, add concentrated sulfuric acid (10 eq).
-
Heat the mixture to reflux (approx. 100-110 °C) and monitor the reaction by TLC or LC-MS. The reaction typically requires 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it carefully over crushed ice.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or recrystallization to yield the desired carboxylic acid.
-
-
Scientist's Notes (Causality & Insights):
-
Why concentrated acid? The electron-deficient nature of the aromatic ring deactivates the nitrile towards hydrolysis.[9] Strong acidic conditions are necessary to protonate the nitrile nitrogen, significantly increasing the electrophilicity of the carbon atom for nucleophilic attack by water.[8][10]
-
Intermediate Amide: This reaction proceeds through an amide intermediate.[11] If the reaction is stopped prematurely, the corresponding phenylacetamide will be the major product. This can be a synthetic goal in itself.
-
Alternative: Base-catalyzed hydrolysis (e.g., refluxing with NaOH) is also possible, which would yield the carboxylate salt.[12] An acidic workup is then required to protonate the salt to the free carboxylic acid.
-
A2. Reduction to 2-(3-Fluoro-5-(pentafluorosulfur)phenyl)ethan-1-amine
-
Scientific Rationale: Reduction of the nitrile affords a primary amine, a critical functional group in medicinal chemistry. The resulting basic center can form salt bridges with acidic residues (e.g., Asp, Glu) and act as a hydrogen bond donor. It also serves as a versatile synthetic handle for subsequent amide or sulfonamide formation.
-
Protocol: Reduction with LiAlH₄
-
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (N₂ or Ar).
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by chromatography or distillation.
-
-
Scientist's Notes (Causality & Insights):
-
Choice of Reducing Agent: LiAlH₄ is a powerful hydride donor necessary for the complete reduction of the nitrile to the amine.[13][14] Milder reagents like sodium borohydride (NaBH₄) are generally ineffective for this transformation.[14]
-
Catalytic Hydrogenation: An alternative is catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium catalyst).[15] This method avoids pyrophoric reagents but may require high pressures and temperatures. Adding ammonia to the reaction can help suppress the formation of secondary and tertiary amine by-products.[13]
-
Strategy B: α-Carbon Functionalization
The enhanced acidity of the benzylic protons provides a direct route for introducing substituents that can probe the steric and lipophilic tolerance of a target's binding site.
B1. α-Alkylation/Benzylation
-
Scientific Rationale: Introducing alkyl or substituted benzyl groups at the α-position allows for systematic exploration of a specific region of chemical space. This strategy can enhance van der Waals interactions, modulate lipophilicity, and orient the core phenyl-SF₅ moiety in different vectors within the binding pocket.
-
Protocol: Base-Mediated Alkylation
-
Under an inert atmosphere, dissolve 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq), dropwise. Stir for 30-60 minutes at this temperature to ensure complete formation of the carbanion.
-
Add the desired alkyl halide or benzyl halide (e.g., iodomethane, benzyl bromide) (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by silica gel chromatography.
-
-
Scientist's Notes (Causality & Insights):
-
Base Selection: While strong bases like LDA are highly effective, simpler systems using potassium tert-butoxide (KOtBu) in toluene or alkali metal hydroxides on alumina have also been reported for the α-alkylation of phenylacetonitriles and may be sufficient given the substrate's acidity.[16][17]
-
Controlling Dialkylation: The primary challenge is often preventing dialkylation. Using a slight excess of the nitrile starting material relative to the base, maintaining low temperatures during anion formation, and adding the electrophile promptly can favor monoalkylation.
-
| Base System | Solvent | Temperature (°C) | Typical Electrophiles | Key Considerations |
| LDA | THF | -78 to RT | Alkyl iodides, bromides | Strong, non-nucleophilic base; requires inert atmosphere. |
| NaH | DMF / THF | 0 to RT | Alkyl halides, Benzyl halides | Heterogeneous; can be sluggish but effective. |
| KOtBu | Toluene | RT to 120 | Benzyl alcohols, halides | Can facilitate "borrowing hydrogen" catalysis with alcohols.[16] |
| KOH/Al₂O₃ | Benzene | Reflux | Alkyl halides | Heterogeneous system promoting selective monoalkylation.[17] |
Strategy C: Aromatic Ring Modification via Cross-Coupling
To explore vectors extending from the aromatic ring, a different starting material is often required. For this purpose, we will consider the analogous 3-Bromo-5-(pentafluorosulfur)phenylacetonitrile , a logical precursor for cross-coupling reactions.
C1. Suzuki-Miyaura Cross-Coupling
-
Scientific Rationale: The Suzuki-Miyaura coupling is one of the most powerful and versatile C-C bond-forming reactions in modern synthesis.[18] It allows for the introduction of a vast array of aryl and heteroaryl groups, enabling the exploration of pi-stacking interactions, access to new binding regions, and fine-tuning of ADME properties like solubility and metabolic stability.
-
Protocol: Palladium-Catalyzed Suzuki Coupling
-
To a reaction vessel, add 3-Bromo-5-(pentafluorosulfur)phenylacetonitrile (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Purge the vessel with an inert gas (N₂ or Ar).
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting bromide is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the desired bi-aryl product by silica gel chromatography.
-
-
Scientist's Notes (Causality & Insights):
-
Catalytic Cycle: The reaction proceeds via a well-established cycle of oxidative addition, transmetalation, and reductive elimination.[7] The electron-deficient nature of the aryl bromide starting material facilitates the initial rate-determining oxidative addition step to the Pd(0) catalyst.
-
Component Versatility: The choice of catalyst, ligand, base, and solvent is critical and can be optimized.[19] For example, using more active phosphine ligands (e.g., SPhos, XPhos) can enable couplings at lower temperatures or with more challenging substrates like aryl chlorides.[6] Potassium trifluoroborate salts can be used in place of boronic acids and often exhibit greater stability.[19]
-
Logical Flow of an SAR Campaign
This diagram outlines a typical decision-making process in an SAR study utilizing the described derivatization strategies.
Caption: Decision tree for a typical SAR campaign.
References
-
W. K. D. F. eta. a. T. (2025). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. ResearchGate. [Link]
-
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Rowan Scientific. [Link]
-
Garg, N. K., Tan, M., Johnson, M. T., & Wendt, O. F. (2023). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. ResearchGate. [Link]
-
Zluri, O. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. [Link]
- Google Patents. (n.d.). PHENYLACETONITRILE ALCOHYLATION PROCESS.
-
LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
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Sukata, K. (1983). Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina. Semantic Scholar. [Link]
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Pharmaceutical Business Review. (n.d.). SF5-Containing Building Blocks. Pharmaceutical Business Review. [Link]
-
ACS Publications. (n.d.). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. ACS Publications. [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [Link]
- Google Patents. (n.d.). Method for the alkylation of phenylacetonitriles.
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
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Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. [Link]
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Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]
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Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Organic Chemistry Data. [Link]
-
Beier, P., et al. (2012). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PMC - NIH. [Link]
-
Clark, J. (n.d.). reduction of nitriles. Chemguide. [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Wikipedia. [Link]
-
The Organic Chemistry Tutor. (2018). Nitriles: reduction to amines. YouTube. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Cobb, S. L., et al. (2019). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PMC. [Link]
-
ResearchGate. (n.d.). Synthetic strategies to 2-phenylacetonitrile. ResearchGate. [Link]
- Google Patents. (n.d.). Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
-
ResearchGate. (n.d.). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. [Link]
-
Wiley Online Library. (n.d.). The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds. PMC - NIH. [Link]
-
Scientific Update. (2019). Fluorine and sulfur- an old combination with a new lease of life. Scientific Update. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
ChemRxiv. (n.d.). Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross- Coupling. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]
-
PrepChem.com. (n.d.). Synthesis of phenylacetonitrile. PrepChem.com. [Link]
-
Loupy, A., et al. (2005). Solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde: optimization and mechanistic studies. PubMed. [Link]
- Google Patents. (n.d.). Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
PubChem. (n.d.). Phenylacetonitrile. PubChem - NIH. [Link]
-
PubMed. (2014). Discovery and SAR study of hydroxyacetophenone derivatives as potent, non-steroidal farnesoid X receptor (FXR) antagonists. PubMed. [Link]
-
RSC Publishing. (n.d.). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry. [Link]
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- 9. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
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- 19. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
common challenges in the synthesis of SF5-containing arylacetonitriles
Welcome to the technical support resource for the synthesis of pentafluorosulfanyl (SF₅)-containing arylacetonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. The unique properties of the SF₅ group—including its high electronegativity, thermal stability, and lipophilicity—make it a desirable substituent in medicinal chemistry and materials science.[1][2][3] However, its introduction and manipulation can present significant synthetic hurdles.
This document provides troubleshooting guidance and frequently asked questions (FAQs) to directly address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Section 1: Challenges with Starting Materials and Reagents
Q1: I'm having trouble with the stability and handling of my SF₅-Cl reagent. What are the best practices?
A1: Sulfur chloride pentafluoride (SF₅Cl) is a highly reactive and toxic gas at room temperature, which makes its handling challenging.[4][5] The lability of the S-Cl bond is key to its reactivity but also contributes to its instability.[4][5]
Root Cause Analysis:
-
Inherent Instability: SF₅Cl has a low boiling point (-19 °C) and can decompose, especially in the presence of moisture or impurities.[4]
-
Toxicity: It is a significant respiratory irritant and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]
Troubleshooting & Best Practices:
-
Use a Solution: Whenever possible, use a commercially available solution of SF₅Cl in a suitable solvent (e.g., n-hexane). This improves ease of handling and dosing. A practical approach to produce an easy-to-handle solution of SF₅Cl in n-hexane was developed in 2021.[6]
-
Gas-Free Generation: For larger scale or when a solution is not practical, consider recently developed gas-reagent-free methods for the in situ generation of SF₅Cl from stable solids like molecular sulfur, trichloroisocyanuric acid (TCICA), and potassium fluoride (KF).[6][7]
-
Proper Storage: Store SF₅Cl cylinders or solutions in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Inert Atmosphere: Conduct all reactions under an inert atmosphere (e-g., nitrogen or argon) to prevent hydrolysis.
Q2: My precursor arylacetonitrile is degrading under the reaction conditions for introducing the SF₅ group. Why is this happening?
A2: The stability of your arylacetonitrile precursor is critical, and degradation often points to incompatibility with the chosen pentafluorosulfanylation method. Radical reactions, which are common for introducing the SF₅ group, can sometimes lead to undesired side reactions with sensitive functional groups on the arylacetonitrile.
Root Cause Analysis:
-
Harsh Reaction Conditions: Traditional methods for creating Ar-SF₅ bonds often involve harsh oxidizing conditions which may not be tolerated by other functional groups on your molecule.[8]
-
Radical Sensitivity: The benzylic protons of the acetonitrile group can be susceptible to radical abstraction, leading to dimerization or other side products.
Troubleshooting & Optimization:
-
Milder Initiation: If using a radical addition pathway, consider milder initiation methods. Photoredox catalysis can offer a more controlled and selective approach compared to thermal initiators.
-
Protecting Groups: If your arylacetonitrile contains sensitive functional groups, consider protecting them before the SF₅ installation step.
-
Late-Stage Functionalization: A more advanced strategy is to introduce the nitrile group after the SF₅ group has been installed on the aromatic ring.[9][10] This is known as late-stage functionalization and can circumvent compatibility issues.
Section 2: Reaction Optimization and Byproduct Formation
Q3: I am observing low yields and multiple byproducts in my reaction to form the SF₅-arylacetonitrile. What are the likely causes and how can I improve the selectivity?
A3: Low yields and a complex product mixture are common challenges, often stemming from the reactive nature of the intermediates and the intricacies of the reaction mechanism.
Root Cause Analysis:
-
Poor Regioselectivity: In radical aromatic substitution reactions, the SF₅ radical may add to different positions on the aromatic ring, leading to a mixture of isomers.
-
Side Reactions of the Nitrile Group: The nitrile group itself can undergo undesired transformations under certain conditions.
-
Over-Reactions: The desired product, once formed, might be susceptible to further reactions under the applied conditions.
Troubleshooting & Optimization:
-
Directing Groups: The electronic nature of the substituents on the aryl ring can influence the regioselectivity of the SF₅ addition. Electron-donating groups can activate the ring towards electrophilic attack, while electron-withdrawing groups can direct the substitution pattern.
-
Reaction Conditions: Systematically vary the temperature, solvent, and concentration to find the optimal conditions for the desired transformation. Lowering the temperature can sometimes improve selectivity.
-
Alternative Synthetic Routes: Consider alternative strategies such as a Diels-Alder cycloaddition approach with an SF₅-alkyne, which can offer high regioselectivity in the formation of SF₅-aromatics.[8]
Q4: I am attempting a late-stage cyanation of an SF₅-aryl halide, but the reaction is not proceeding. What could be the issue?
A4: The strong electron-withdrawing nature of the SF₅ group can significantly impact the reactivity of the aryl halide in nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.
Root Cause Analysis:
-
Deactivation of the Aryl Halide: The SF₅ group is one of the most powerfully electron-withdrawing groups, which can deactivate the aryl halide towards oxidative addition in catalytic cycles (e.g., palladium-catalyzed cyanation).[1][3]
-
Steric Hindrance: The bulky SF₅ group can sterically hinder the approach of the catalyst or the cyanide nucleophile to the reaction center.
Troubleshooting & Optimization:
-
Choice of Catalyst and Ligand: For palladium-catalyzed cyanations, experiment with different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of phosphine or N-heterocyclic carbene (NHC) ligands to find a system that can overcome the electronic deactivation and steric hindrance.
-
Alternative Cyanating Agents: Explore different cyanide sources, such as KCN, NaCN, Zn(CN)₂, or acetone cyanohydrin, as their reactivity and solubility profiles differ.
-
"Umpolung" Strategy: An unconventional "umpolung" or polarity inversion approach could be beneficial.[11][12] Instead of a nucleophilic cyanide and an electrophilic aryl halide, consider a strategy where the polarity is reversed. For example, generating an SF₅-aryl anion equivalent and reacting it with an electrophilic cyanide source.
Section 3: Purification and Stability
Q5: My SF₅-containing arylacetonitrile appears to be degrading during chromatographic purification. Is this common?
A5: While the SF₅ group itself is known for its high thermal and chemical stability, the overall stability of the molecule can be influenced by other functional groups and the purification conditions.[1][13]
Root Cause Analysis:
-
Acid/Base Sensitivity of the Acetonitrile Moiety: The α-protons of the acetonitrile group are acidic and can be abstracted by basic stationary phases (like alumina) or mobile phases, potentially leading to decomposition or isomerization. Acidic conditions could lead to hydrolysis of the nitrile.
-
On-Column Reactions: The stationary phase itself can sometimes catalyze degradation, especially if it is not fully deactivated.
Troubleshooting & Optimization:
-
Choice of Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of SF₅-containing compounds.[14] If you suspect degradation on silica, consider using end-capped silica or a less reactive stationary phase like fluorinated silica.
-
Mobile Phase Modification: Avoid highly acidic or basic modifiers in your mobile phase. If possible, use a neutral solvent system.
-
Alternative Purification Methods: If chromatography proves problematic, consider other purification techniques such as crystallization, distillation (if the compound is sufficiently volatile and stable), or preparative thin-layer chromatography (TLC).
Q6: I am observing unexpected peaks in my NMR or LC-MS analysis of the final product. What could they be?
A6: Unexpected signals often point to impurities from the starting materials, byproducts from the reaction, or degradation products.
Troubleshooting & Characterization:
-
Analyze Starting Materials: Ensure the purity of your starting arylacetonitrile and SF₅ reagent.
-
Isolate and Characterize Byproducts: If possible, isolate the major impurities and characterize them by NMR, MS, and IR spectroscopy to understand their structure. This can provide valuable insights into the side reactions occurring.
-
Forced Degradation Studies: To understand the stability of your final compound, you can perform forced degradation studies under acidic, basic, and oxidative conditions and analyze the resulting products.
Experimental Protocols & Workflows
Protocol 1: General Procedure for Radical Addition of SF₅Cl to an Arylacetonitrile Precursor
This protocol outlines a general method for the introduction of an SF₅ group to an arylacetonitrile containing an activated site for radical substitution.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the arylacetonitrile precursor (1.0 equiv) in a suitable degassed solvent (e.g., anhydrous acetonitrile or dichloromethane).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Addition of Reagents: Add the radical initiator (e.g., AIBN or triethylborane, 0.1-0.2 equiv).
-
Addition of SF₅Cl: Slowly add a solution of SF₅Cl (1.2-2.0 equiv) in n-hexane at the desired reaction temperature (this can range from -30 °C to 80 °C depending on the initiator and substrate).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding a suitable scavenger for excess radicals (e.g., a solution of sodium thiosulfate). Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Workflow: Troubleshooting Low Yield in SF₅-Arylacetonitrile Synthesis
Caption: A troubleshooting workflow for addressing low yields in SF₅-arylacetonitrile synthesis.
Data Summary
| Challenge | Potential Cause | Recommended Solution |
| Reagent Handling | Instability and toxicity of SF₅Cl gas.[4][5] | Use a commercial solution or gas-free in situ generation methods.[6] |
| Substrate Degradation | Harsh reaction conditions; radical sensitivity. | Use milder initiation (e.g., photoredox); consider late-stage functionalization.[9][10] |
| Low Yield/Selectivity | Poor regioselectivity; side reactions. | Optimize conditions; use directing groups; explore alternative routes like Diels-Alder.[8] |
| Failed Cyanation | Electronic deactivation by SF₅ group.[1][3] | Screen catalysts/ligands; consider an "umpolung" strategy.[11][12] |
| Purification Issues | On-column degradation. | Use neutral silica gel; explore alternative purification methods.[14] |
References
- Vertex AI Search. (2026). Properties of SF5Cl.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Stability of SF5-Functionalized Molecules.
- Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5).
- MDPI. (2022).
- BenchChem. (2025). Principal uses of sulfur chloride pentafluoride in chemistry.
- Wikipedia. (2023). Sulfur chloride pentafluoride.
- ResearchGate. (n.d.). Synthesis and Reaction of Pentafluorosulfanyl Chloride (SF5Cl) | Request PDF.
- Pharmaceutical Business Review. (n.d.). SF5-Containing Building Blocks.
- Enamine. (n.d.). SF5-containing building blocks.
- ACS Publications. (2021). Radical Addition of SF5Cl to Cyclopropenes: Synthesis of (Pentafluorosulfanyl)cyclopropanes | Organic Letters.
- Organic Chemistry Portal. (n.d.). Umpolung.
- ACS. (2025). Exploring uncharted chemical space with the Sf5 group and its congeners - ACS Fall 2025.
- Wikipedia. (2023).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Late-stage umpolung arylation strategies using a... | Download Scientific Diagram.
- Wikipedia. (2023). Umpolung.
- PubMed. (2023).
- ResearchGate. (2025). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds.
- Semantic Scholar. (n.d.).
- NIH. (2007). Nucleophilic Acylation of o-Quinone Methides: An Umpolung Strategy for the Synthesis of α-Aryl Ketones and Benzofurans - PMC.
- NIH. (2021). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction.
- YorkSpace. (n.d.).
- ChemRxiv. (n.d.).
- ChemRxiv. (n.d.). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6.
- OUCI. (2022).
- MPI für Kohlenforschung. (n.d.).
- PubMed Central. (n.d.). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC.
- Thieme Chemistry. (n.d.).
- University of Greenwich. (n.d.). Exploration toward the synthesis of aliphatic SF5-containing compounds using the Kolbe reaction.
- Comptes Rendus de l'Académie des Sciences. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes.
- ResearchGate. (n.d.). Making the SF5 Group More Accessible: A Gas‐Reagent‐Free Approach to Aryl Tetrafluoro‐λ‐sulfanyl Chlorides | Request PDF.
- Papyrus - Scholaris. (n.d.). Development of new methods for the synthesis of pentafluorosulfanyl (SF5)-substituted compounds.
- ResearchGate. (2025). Synthesis of SF5-substituted isoxazolidines using 1,3-dipolar cycloaddition reactions of nitrones with pentafluorosulfanyl acrylic esters and amides | Request PDF.
Sources
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Technical Support Center: Optimization of ortho-Lithiation of Pentafluorosulfanyl (SF5) Arenes
Welcome to the technical support center for the directed ortho-lithiation of pentafluorosulfanyl (SF5) arenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. The methodologies described herein are based on established and validated protocols to ensure scientific integrity and reproducibility.
The pentafluorosulfanyl (SF5) group is a valuable substituent in medicinal chemistry and materials science due to its unique electronic properties, high lipophilicity, and chemical stability.[1][2] However, the selective functionalization of SF5-arenes, particularly at the ortho position, has historically been a significant synthetic challenge.[1] This guide focuses on a robust and general method for the ortho-lithiation and subsequent functionalization of SF5-arenes, addressing common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the ortho-lithiation of SF5-arenes so challenging?
The primary challenge lies in the electronic nature of the SF5 group and the stability of the resulting ortho-lithiated intermediate. While the SF5 group is strongly electron-withdrawing, which should increase the acidity of the ortho-protons, it also acts as a competent leaving group in the lithiated intermediate. This leads to the rapid formation of a highly reactive benzyne species at temperatures as low as -40 °C, which can then be trapped by nucleophiles in the reaction mixture, leading to undesired side products.[1][2][3][4]
Q2: What is the recommended base for the ortho-lithiation of SF5-arenes?
Lithium tetramethylpiperidide (LiTMP) is the base of choice for this transformation.[1][2][3] Standard alkyllithium bases like n-BuLi or s-BuLi, or even other lithium amide bases like lithium diisopropylamide (LDA), have not been successful in achieving the desired ortho-lithiation of pentafluorosulfanyl benzene.[2] LiTMP provides the necessary basicity while its steric bulk can help to minimize side reactions.
Q3: At what temperature should the reaction be performed?
Strict temperature control is critical for success. The recommended temperature for the lithiation is -60 °C.[1][2][3] At temperatures above -40 °C, the ortho-lithiated intermediate readily eliminates the SF5 group to form a benzyne, leading to complex product mixtures.[1][2] It is advisable to use a reliable low-temperature cooling bath and an accurate thermometer to monitor the internal reaction temperature.[5]
Q4: Is it possible to isolate the ortho-lithiated SF5-arene intermediate?
No, the ortho-lithiated intermediate is highly unstable. To successfully functionalize the ortho position, the reaction must be performed as an in situ trapping experiment. This means the electrophile must be present in the reaction mixture during the addition of the base.[1][3][4] As the ortho-lithiated species is formed, it is immediately trapped by the electrophile, preventing its decomposition to the benzyne.
Q5: What solvents are recommended for this reaction?
A mixed solvent system of THF and pentane is optimal. Specifically, a 1:3 mixture of THF to pentane has been shown to give high yields.[1] Reactions performed in pure THF tend to give lower yields, and reactions in diethyl ether are often unsuccessful.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired ortho-functionalized product. | 1. Incorrect temperature: The temperature may have risen above -40 °C, leading to benzyne formation. 2. Inefficient trapping: The electrophile was not present in situ or was not reactive enough. 3. Poor quality of reagents: The base (LiTMP) may have degraded, or the solvent was not anhydrous. 4. Substrate insolubility: The starting material may not be fully dissolved at the reaction temperature.[6] | 1. Maintain strict temperature control at -60 °C. Use a cryo-immersion cooler or a well-maintained dry ice/acetone bath.[5] 2. Ensure the electrophile is added before the base. Consider using a more reactive electrophile. 3. Use freshly prepared or properly stored LiTMP. Ensure all solvents are rigorously dried.[5] 4. While a THF/pentane mixture is recommended, slight adjustments to the ratio might improve solubility. However, be cautious as this can also affect reactivity. |
| Formation of multiple unidentified byproducts. | 1. Benzyne formation: This is the most likely cause, resulting from the decomposition of the ortho-lithiated intermediate.[1] 2. Reaction with the solvent: Strong bases can react with ethereal solvents like THF over time.[7] | 1. Double-check and maintain the reaction temperature at -60 °C. Ensure efficient in situ trapping. 2. Keep the reaction time to what is necessary. Prolonged reaction times, even at low temperatures, can lead to side reactions. |
| Recovery of starting material. | 1. Insufficient base: The amount of LiTMP may not be enough for complete deprotonation. 2. Inactive base: The LiTMP may have decomposed due to exposure to air or moisture. 3. Low reaction temperature: While high temperatures are problematic, extremely low temperatures can slow down the lithiation kinetics. | 1. Use a sufficient excess of LiTMP (typically 5 equivalents). [1] 2. Prepare fresh LiTMP or titrate the existing solution to determine its active concentration. 3. Ensure the reaction is maintained at -60 °C, as this has been shown to be the optimal temperature. [1] |
| Double functionalization of the arene. | Excessively high concentration of base and electrophile. | Carefully control the stoichiometry of the reagents. In some cases with highly activated substrates, double silylation has been observed.[2] |
Experimental Protocols
Preparation of Lithium Tetramethylpiperidide (LiTMP)
Caution: This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
To a flame-dried flask under an inert atmosphere, add 2,2,6,6-tetramethylpiperidine (TMPH).
-
Add anhydrous pentane to dissolve the TMPH.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Stir the solution for 10 minutes.
-
Slowly add n-butyllithium (n-BuLi) (typically 2.5 M in hexanes) dropwise.
-
After the addition is complete, stir the mixture at -78 °C for 30 minutes.
-
Allow the mixture to warm to room temperature and stir overnight. A solid precipitate of LiTMP will form.
-
The solvent can be removed via cannula transfer, and the solid LiTMP washed with anhydrous pentane.
-
Dry the solid LiTMP under vacuum for at least 12 hours to obtain a light-yellow powder.[5]
General Procedure for in situortho-Lithiation/Silylation of Pentafluorosulfanyl Benzene
This is a representative procedure for silylation. Similar conditions can be applied for other compatible electrophiles.
-
To a flame-dried reaction vial under an inert atmosphere, add pentafluorosulfanyl benzene.
-
Add the electrophile (e.g., chlorodimethylsilane, 7 equivalents).
-
Add the solvent system (a 1:3 mixture of anhydrous THF and anhydrous pentane).
-
Cool the mixture to -60 °C.
-
In a separate flask, prepare a solution or slurry of LiTMP (5 equivalents) in the same solvent system.
-
Slowly add the LiTMP suspension to the cooled solution of the arene and electrophile over a period of time, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -60 °C for 24 hours.[5]
-
Quench the reaction by adding methanol at -60 °C. Note: For some products, quenching with methanol may cause decomposition. In such cases, quenching can be done by directly adding silica gel to the reaction mixture.[5]
-
Allow the mixture to warm to room temperature.
-
Add an internal standard (e.g., hexafluorobenzene) for NMR yield determination.
-
For isolation, the quenched reaction mixture can be concentrated onto silica gel and purified by flash column chromatography.[5]
Optimization Data
The following table summarizes the optimization of reaction conditions for the ortho-silylation of pentafluorosulfanyl benzene with chlorodimethylsilane as the electrophile.
| Entry | Base (equiv.) | Electrophile (equiv.) | Solvent (THF:Pentane) | Temperature (°C) | Yield (%) |
| 1 | LiTMP (5) | 10 | 1:0 (THF only) | -78 | 20 |
| 2 | LiTMP (5) | 10 | 0:1 (Ether only) | -78 | No Reaction |
| 3 | LiTMP (5) | 10 | 1:0 (THF only) | -60 | 30 |
| 4 | LiTMP (5) | 10 | 1:1 | -60 | 45 |
| 5 | LiTMP (5) | 10 | 1:3 | -60 | 77 |
| 6 | LiTMP (5) | 7 | 1:3 | -60 | 70 (isolated) |
Data adapted from Daugulis, O., et al. (2021). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes.[1]
Visualized Workflow and Key Relationships
Caption: Key steps and critical parameters for the successful ortho-lithiation of SF5-arenes.
Caption: Competing reaction pathways for the ortho-lithiated intermediate.
References
-
Daugulis, O., et al. (2021). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Chemical Communications. [Link]
-
Daugulis, O., et al. (2021). Supporting Information for In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. [Link]
-
National Center for Biotechnology Information. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PubChem. [Link]
-
Daugulis, O., et al. (2021). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. RSC Publishing. [Link]
-
Daugulis, O., et al. (2021). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. ResearchGate. [Link]
-
Semantic Scholar. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DoM). [Link]
-
University of Rochester. Directed (ortho) Metallation. [Link]
-
Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Link]
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Mortier, J. Directed Ortho Metalation. Unblog.fr. [Link]
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American Chemical Society. Optimization of Organolithium Reactions. [Link]
-
National Institutes of Health. Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility. [Link]
-
Reddit. ortho-lithiation with n-BuLi. [Link]
-
National Institutes of Health. Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. [Link]
-
Reddit. Is there a difference between n-BuLi and sec-BuLi when it comes to lithiation?. [Link]
-
Leroux, F. R., et al. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. ResearchGate. [Link]
-
ResearchGate. Arene-Catalyzed Lithiation Reactions with Lithium at Low Temperature. [Link]
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ResearchGate. SCHEME 26.1 Lithiation of benzene. [Link]
-
Myers, A. G. Research Group, Harvard University. ortho metalation. [Link]
-
Sci-Hub. ChemInform Abstract: Directed Ortho-Lithiation of Alkyl Arenesulfonates. [Link]
-
ResearchGate. Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. [Link]
-
ResearchGate. General Principles of ortho-Lithiation in Arylphosphinamides. [Link]
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Technical Support Center: A Troubleshooting Guide for Reactions Involving Pentafluorosulfanyl (SF5) Compounds
Welcome to the Technical Support Center for Pentafluorosulfanyl (SF5) Chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique and powerful landscape of SF5-containing molecules. The pentafluorosulfanyl group, often referred to as a "super-trifluoromethyl group," offers a compelling combination of high electronegativity, thermal and chemical stability, and significant lipophilicity, making it an increasingly valuable substituent in medicinal chemistry and materials science.[1][2][3] However, its unique properties can also present challenges in synthesis, purification, and characterization.
This guide provides in-depth, field-proven insights in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: General Stability and Handling of SF5 Compounds
The robust nature of the SF5 group is one of its most attractive features. However, understanding its limits and proper handling of SF5-reagents are crucial for successful and safe experimentation.
Q1: Just how stable is the pentafluorosulfanyl (SF5) group? Can I expect it to survive common synthetic conditions?
A1: The SF5 group is renowned for its exceptional thermal and chemical stability, attributed to the strong sulfur-fluorine bonds.[4] It is generally stable to a wide range of conditions that would degrade many other functional groups. Specifically:
-
Acidic Conditions: The SF5 group is highly resistant to strongly acidic conditions. For instance, SF5-functionalized molecules have shown high stability in aqueous HCl solutions.[4] Degradation during an acidic workup is uncommon for the SF5 group itself; if you observe degradation, it is more likely that other acid-sensitive functional groups in your molecule (e.g., acetals, t-butyl esters) are the source of instability.[4]
-
Basic Conditions: The SF5 group exhibits remarkable stability towards many bases. However, its stability can be compromised by very strong, non-hindered organometallic bases.
-
Oxidative and Reductive Conditions: The SF5 group is stable under a wide array of oxidizing and reducing conditions commonly used in organic synthesis.
Q2: I need to use pentafluorosulfanyl chloride (SF5Cl). What are the critical safety precautions I must take?
A2: Pentafluorosulfanyl chloride (SF5Cl) is a highly reactive and toxic gas with a boiling point of -19 °C. It is the most common reagent for introducing the SF5 group via radical reactions.[1] Due to its hazards, strict safety protocols are essential.
-
Engineering Controls: All work with SF5Cl must be conducted in a well-ventilated fume hood. For larger quantities or continuous flow setups, a dedicated and enclosed system is recommended.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves. Given its gaseous nature at room temperature, ensure your respiratory protection plan is adequate for the scale of your reaction.
-
Handling: SF5Cl is often supplied as a solution in a suitable solvent (e.g., n-hexane) to improve its handling characteristics.[1] These solutions are bench-stable and easier to manage than the condensed gas.[1] When transferring the reagent, use syringe or cannula techniques under an inert atmosphere (e.g., Argon or Nitrogen) to prevent exposure and reaction with moisture.[5]
-
Quenching: Any excess SF5Cl should be carefully quenched. A common method is to slowly bubble the excess gas through a stirred solution of a reducing agent, such as sodium bisulfite, or a basic solution.
Section 2: Troubleshooting Synthesis and Reaction Issues
This section addresses common problems encountered during the synthesis of SF5-containing molecules, including low yields, side reactions, and failed reactions.
Radical Addition of SF5Cl to Alkenes and Alkynes
The radical addition of SF5Cl is a primary method for forming C-SF5 bonds.
Q3: I'm attempting a radical addition of SF5Cl to my alkene, but I'm getting a significant amount of a chlorinated byproduct instead of the desired SF5-adduct. What's going wrong?
A3: This is a common side reaction in the radical addition of SF5Cl. The reaction proceeds via a radical chain mechanism. The SF5 radical adds to the alkene to form a carbon-centered radical, which then needs to abstract a chlorine atom from another molecule of SF5Cl to propagate the chain. However, this carbon-centered radical can also react with other radical species or undergo undesired termination steps. The formation of chlorinated side products is a known issue.[6]
Here’s a troubleshooting workflow:
-
Initiator Concentration: The concentration of your radical initiator (e.g., triethylborane/oxygen) can influence the relative rates of the desired reaction and side reactions. Try optimizing the initiator concentration.
-
Reaction Temperature: Radical additions are often sensitive to temperature. Running the reaction at a lower temperature can sometimes improve selectivity.
-
Alternative Reagents: If chlorination remains a persistent issue, consider alternative methods for pentafluorosulfanylation if applicable to your substrate, such as those utilizing sulfur hexafluoride (SF6) under photoredox conditions, which avoids the generation of chlorine radicals.[7][8]
Palladium-Catalyzed Cross-Coupling Reactions
The strong electron-withdrawing nature of the SF5 group can significantly impact the reactivity of SF5-arenes in cross-coupling reactions.
Q4: I'm struggling with a Suzuki-Miyaura coupling of my SF5-substituted aryl bromide. The yield is very low, and I see a lot of starting material decomposition and homocoupling of the boronic acid. How can I improve this?
A4: The electron-deficient nature of SF5-arenes can make oxidative addition more challenging and can also influence other steps in the catalytic cycle. Here’s how to troubleshoot:
-
Ligand Choice is Critical: Standard phosphine ligands may not be effective. The use of electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) is often necessary to promote the oxidative addition of electron-poor aryl halides.[9] For Negishi couplings involving SF5-arenes, SPhos has been shown to be effective.[8]
-
Base Selection: The choice of base is crucial. For Suzuki couplings, a weaker base like potassium fluoride (KF) or cesium fluoride (CsF) can be beneficial, especially if your starting materials or products are base-sensitive. Stronger bases like hydroxides or alkoxides can sometimes lead to decomposition or side reactions, including protodeboronation of the boronic acid.
-
Solvent and Temperature: Ensure you are using anhydrous and degassed solvents. The presence of oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.[10] Sometimes, higher reaction temperatures are required for less reactive substrates, but this must be balanced against the thermal stability of your catalyst and substrates.
-
Side Reactions:
-
Homocoupling: This is a common byproduct in Suzuki reactions.[10] Ensure thorough degassing of your reaction mixture.
-
Protodeboronation: The boronic acid can be protonated and decompose. Using anhydrous conditions and the appropriate base can minimize this.
-
Hydrodehalogenation: This is a side reaction where the aryl halide is reduced. This can be influenced by the solvent, base, and ligand.[11]
-
Nucleophilic Aromatic Substitution (SNAr)
The potent electron-withdrawing nature of the SF5 group makes it an excellent activating group for SNAr reactions.
Q5: I expected my SF5-substituted aryl fluoride to be highly reactive in an SNAr reaction, but I'm seeing very slow conversion. What could be the issue?
A5: While the SF5 group is strongly activating, several factors can lead to sluggish SNAr reactions.
-
Position of the SF5 Group: For SNAr, the electron-withdrawing group must be positioned ortho or para to the leaving group. This allows for the stabilization of the negative charge in the Meisenheimer intermediate through resonance. If the SF5 group is meta to the leaving group, it will not effectively stabilize the intermediate, and the reaction will be significantly slower or may not proceed at all.[12][13][14]
-
Nucleophile Strength: The reactivity of the nucleophile is critical. If you are using a weak nucleophile, the reaction may require higher temperatures or longer reaction times. Consider using a stronger nucleophile or adding a base to deprotonate a protic nucleophile and increase its nucleophilicity.
-
Leaving Group: Although fluorine is a very electronegative and thus activating group, the C-F bond is very strong. In SNAr, the rate-determining step is typically the nucleophilic attack on the ring, not the departure of the leaving group.[15] However, if the nucleophilic attack is reversible, the leaving group ability can play a role.
-
Solvent: Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile salt without strongly solvating the nucleophile, thus enhancing its reactivity.
Section 3: Purification and Characterization
The unique properties of SF5 compounds also influence their purification and characterization.
Q6: I'm having trouble purifying my SF5-containing product by column chromatography on silica gel. It seems to be streaking or I'm getting poor recovery.
A6: The high lipophilicity of the SF5 group can lead to very good solubility in non-polar organic solvents, which can make purification on normal-phase silica gel challenging.
-
Solvent System: You will likely need a less polar mobile phase than for analogous compounds without the SF5 group. A common starting point is a mixture of hexanes and ethyl acetate.[16] Due to the lipophilicity, your compound will likely elute faster than you might expect based on other polar groups in the molecule.
-
Silica Gel Stability: While the SF5 group itself is stable to silica gel, other functional groups in your molecule may not be.[16][17] If you suspect on-column degradation, you can test this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it. If new spots appear, your compound is likely degrading on the silica. In such cases, consider using a different stationary phase like alumina or a deactivated silica gel.[17]
-
Streaking: Streaking on a TLC plate or during column chromatography can be due to several factors, including overloading, poor solubility in the eluent, or interaction with the stationary phase. If your compound contains a basic nitrogen, adding a small amount of triethylamine (e.g., 0.1-1%) to your eluent can often improve the peak shape.
Q7: What are the key features I should look for in the ¹⁹F NMR spectrum of my aromatic SF5 compound?
A7: The ¹⁹F NMR spectrum of an aromatic SF5 group is highly characteristic and is a powerful tool for confirming its presence. You should observe a distinct AX4 spin system:
-
A pentet (or quintet): This corresponds to the single axial fluorine (Fa), which is coupled to the four equatorial fluorines.
-
A doublet: This corresponds to the four magnetically equivalent equatorial fluorines (Fe), each coupled to the single axial fluorine. The coupling constant between the axial and equatorial fluorines (J Fₐ-Fₑ) is typically around 150 Hz.[4][18] The chemical shifts of these fluorine atoms are sensitive to the electronic nature of the aromatic ring, providing valuable structural information.[4][18]
| Compound Type | Approximate δ(Fₐ) (ppm) | Approximate δ(Fₑ) (ppm) |
| Aryl-SF5 (electron-neutral) | ~80-90 | ~60-70 |
| Aryl-SF5 (electron-donating group) | Shifted upfield | Shifted upfield |
| Aryl-SF5 (electron-withdrawing group) | Shifted downfield | Shifted downfield |
Q8: Are there any characteristic fragmentation patterns for SF5 compounds in mass spectrometry?
A8: Yes, observing specific fragments can help confirm the presence of an SF5 group. Under Electron Ionization (EI) or Electrospray Ionization (ESI), you may observe fragmentation patterns corresponding to the loss of fluorine atoms or the entire SFn group. A fragment corresponding to [SF5]+ (m/z 127) is a strong indicator of a pentafluorosulfanyl-containing compound.[19] Depending on the ionization method and the overall structure of the molecule, you may also see fragments corresponding to [M-F]+, [M-SF4]+, or cleavage of the bond connecting the SF5 group to the rest of the molecule.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Radical Addition of SF5Cl to an Alkene
This protocol is a general guideline for the triethylborane-initiated radical addition of SF5Cl.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the alkene (1.0 equiv.) and a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate) under an inert atmosphere (Argon or Nitrogen).
-
Cooling: Cool the solution to the desired temperature (typically between -40 °C and -20 °C) in a suitable cooling bath.
-
Reagent Addition: Add the solution of SF5Cl (1.1-1.5 equiv.) via syringe.
-
Initiation: Add a 1 M solution of triethylborane in hexanes (0.1-0.2 equiv.) dropwise via syringe. A gentle stream of air or oxygen can be bubbled through the reaction mixture to initiate the radical chain reaction. Caution: Triethylborane is pyrophoric and must be handled with care.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, allow the reaction to warm to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
-
Light-activation of SF5Cl for the atom transfer radical addition onto alkenes and alkynes. Available at: [Link]
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. Available at: [Link]
-
Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - ResearchGate. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides - Weizmann Research Portal. Available at: [Link]
-
Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. Available at: [Link]
-
19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes - Conicet. Available at: [Link]
-
Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed. Available at: [Link]
-
Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction - DSpace@MIT. Available at: [Link]
-
Combined Experimental and Computational Mechanistic Investigation of the Palladium Catalyzed Decarboxylative Cross-Coupling of. Available at: [Link]
-
NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4 - Loughborough University Research Repository. Available at: [Link]
-
Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6 - ChemRxiv. Available at: [Link]
-
Certain fragments are very specific to chemical moieties and hence can... - ResearchGate. Available at: [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles | ACS Organic & Inorganic Au - ACS Publications. Available at: [Link]
-
Making the SF5 Group More Accessible: A Gas Reagent-free Approach to Aryl Tetrafluoro-λ6-sulfanyl Chlorides | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PubMed Central. Available at: [Link]
-
Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - NIH. Available at: [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]
-
Evaluation of the compatibility of pentafluorosulfanyl chloride with various solvents and additives | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC. Available at: [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
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Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
SF5 building blocks - SpiroChem. Available at: [Link]
-
Pentafluorosulfanylation of Acrylamides: The Synthesis of SF5-Containing Isoquinolinediones with SF5Cl - PubMed. Available at: [Link]
-
Nucleophilic Aromatic Substitution - YouTube. Available at: [Link]
-
Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. Available at: [Link]
-
SF5-Containing Building Blocks - Pharmaceutical Business review -. Available at: [Link]
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What compounds are unstable in a silica gel column (chromatography) : r/chemhelp - Reddit. Available at: [Link]
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16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
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Safe Handling of Cannulas and Needles in Chemistry Laboratories. Available at: [Link]
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Troubleshooting: Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
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stability issues of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile under acidic or basic conditions
Technical Support Center: 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile
Introduction
Welcome to the technical support guide for 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are incorporating this unique molecule into their workflows. The presence of three distinct functional moieties—an aromatic nitrile, a fluoro substituent, and the pentafluorosulfur (SF₅) group—imparts a unique chemical profile. Understanding the stability of this compound is critical for accurate experimental design, reaction workup, purification, and formulation. This guide provides in-depth answers to common stability questions, troubleshooting advice for potential degradation issues, and validated protocols for stability assessment.
The core of this molecule's stability profile lies in the interplay between its functional groups. The pentafluorosulfur (SF₅) group is renowned for its exceptional chemical and thermal stability, often referred to as a "super-trifluoromethyl group".[1] This robustness is attributed to the strong sulfur-fluorine bonds.[2][3] Conversely, the nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, typically yielding a carboxylic acid.[4][5] The fluoro-substituted aromatic ring is generally stable under these conditions. Therefore, most stability concerns will revolve around the integrity of the nitrile functionality.
Frequently Asked Questions (FAQs) on Stability
Q1: How stable is the pentafluorosulfur (SF₅) group on the aromatic ring?
A1: The aryl-pentafluorosulfur (Ar-SF₅) group is exceptionally stable and robust under a wide range of conditions. It is highly resistant to thermal degradation and chemical attack.[3][6] Studies have shown that the SF₅ group can withstand strongly acidic conditions, such as concentrated sulfuric acid, and strongly basic conditions, like refluxing sodium hydroxide, without degradation.[1] For typical laboratory applications, including acidic or basic workups, chromatography, and storage, the SF₅ group should be considered inert. Any observed degradation of the parent molecule is highly unlikely to originate from this moiety.
Q2: What is the expected stability of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile in acidic solutions?
A2: The primary point of instability under acidic conditions is the nitrile group. In the presence of aqueous acid (e.g., HCl, H₂SO₄) and heat, the nitrile group will undergo hydrolysis.[4][5] This reaction proceeds in two stages: first, the nitrile is converted to an intermediate phenylacetamide derivative, which is then further hydrolyzed to 3-Fluoro-5-(pentafluorosulfur)phenylacetic acid.[5]
-
Mild Conditions (e.g., pH 4-6, room temperature): The compound is expected to be largely stable over short experimental timeframes.
-
Strongly Acidic Conditions (e.g., pH < 2) with Heat: Hydrolysis to the carboxylic acid is expected. The rate will depend on temperature and acid concentration. Prolonged heating in dilute acid will likely drive the reaction to completion.[5]
Q3: What happens when the compound is exposed to basic conditions?
A3: Similar to acidic conditions, the nitrile group is the reactive site in the presence of a base. Base-catalyzed hydrolysis of the nitrile will occur, particularly with heating.[4][7] The reaction proceeds through the same amide intermediate to the corresponding carboxylate salt (3-Fluoro-5-(pentafluorosulfur)phenylacetate).[8][9] An acidic workup would then be required to protonate the salt and isolate the neutral carboxylic acid.
-
Mild Conditions (e.g., pH 8-10, room temperature): The compound will exhibit moderate stability, but slow hydrolysis may occur over time.
-
Strongly Basic Conditions (e.g., >1M NaOH) with Heat: Rapid and complete hydrolysis to the carboxylate salt is expected.[4][10]
Q4: Can the hydrolysis be stopped at the intermediate amide stage?
A4: Isolating the amide intermediate is challenging because the rate of amide hydrolysis is often comparable to or faster than the rate of nitrile hydrolysis under the same conditions. However, under carefully controlled, milder basic conditions, it may be possible to isolate the amide, though yields might be low and the product may be part of a mixture.[7] Specific, non-hydrolytic methods are generally preferred for synthesizing the amide directly.[11]
Troubleshooting Guide: Investigating Unexpected Degradation
Users often encounter unexpected peaks during chromatographic analysis (TLC, HPLC, LC-MS) following a reaction or workup. This guide provides a logical workflow to diagnose the source of potential degradation.
Problem: An unexpected peak appears in my analytical chromatogram after subjecting my compound to acidic or basic conditions.
Caption: Conceptual pathway for the acid-catalyzed hydrolysis of the nitrile group.
Base-Promoted Hydrolysis Pathway
Under basic conditions, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon. This is followed by protonation from water to form an imidic acid, which tautomerizes to the amide intermediate. The amide is then hydrolyzed by another equivalent of hydroxide to yield the carboxylate salt. [7][8]
Caption: Conceptual pathway for base-promoted hydrolysis and subsequent acidification.
Quantitative Stability Data Summary
The following table provides an illustrative summary of the expected stability of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile under various aqueous buffered conditions. Data is presented as the approximate percentage of the parent compound remaining after 24 hours. Note: This is generalized data based on known chemical principles; actual results may vary.
| pH Condition | Buffer System | Temperature | % Parent Remaining (24h) | Primary Degradant |
| 1.0 (Strong Acid) | 0.1 M HCl | 25 °C | ~90% | 3-Fluoro-5-(SF₅)-phenylacetic acid |
| 1.0 (Strong Acid) | 0.1 M HCl | 60 °C | <10% | 3-Fluoro-5-(SF₅)-phenylacetic acid |
| 4.5 (Weak Acid) | Acetate | 25 °C | >99% | - |
| 7.4 (Neutral) | Phosphate | 25 °C | >99% | - |
| 9.0 (Weak Base) | Borate | 25 °C | ~95% | 3-Fluoro-5-(SF₅)-phenylacetate |
| 13.0 (Strong Base) | 0.1 M NaOH | 25 °C | ~70% | 3-Fluoro-5-(SF₅)-phenylacetate |
| 13.0 (Strong Base) | 0.1 M NaOH | 60 °C | <5% | 3-Fluoro-5-(SF₅)-phenylacetate |
Experimental Protocol: HPLC-Based Stability Assessment
This protocol provides a self-validating method to determine the stability of your compound under specific pH and temperature conditions.
Objective: To quantify the rate of degradation of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile at various pH values.
Materials:
-
3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile
-
HPLC-grade acetonitrile (ACN) and water
-
Buffer solutions (e.g., 0.1 M HCl for pH 1, 100 mM phosphate for pH 7.4, 0.1 M NaOH for pH 13)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector (e.g., monitoring at 254 nm) and a C18 column
Workflow Diagram:
Caption: Experimental workflow for assessing pH-dependent stability.
Step-by-Step Procedure:
-
Stock Solution Preparation: Accurately weigh and prepare a 1.0 mg/mL stock solution of the test compound in ACN.
-
Incubation Sample Preparation: For each pH condition to be tested, dilute the stock solution 1:20 into the respective aqueous buffer in an HPLC vial to achieve a final concentration of 50 µg/mL. The final solution will be 5% ACN. Prepare a separate vial for each time point to avoid cross-contamination.
-
Time Zero (T=0) Analysis: Immediately after preparing the incubation samples, inject the T=0 sample for each pH condition onto the HPLC system to determine the initial peak area.
-
Incubation: Place the remaining vials in a temperature-controlled environment (e.g., a 25°C or 50°C water bath or oven).
-
Time Point Sampling: At each designated time point (e.g., 1, 4, 8, 24 hours), remove the corresponding vial from incubation and place it in an autosampler cooled to 4°C to quench the reaction until analysis.
-
HPLC Analysis: Analyze all samples using a validated HPLC method. A typical starting method could be a C18 column with a mobile phase gradient of water and ACN.
-
Data Analysis:
-
Integrate the peak area of the parent compound in each chromatogram.
-
Calculate the percentage of compound remaining at each time point relative to the T=0 peak area using the formula: % Remaining = (Area_t / Area_t0) * 100.
-
Plot % Remaining versus Time for each pH condition to visualize the degradation profile.
-
References
- BenchChem. (2025). Technical Support Center: Stability of SF5-Functionalized Molecules.
- BenchChem. (2025). Stability of the pentafluorosulfanyl group under various reaction conditions.
- Vargas, C., et al. (2000).
- Key, B. D. (2021).
- Juhasz, A. L., & Naidu, R. (2000).
- Request PDF. (n.d.). Anaerobic degradation of fluorinated aromatic compounds.
- Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5).
- Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
- Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-2627.
- Chemistry Stack Exchange. (2014). Hydrolysis under basic conditions.
- Request PDF. (n.d.). 1.10 The Pentafluorosulfanyl Group (SF5).
- OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid.
- HYDROLYSIS REACTIONS. (2018).
- The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
- Organic Syntheses Procedure. (n.d.). 9.
- Kistiakowsky, G. B., & Paisley, W. F. (1956). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society, 78(15), 3561-3563.
- L'Fevre, Y., et al. (2018). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism. Ultrasonics Sonochemistry, 42, 738-744.
- Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions.
Sources
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- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. organic-synthesis.com [organic-synthesis.com]
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- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
managing side reactions in the synthesis of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile
Welcome to the technical support center for the synthesis of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique and valuable building block. The pentafluorosulfanyl (SF₅) group is increasingly sought after in drug discovery due to its remarkable electronic properties and metabolic stability.[1][2] It is characterized by high electronegativity, thermal and chemical stability, and an ability to increase lipophilicity, which can enhance membrane permeability.[1][3][4]
However, the synthesis of molecules containing the SF₅ group presents unique challenges.[1] This guide provides in-depth, field-proven insights into managing common side reactions and troubleshooting issues encountered during the synthesis of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile.
Overview of a Primary Synthetic Pathway
A common and logical synthetic approach involves a multi-step sequence starting from a commercially available precursor. The most critical and often problematic step is the introduction of the nitrile group, typically via a Sandmeyer reaction, followed by homologation to the phenylacetonitrile. This guide will focus on troubleshooting this key transformation and subsequent steps.
Caption: A plausible synthetic workflow for the target molecule.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Part 1: The Sandmeyer Reaction for Cyanation
The conversion of 3-Fluoro-5-(pentafluorosulfur)aniline to the corresponding benzonitrile is a critical step. The strong electron-withdrawing nature of both the fluorine and SF₅ substituents significantly deactivates the aromatic ring, which can impact the stability and reactivity of the diazonium salt intermediate.[3]
Q1: My Sandmeyer reaction has a very low yield. What are the most likely causes?
A1: Low yields in this specific Sandmeyer reaction typically stem from two main areas: inefficient formation of the diazonium salt or its premature decomposition.
-
Cause 1: Incomplete Diazotization. The electron-deficient aniline starting material is less basic and may require slightly more forcing conditions for complete diazotization.
-
Solution: Ensure your acid (e.g., HCl, H₂SO₄) is in sufficient excess and that the temperature is kept strictly between 0-5 °C. Adding the sodium nitrite solution slowly beneath the surface of the reaction mixture prevents localized warming and decomposition of the formed nitrous acid.
-
-
Cause 2: Diazonium Salt Instability. While aryl diazonium salts are generally unstable, the strong electron-withdrawing groups on your substrate can further destabilize the intermediate.
-
Solution: Use the diazonium salt solution immediately after its formation. Do not let it warm above 5 °C. The subsequent addition to the cyanide solution should also be temperature-controlled.
-
-
Cause 3: Inactive Copper(I) Cyanide. Commercial CuCN can be oxidized over time.
-
Solution: Use freshly purchased, high-purity CuCN or prepare it fresh. If you suspect your reagent is old, you can wash it with dilute acid followed by water and ethanol, then dry it under vacuum before use.
-
Q2: I'm observing a significant amount of a dark, tarry byproduct and the formation of 3-Fluoro-5-(pentafluorosulfur)phenol. How can I mitigate this?
A2: This is a classic sign of diazonium salt decomposition and reaction with water. The formation of aryl radicals from decomposition can lead to polymerization and tar formation.
-
Mechanism of Side Reaction: The diazonium cation (Ar-N₂⁺) can react with water (a weak nucleophile) to form a phenol (Ar-OH), releasing nitrogen gas. This process is accelerated by heat.
-
Troubleshooting Protocol:
-
Strict Temperature Control: This is the most critical parameter. Maintain the temperature of the diazonium salt solution below 5 °C at all times using an ice-salt bath.
-
Minimize Water: While the reaction is aqueous, using highly concentrated acid for diazotization can reduce the activity of water.
-
Efficient Mixing: Ensure the diazonium salt solution is added to a well-stirred, pre-heated (typically 60-70 °C) solution of CuCN. This ensures the diazonium salt reacts quickly with the cyanide complex rather than decomposing.
-
Caption: Troubleshooting flowchart for the Sandmeyer cyanation step.
Part 2: Homologation to Phenylacetonitrile
The conversion of the benzonitrile to the target phenylacetonitrile involves adding a -CH₂- group. A reliable method is the reduction of the nitrile to a benzyl alcohol, conversion to a benzyl halide, and subsequent cyanation.
Q3: The final cyanation step to produce the phenylacetonitrile is low-yielding and produces impurities that are difficult to separate. What is going on?
A3: The reaction of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide with sodium cyanide (a Kolbe nitrile synthesis) is an Sₙ2 reaction.[5] Low yields are often due to competing elimination (E2) reactions or issues with reagent purity and reaction conditions.
-
Cause 1: Competing E2 Elimination. The cyanide ion (CN⁻) is not only a good nucleophile but also a moderately strong base. It can abstract a proton from the benzylic position, leading to the formation of a stilbene-type dimer or other elimination byproducts, especially if the reaction is overheated.
-
Solution: Use a polar aprotic solvent like DMSO or DMF to favor the Sₙ2 pathway. Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate (start at room temperature and gently warm if necessary).
-
-
Cause 2: Water in the Reaction. The presence of water can hydrolyze the cyanide salt and, more importantly, can hydrolyze the product nitrile under basic conditions, leading to amide or carboxylic acid impurities.
-
Solution: Use anhydrous solvents and reagents. Dry your sodium cyanide in a vacuum oven before use if necessary.
-
-
Cause 3: Impure Benzyl Bromide. The benzyl bromide precursor must be pure. Any remaining alcohol can cause side reactions, and impurities from the bromination step can complicate the final purification.
-
Solution: Purify the benzyl bromide by flash chromatography or distillation before use. It is often used immediately after preparation as it can be lachrymatory and unstable.
-
| Troubleshooting Summary: Final Cyanation Step | ||
| Symptom | Probable Cause | Recommended Solution |
| Low product yield with evidence of elimination | Competing E2 reaction pathway | Use a polar aprotic solvent (DMSO/DMF). Keep temperature as low as possible. |
| Formation of amide/acid impurities | Presence of water in the reaction | Use anhydrous solvents and dry NaCN. |
| Difficult purification | Impure benzyl bromide starting material | Purify the benzyl bromide intermediate before the cyanation step. |
| Reaction fails to go to completion | Poor solubility of NaCN or inactive benzyl bromide | Use a phase-transfer catalyst (e.g., TBAB) or a more soluble cyanide source. Ensure bromide is freshly prepared. |
Part 3: General Chemistry & Stability
Q4: How stable is the pentafluorosulfanyl (SF₅) group during this synthesis?
A4: The SF₅ group is known for its exceptional thermal and chemical stability, which is a key reason for its use in drug design.[1][6] It is generally inert to strongly acidic conditions, many bases, and a wide range of oxidizing and reducing conditions.[6] However, there are specific conditions to be aware of:
-
Strong, Non-Hindered Bases: Very strong, non-hindered organometallic bases (e.g., certain organolithium reagents) can compromise the SF₅ group.[6]
-
High-Temperature Lithiation: One study noted that the SF₅ group can act as a leaving group during ortho-lithiation at temperatures above -40 °C.[7]
For the synthetic sequence described here (diazotization, reduction with hydrides like DIBAL-H, bromination with PBr₃, and cyanation with NaCN), the SF₅ group is expected to be completely stable.
Experimental Protocols
Protocol 1: Sandmeyer Cyanation of 3-Fluoro-5-(pentafluorosulfur)aniline
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-Fluoro-5-(pentafluorosulfur)aniline (1.0 eq) in a 3:1 mixture of glacial acetic acid and concentrated HCl at 0 °C.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
Cyanation: In a separate, larger flask, prepare a solution of copper(I) cyanide (1.5 eq) and sodium cyanide (1.5 eq) in water and heat to 65 °C.
-
Slowly add the cold diazonium salt solution to the hot cyanide solution under vigorous stirring. Effervescence (N₂ gas) will be observed.
-
After the addition is complete, heat the mixture at 70 °C for 1 hour, then cool to room temperature.
-
Work-up: Extract the mixture with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-Fluoro-5-(pentafluorosulfur)benzonitrile.
References
- BenchChem. (n.d.). Stability of the pentafluorosulfanyl group under various reaction conditions.
- Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5).
- ResearchGate. (n.d.). Understanding the pentafluorosulfanyl group and property-driven design of SF 5 -containing compounds.
- ResearchGate. (n.d.). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.
- Scientific Update. (2019).
- Beier, P. Group. (n.d.).
- Wikipedia. (n.d.). Benzyl cyanide.
Sources
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. researchgate.net [researchgate.net]
- 3. scientificupdate.com [scientificupdate.com]
- 4. New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group [beier.group.uochb.cz]
- 5. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile
Welcome to the dedicated technical support guide for the synthesis of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this unique and valuable building block. The potent electron-withdrawing nature of the pentafluorosulfur (SF₅) group presents specific challenges and opportunities in synthetic design.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges and optimize your reaction yields.
Synthetic Strategy Overview: The Cyanation of 1-Bromo-3-fluoro-5-(pentafluorosulfanyl)benzene
The most direct and common route to 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile is through the cyanation of an appropriate halo-precursor, typically 1-Bromo-3-fluoro-5-(pentafluorosulfanyl)benzene. The core challenge lies in the selection of the cyanation reagent and the catalytic system. Given the electron-deficient nature of the aromatic ring, both transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNA) pathways are plausible and must be carefully considered.
A typical synthetic approach involves a palladium-catalyzed cross-coupling reaction, which offers high functional group tolerance and generally good yields.
Caption: General workflow for the synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Question: My reaction has stalled, and I see a significant amount of unreacted starting material (1-Bromo-3-fluoro-5-(pentafluorosulfanyl)benzene). What are the likely causes?
Answer:
Incomplete conversion is a common issue in palladium-catalyzed cross-coupling reactions. The root cause often lies with the catalyst's activity or the reaction conditions.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities.
-
Causality: Oxygen can oxidize the active Pd(0) species, rendering it inactive. Water or protic impurities in your solvent or on your glassware can also interfere with the catalytic cycle. The starting material itself, if not pure, can introduce catalyst poisons.
-
Solution: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly before use by sparging with an inert gas or using several freeze-pump-thaw cycles.
-
-
Insufficient Catalyst Loading: While it's tempting to minimize the use of expensive palladium catalysts, too low a concentration can lead to a sluggish or incomplete reaction.
-
Solution: If you suspect catalyst deactivation is not the issue, consider increasing the catalyst loading in increments (e.g., from 1 mol% to 3 mol%).
-
-
Incorrect Temperature: The reaction may require a specific temperature to proceed at a reasonable rate.
-
Causality: The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step and is temperature-dependent.
-
Solution: If your reaction is running at a lower temperature (e.g., 80-90 °C), try increasing it to 100-120 °C, provided your solvent and reagents are stable at that temperature.
-
Question: I'm observing a significant, unidentified side product in my crude NMR/LC-MS. What could it be?
Answer:
The formation of side products can point to several competing reaction pathways.
-
Hydrolysis of the Nitrile: If your work-up or reaction conditions are not scrupulously anhydrous, the product nitrile can hydrolyze to the corresponding primary amide or even the carboxylic acid.
-
Identification: Look for characteristic signals in the NMR (broad NH₂ peaks for the amide) or a corresponding mass peak in the LC-MS.
-
Solution: Use anhydrous solvents and reagents. During the aqueous work-up, keep the temperature low and avoid prolonged exposure to strongly acidic or basic conditions.
-
-
Reductive Dehalogenation: A common side reaction in palladium-catalyzed couplings is the replacement of the bromine atom with a hydrogen atom, yielding 3-Fluoro-5-(pentafluorosulfur)benzene.
-
Causality: This can occur if there are sources of hydride in the reaction mixture or through certain catalyst decomposition pathways.
-
Solution: Ensure your solvent is pure and free from potential hydride donors. The choice of ligand can sometimes influence this side reaction; consider screening different phosphine ligands if this is a persistent issue.
-
-
Homocoupling: You might observe the formation of a biaryl product from the coupling of two molecules of the starting material.
-
Causality: This is often more prevalent at lower temperatures or with less active catalysts.
-
Solution: Increasing the reaction temperature can sometimes favor the desired cross-coupling over homocoupling.
-
Question: My yield is consistently low (<50%). How can I systematically improve it?
Answer:
Low yield is a multi-faceted problem. A systematic approach to optimization is recommended. The strong electron-withdrawing properties of the fluoro and pentafluorosulfanyl groups make the aryl ring highly susceptible to nucleophilic attack, which can lead to undesired side reactions if conditions are not optimal.[1][3][4]
Caption: Decision tree for troubleshooting low yields.
| Parameter | Recommendation | Rationale |
| Catalyst System | Screen different palladium sources and ligands. A combination like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., Xantphos, tBuXPhos) can be very effective. | The ligand plays a crucial role in stabilizing the palladium center and facilitating the reductive elimination step. Bulky ligands can promote the desired reaction pathway.[5][6][7] |
| Solvent | High-boiling polar aprotic solvents are generally preferred. Compare N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP). | These solvents help to dissolve the cyanide salt and can facilitate the reaction. However, be aware that DMF can decompose at high temperatures to generate dimethylamine, which could act as a competing nucleophile. |
| Cyanide Source | Zinc cyanide (Zn(CN)₂) is often superior to copper(I) cyanide or potassium cyanide in palladium-catalyzed reactions. | Zn(CN)₂ is less toxic and its transmetalation to the palladium center is often more efficient. It also helps to prevent catalyst poisoning that can be observed with other cyanide salts. |
Frequently Asked Questions (FAQs)
Q1: Why is a palladium-catalyzed reaction preferred over a simpler nucleophilic aromatic substitution (SNAr) with CuCN (a Rosenmund-von Braun reaction)?
While the SF₅ and F groups are strongly electron-withdrawing and activate the ring towards nucleophilic attack, SNAr reactions with cyanide often require very high temperatures (150-200 °C).[3][4][8] These harsh conditions can lead to decomposition of the starting material or product. Palladium-catalyzed methods generally proceed under milder conditions, offering better control and higher yields.[9]
Q2: What is the role of the phosphine ligand in the reaction?
The phosphine ligand is critical for the success of the reaction. It stabilizes the Pd(0) active species, increases its solubility, and modulates its electronic properties and steric environment. This influences the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[5][7]
Q3: Are there any specific safety precautions for this reaction?
Yes. Cyanide salts, such as zinc cyanide, are highly toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Crucially, never allow cyanide salts to come into contact with acid , as this will generate highly toxic hydrogen cyanide gas. Quench any residual cyanide in your reaction waste with bleach (sodium hypochlorite) before disposal.
Recommended Experimental Protocol
This protocol is a starting point and may require optimization for your specific setup.
Synthesis of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile via Palladium-Catalyzed Cyanation
-
Reagents & Materials:
-
1-Bromo-3-fluoro-5-(pentafluorosulfanyl)benzene (1.0 eq)
-
Zinc Cyanide (Zn(CN)₂) (0.6 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 eq)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 1-Bromo-3-fluoro-5-(pentafluorosulfanyl)benzene, zinc cyanide, Pd₂(dba)₃, and Xantphos.
-
Add anhydrous, degassed DMF via cannula.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a stirred solution of aqueous ammonia (e.g., 5% solution) and stir for 30 minutes. This will complex with any residual zinc salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Toluene) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile.
-
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Nitrile synthesis by C-C coupling (Cyanomethylation) - Organic Chemistry Portal. Available at: [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
the preparation of nitriles - Chemguide. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques - StudySmarter. Available at: [Link]
- US20220119345A1 - Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile - Google Patents.
-
Reactions of Nitriles - Chemistry Steps. Available at: [Link]
-
The Synthesis of 4-(Pentafluorosulfur)phenylacetic Acid: Routes, Challenges, and Industrial Scalability. Available at: [Link]
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Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[10][11]-Fused Indole Heterocycles - ACS Publications. Available at: [Link]
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Production of Aromatic Nitriles | Industrial & Engineering Chemistry - ACS Publications. Available at: [Link]
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Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. Available at: [Link]
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Fluoro-Julia Olefination as a Mild, High-Yielding Route to α-Fluoro Acrylonitriles - PMC - NIH. Available at: [Link]
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Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]
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16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
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Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging - PubMed Central. Available at: [Link]
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3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile - CAS:1240257-90-2 - 北京欣恒研科技有限公司. Available at: [Link]
- CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents.
-
Synthesis and pKa values of 2-(3- and 4-pentafluorosulfanylphenyl)-2-fluorocyclopropylamines | Request PDF - ResearchGate. Available at: [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH. Available at: [Link]
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1-bromo-4-(pentafluoro-lambda6-sulfanyl)benzene | AMERICAN ELEMENTS. Available at: [Link]
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1-Bromo-3,4,5-trifluorobenzene | C6H2BrF3 | CID 611409 - PubChem. Available at: [Link]
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Technical Support Center: Purification of Fluorinated Aromatic Nitriles
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Last Updated: January 19, 2026
Welcome to the technical support center for the purification of fluorinated aromatic nitriles. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common experimental challenges. The unique physicochemical properties imparted by fluorine atoms can present significant hurdles in purification. This resource addresses these challenges in a practical question-and-answer format.
I. Troubleshooting Crystallization
Crystallization is a powerful purification technique, but the presence of fluorine can influence solubility and crystal lattice formation in non-intuitive ways.
Q1: My fluorinated aromatic nitrile is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when your compound separates from the solution as a liquid phase rather than a solid crystal lattice.[1] This is a common issue with fluorinated compounds due to their often lower melting points and unique solubility profiles. It can be caused by the boiling point of your solvent being higher than the melting point of your compound, or the presence of significant impurities.[1]
Here are several strategies to address this:
-
Re-heat and Dilute: Re-heat the solution to dissolve the oil and add a small amount of additional solvent.[1]
-
Lower the Crystallization Temperature: Switch to a lower-boiling point solvent or solvent mixture.
-
Slow Down the Cooling Process: Allow the flask to cool to room temperature on an insulated surface before transferring it to an ice bath. Very slow cooling is crucial for encouraging crystal formation over oiling.[1]
-
Seed Crystals: If you have a small amount of pure, solid material, add a "seed crystal" to the cooled, saturated solution to initiate crystallization.[1]
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[1]
Q2: I'm struggling to find a suitable recrystallization solvent for my fluorinated aromatic nitrile. What are some good starting points?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. For aromatic nitriles, a good starting point is to test alcohols like ethanol or isopropanol.[1] A mixed solvent system is often very effective. A common combination for aromatic compounds is a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate or acetone.[1]
Here is a table summarizing common solvents and their properties for the recrystallization of aromatic nitriles:
| Solvent | Boiling Point (°C) | Polarity | Suitability for Aromatic Nitriles |
| Isopropanol | 82 | Polar | Good choice, similar to ethanol.[1] |
| Hexane | 69 | Non-polar | Excellent for dissolving non-polar impurities, often used with a more polar co-solvent.[1] |
| Ethyl Acetate | 77 | Intermediate | Good for dissolving the compound; frequently paired with a non-polar solvent like hexane.[1] |
| Acetone | 56 | Polar | Use with caution as it can be too effective, leading to low recovery.[1] |
It is essential to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific compound.
Q3: My crystals are colored, but the pure compound should be colorless. How can I remove the colored impurities?
A3: Colored impurities can often be removed by treating the hot solution with activated charcoal before crystallization.
Protocol for Decolorization:
-
After dissolving your compound in the hot solvent, remove the flask from the heat source.
-
Add a small amount of activated charcoal.
-
Swirl the flask and gently heat the solution back to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
Proceed with the cooling and crystallization steps.[1]
Caution: Using an excessive amount of charcoal can lead to the loss of your desired product.[1]
II. Navigating Chromatographic Purification
The unique electronic properties of fluorinated compounds can alter their interactions with stationary phases, making chromatographic purification less straightforward than for their non-fluorinated analogs.
Q1: My fluorinated aromatic nitrile is not separating well from its impurities on a standard silica gel column. What are my options?
A1: The high electronegativity of fluorine can reduce the polarity of the molecule, leading to unexpected elution behavior on silica gel. If you are facing a difficult separation, consider the following:
-
Alternative Stationary Phases: If your compound is unstable on silica gel, you could try a different stationary phase like alumina or Florisil.[2]
-
Deactivated Silica Gel: For more challenging separations, deactivating the silica gel by reducing its acidity can be effective.[2]
-
Fluorinated Stationary Phases: For compounds with a high degree of fluorination, specialized fluorinated HPLC phases can offer unique selectivity.[3][4] These phases can exhibit different retention mechanisms, including dipole-dipole interactions and shape selectivity, which can be advantageous for separating halogenated compounds.[3][4]
Q2: My compound is very polar and won't move from the baseline on the TLC plate, even with 100% ethyl acetate. How can I purify it using chromatography?
A2: For highly polar compounds, a different approach to chromatography is needed.
-
Reverse-Phase Chromatography: In reverse-phase chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile or methanol). This is often a good choice for polar compounds.
-
Ion-Exchange Chromatography: If your compound has an ionizable functional group, ion-exchange chromatography can be a powerful purification method.
Q3: How does the presence of fluorine affect the choice of mobile phase in normal-phase chromatography?
A3: The introduction of fluorine atoms can decrease the lipophilicity (increase the polarity) of a molecule.[5] This means that you may need to use a more polar mobile phase to achieve the desired elution profile compared to the non-fluorinated analog. It is always recommended to perform a thorough solvent screen using TLC to determine the optimal mobile phase for your separation.
III. Addressing Impurities from Synthesis
The synthesis of fluorinated aromatic nitriles can sometimes lead to specific side products that are challenging to remove.
Q1: I'm seeing a significant amount of the corresponding amide or carboxylic acid in my product. How did this happen and how can I remove it?
A1: Nitriles can be hydrolyzed to amides and then further to carboxylic acids under either acidic or basic conditions, especially with heating.[6][7][8] This can occur during the reaction or workup if water is present and the conditions are not carefully controlled.
Mechanism of Hydrolysis: The hydrolysis of a nitrile is a two-stage process. First, water adds to the nitrile to form an amide intermediate. Then, the amide is further hydrolyzed to the carboxylic acid.[8][9]
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to attack by water.[9]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile.[6]
Removal of Amide and Carboxylic Acid Impurities:
-
Acid-Base Extraction: You can exploit the different acid-base properties of the nitrile, amide, and carboxylic acid.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove the carboxylic acid impurity (it will be deprotonated and move into the aqueous layer).
-
The amide may be more challenging to remove by simple extraction. If it persists, column chromatography is often the best solution.
-
Q2: My reaction mixture is a complex mess of byproducts. What are some general strategies for purification?
A2: When dealing with a complex mixture, a multi-step purification strategy may be necessary.
General Purification Workflow:
Caption: A general decision-making workflow for the purification of fluorinated aromatic nitriles.
IV. Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique to assess the purity of my final fluorinated aromatic nitrile?
A1: A combination of techniques is ideal for a comprehensive purity assessment.
-
¹⁹F NMR Spectroscopy: This is a highly specific and quantitative method for fluorinated compounds. Quantitative ¹⁹F NMR (qNMR) can be used to determine the absolute purity without needing a reference standard of the analyte itself.[10]
-
¹H and ¹³C NMR Spectroscopy: These techniques provide detailed structural information and can help identify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are excellent for identifying and quantifying volatile and non-volatile impurities, respectively.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common and reliable method for determining the purity of aromatic compounds.
Q2: Can the fluorine atoms in my compound be lost during purification?
A2: The carbon-fluorine bond is generally very strong and stable.[11] It is unlikely that you will lose fluorine atoms under standard purification conditions such as crystallization, chromatography, or extraction. However, some very harsh conditions, such as high temperatures in the presence of strong bases or certain reactive metals, could potentially lead to defluorination.
Q3: Are there any specific safety precautions I should take when working with fluorinated aromatic nitriles?
A3: As with all chemicals, you should always consult the Safety Data Sheet (SDS) for your specific compound. In general, nitriles can be toxic, and some fluorinated organic compounds have their own unique toxicological profiles. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- Benchchem. Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide.
- OpenStax. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition.
- LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Chemguide. hydrolysis of nitriles.
- OrgoSolver. Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid.
- ResearchGate. (PDF)
- Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- University of Rochester, Department of Chemistry.
- Journal of Chromatographic Science. Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis.
- ResearchGate.
- Chemistry LibreTexts. 3.6F: Troubleshooting.
- Benchchem.
- University of Lincoln Library Dissertation Showcase.
- PMC.
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Technical Support Center: Navigating the Chemistry of the Pentafluorosulfanyl Group
Welcome to the technical support center for the pentafluorosulfanyl (SF5) group. As a substituent gaining significant traction in medicinal chemistry, agrochemistry, and materials science, the SF5 group offers a unique combination of properties, including high electronegativity, thermal stability, and lipophilicity.[1][2][3] Often dubbed a "super-trifluoromethyl group," its stability is a key asset, yet understanding the boundaries of this stability is crucial for successful synthetic outcomes.[2][4]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered when working with SF5-containing molecules. Our goal is to equip you with the knowledge to prevent the decomposition of this powerful functional group in your reactions.
Frequently Asked Questions (FAQs)
Q1: Just how stable is the pentafluorosulfanyl (SF5) group to common laboratory reagents?
The SF5 group is renowned for its exceptional thermal and chemical stability, which is attributed to the strength of the sulfur-fluorine bonds.[1][5][6] It is generally more robust than many other functional groups, making it highly attractive for incorporation into molecules intended for harsh environments or those requiring high metabolic stability.[6]
Here's a breakdown of its stability under various common conditions:
-
Acidic Conditions: The SF5 group is generally stable in strongly acidic environments.[5] For instance, pentafluorosulfanylbenzene has demonstrated stability in concentrated sulfuric acid even at elevated temperatures.[5] This allows for a range of acid-catalyzed reactions to be performed on SF5-containing scaffolds without compromising the integrity of the group.
-
Basic Conditions: The group exhibits remarkable resistance to many bases.[5] A classic example is the stability of pentafluorosulfanylbenzene in a refluxing solution of sodium hydroxide in aqueous ethanol.[5] However, caution is advised with very strong, non-hindered organometallic bases, which may compromise its stability.[5]
-
Oxidative and Reductive Conditions: The SF5 group is stable under a wide array of oxidizing and reducing conditions, a valuable trait for complex, multi-step syntheses.[5]
-
Transition Metal-Catalyzed Cross-Coupling: The SF5 group is compatible with several common palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.[5] This compatibility is crucial for the synthesis of complex SF5-substituted biaryls.[5]
Q2: I am observing unexpected decomposition of my SF5-containing compound. What are the likely culprits?
While highly stable, the SF5 group is not indestructible. Decomposition, though rare, can occur under specific, often harsh, conditions. Here are the primary factors to investigate:
-
Highly Nucleophilic Reagents: Strong, unhindered nucleophiles can potentially attack the sulfur atom, leading to the breakdown of the SF5 group. This is a key reason to be cautious with certain organometallic reagents.
-
Reductive Cleavage: While generally stable to many reducing agents, some potent single-electron donors or specific catalytic hydrogenation conditions might lead to the reductive cleavage of the C-S bond, particularly if the bond is already weakened by other structural features in the molecule.
-
Photochemical Instability: Although not a common issue, the possibility of photochemical degradation should be considered, especially if your reaction is sensitive to light and involves radical pathways. Some photoredox catalysis methods are designed to activate otherwise inert C-F or S-F bonds.[7][8]
-
Extreme Thermal Stress: The SF5 group has high thermal stability, often comparable to or exceeding that of the trifluoromethyl (CF3) group.[5][9] However, at very high temperatures, thermal decomposition will eventually occur.
Q3: My reaction involves a strong organometallic reagent. How can I minimize the risk of SF5 decomposition?
Working with organometallic reagents like Grignard or organolithium reagents requires careful consideration.[5] The high nucleophilicity and basicity of these reagents can pose a threat to the SF5 group.
Troubleshooting & Optimization Strategies:
| Strategy | Rationale |
| Lower Reaction Temperature | Reduces the kinetic energy of the system, minimizing the likelihood of side reactions, including attack on the SF5 group. |
| Use of Hindered Bases/Nucleophiles | Steric bulk around the reactive center of the organometallic reagent can prevent it from accessing the sulfur atom of the SF5 group. |
| Inverse Addition | Slowly adding the organometallic reagent to the SF5-containing substrate can help maintain a low concentration of the nucleophile, favoring the desired reaction over potential side reactions. |
| Use of Transmetalation | In some cases, transmetalating from a highly reactive organolithium to a less reactive organocuprate or organozinc reagent can temper the reactivity and improve selectivity. |
Q4: Can the bond connecting the SF5 group to the molecule be a point of failure?
Yes, the stability of the entire molecule is not solely dependent on the SF5 group itself but also on the bond connecting it to the molecular scaffold.[6] The nature of this bond (e.g., aryl-SF5 vs. alkyl-SF5) and the electronic properties of neighboring groups can influence its strength and susceptibility to cleavage. For instance, while aryl-SF5 bonds are generally very robust, certain catalytic systems designed for C-O or C-S bond cleavage in other contexts might show unintended reactivity.[10][11][12][13]
Troubleshooting Guides
Scenario 1: Unexpected Product Formation in a Palladium-Catalyzed Cross-Coupling Reaction
Problem: You are performing a Suzuki coupling with an SF5-substituted aryl bromide and observe significant amounts of a de-sulfurated byproduct.
Possible Causes & Solutions:
Caption: Troubleshooting desulfuration in cross-coupling.
Detailed Protocol for Optimizing a Suzuki Coupling with an SF5-Aryl Halide:
-
Reagent Purity: Ensure the SF5-aryl halide, boronic acid/ester, and all solvents are of high purity and rigorously dried.
-
Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Catalyst and Ligand Screening:
-
Base Selection: Use a mild base such as K2CO3 or Cs2CO3. Stronger bases may promote side reactions.
-
Temperature Control: Begin the reaction at a lower temperature (e.g., 60-80 °C) and only increase if the reaction is sluggish.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to identify the optimal reaction time and prevent the formation of degradation products over extended periods.
Scenario 2: Decomposition During a Nucleophilic Aromatic Substitution (SNAr) Reaction
Problem: You are attempting an SNAr reaction on a highly electron-deficient SF5-substituted arene and observe decomposition of the starting material.
Possible Causes & Solutions:
Caption: Troubleshooting SNAr reaction decomposition.
Experimental Workflow for a Robust SNAr Protocol:
-
Substrate and Nucleophile Preparation: Dissolve the SF5-substituted aryl fluoride or chloride in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP).
-
Addition of Base and Nucleophile: If the nucleophile requires deprotonation, use a non-nucleophilic base (e.g., NaH or K2CO3). Add the nucleophile to the reaction mixture at room temperature.
-
Controlled Heating: Gently heat the reaction mixture to the desired temperature, monitoring for the consumption of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a suitable aqueous solution.
-
Purification: Extract the product with an organic solvent and purify using standard techniques such as column chromatography.
Concluding Remarks
The pentafluorosulfanyl group is a powerful tool in modern chemistry, offering unparalleled stability that can be leveraged to create robust and effective molecules.[4][16] By understanding the limits of this stability and the conditions that can lead to its decomposition, researchers can confidently incorporate this unique functional group into their synthetic strategies. The key to success lies in careful reaction design, optimization of conditions, and a thorough understanding of the potential reactivity of all components in the reaction mixture.
References
- Benchchem. (n.d.). Stability of the pentafluorosulfanyl group under various reaction conditions.
- Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5).
- Altomonte, S., & Zanda, M. (2012). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry, 143, 57-93.
- ResearchGate. (n.d.). 1.10 The Pentafluorosulfanyl Group (SF5) | Request PDF.
- Benchchem. (n.d.). Technical Support Center: Stability of SF5-Functionalized Molecules.
- Jiang, Y., et al. (2024). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. Molecules, 29(15), 3567.
- ResearchGate. (n.d.). Transition‐metal‐catalyzed polarity reversal strategy for chloropentafluorosulfanylation reaction.
- Enamine. (n.d.). SF5-containing building blocks.
- RSC Publishing. (n.d.). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials.
- Benchchem. (n.d.). The Ascendancy of the Pentafluorosulfanyl Group: A Comparative Stability Analysis with the Trifluoromethyl Group in Drug Discovery.
- Pan, M., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 4-13.
- Chen, C., et al. (2024). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews.
- Lin, C. L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 166-170.
- ResearchGate. (n.d.). Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials.
- ResearchGate. (n.d.). ChemInform Abstract: Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds.
- Murphy, C. D., et al. (2018). Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp. Applied Microbiology and Biotechnology, 102(11), 4991-5000.
- ResearchGate. (n.d.). Understanding the pentafluorosulfanyl group and property-driven design of SF 5 -containing compounds.
- Zhang, Y., et al. (2023). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds.
- ResearchGate. (n.d.). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.
- Li, Y., et al. (2021). Photoredox Catalytic Pentafluorosulfanylative Domino Cyclization of α-Substituted Alkenes to Oxaheterocycles by Using SF6. Chemistry – A European Journal, 27(29), 8088-8094.
- PubMed Central. (n.d.). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids.
- ChemRxiv. (n.d.). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6.
- ResearchGate. (n.d.). Reactions of Organic Pentafluorosulfanyl-Containing Compounds.
- American Chemical Society. (n.d.). Synthesis, structure, and reactivity of compounds bearing the SF5 group and its congeners.
- ResearchGate. (n.d.). Silver-Promoted Synthesis of 5-[(Pentafluorosulfanyl)methyl]-2-oxazolines | Request PDF.
- ResearchGate. (n.d.). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides.
- ResearchGate. (n.d.). Properties of the SF5 group and the major key discoveries reported in the field.
- Thieme Chemistry. (n.d.). Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates.
- PubMed Central. (n.d.). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles.
- PubMed. (2020). Cleavage of aryl-ether bonds in lignin model compounds using a Co-Zn-beta catalyst.
- RSC Publishing. (n.d.). Selective cleavage of aryl ether bonds in dimeric lignin model compounds.
- MDPI. (n.d.). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals.
- RSC Publishing. (2024). Selective C(aryl)–O bond cleavage in biorenewable phenolics.
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optimizing solvent and temperature for reactions with 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize solvent and temperature conditions for various reactions involving this versatile building block.
Understanding the Unique Characteristics of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile
3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile is a specialized reagent characterized by the presence of three key functional groups that dictate its reactivity: the nitrile group, a fluorine atom, and the pentafluorosulfanyl (SF₅) group on a phenyl ring.
-
Pentafluorosulfanyl (SF₅) Group: This group is exceptionally electronegative and thermally stable.[1][2] Its strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring, making it highly electron-deficient.[1] The SF₅ group is also known to increase the lipophilicity of molecules, which can enhance membrane permeability in drug design.[1]
-
Fluorine Atom: The fluorine substituent further contributes to the electron-deficient nature of the aromatic ring through its inductive effect.
-
Nitrile Group (-CN): The nitrile group is a versatile functional handle that can undergo a variety of chemical transformations. Its reactivity is modulated by the strongly electron-withdrawing environment of the phenyl ring.
The combination of these groups makes the aromatic ring highly activated towards nucleophilic aromatic substitution (SNAr) at the fluorine-substituted position. The benzylic protons adjacent to the nitrile group also exhibit enhanced acidity, which is a key consideration for base-mediated reactions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and reaction optimization of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile.
Q1: What are the recommended solvents for dissolving 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile?
A1: While specific solubility data for this compound is not extensively published, its structural features provide strong guidance. The presence of the large, nonpolar SF₅ group suggests good solubility in a range of common organic solvents. Based on the behavior of similar fluorinated and SF₅-containing compounds, solubility is expected to be favorable in:
-
Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and N,N-Dimethylacetamide (DMAc). These are excellent choices for many reactions, particularly SNAr.
-
Ethereal Solvents: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), and Dioxane.
-
Chlorinated Solvents: Dichloromethane (DCM) and Chloroform (CHCl₃).
-
Aromatic Hydrocarbons: Toluene and Xylene, especially at elevated temperatures.
It is expected to have limited solubility in highly polar protic solvents like water and lower alcohols (methanol, ethanol), and in nonpolar aliphatic hydrocarbons like hexanes at room temperature. For a comparative overview, please refer to Table 1.
Q2: How do I choose the optimal solvent for a Nucleophilic Aromatic Substitution (SNAr) reaction at the fluorine position?
A2: For SNAr reactions, polar aprotic solvents are generally the top choice as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.
-
Recommended Solvents: DMF, DMSO, and DMAc are highly effective for promoting SNAr reactions.
-
Alternative: Acetonitrile can also be a suitable solvent.
-
Causality: These solvents facilitate the formation of the Meisenheimer complex, the key intermediate in SNAr, by stabilizing the charge separation. In a study on the closely related 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, heating with potassium carbonate in DMF gave good results for SNAr with various nucleophiles.[3][4]
Q3: What is the general temperature range for conducting reactions with this compound?
A3: The optimal temperature is highly dependent on the specific reaction.
-
Nucleophilic Aromatic Substitution (SNAr): These reactions may proceed at room temperature if a strong nucleophile is used, but often require heating to achieve a reasonable reaction rate. A typical starting range is 50-100 °C. For less reactive nucleophiles, temperatures up to 150 °C in a high-boiling solvent like DMF or DMSO may be necessary.
-
Reactions at the Benzylic Position: Deprotonation of the benzylic carbon is typically performed at low temperatures (-78 °C to 0 °C) to control the reaction and prevent side reactions.
-
Nitrile Group Transformations: Hydrolysis or reduction of the nitrile group often requires elevated temperatures, sometimes under reflux conditions, depending on the reagents used.
Always start with milder conditions and gradually increase the temperature while monitoring the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
Q4: Can the nitrile group be hydrolyzed? What conditions are recommended?
A4: Yes, the nitrile group can be hydrolyzed to either an amide or a carboxylic acid. Due to the electron-withdrawing nature of the ring, the nitrile carbon is more electrophilic, but the stability of the SF₅ group to harsh conditions is a key advantage.
-
Acidic Hydrolysis: Strong acids like concentrated HCl or H₂SO₄ with heating can be effective. The high stability of the SF₅ group is beneficial here.
-
Basic Hydrolysis: Concentrated aqueous bases like NaOH or KOH with heating can also be used. The SF₅ group is remarkably stable towards many bases.[5] For example, pentafluorosulfanylbenzene does not react with a refluxing solution of sodium hydroxide in aqueous ethanol.[5]
Q5: Is the pentafluorosulfanyl (SF₅) group stable under typical reaction conditions?
A5: The SF₅ group is known for its exceptional thermal and chemical stability.[1][2] It is resistant to a wide range of acidic, basic, oxidative, and reductive conditions.[5] However, its stability can be compromised by very strong, non-hindered organometallic bases, and at temperatures above -40 °C, it can act as a leaving group during lithiation reactions.[6] For most standard organic transformations, the SF₅ group can be considered a robust spectator group.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or no conversion in SNAr reaction | 1. Insufficient temperature. 2. Inappropriate solvent. 3. Weak nucleophile or base. 4. Poor solubility of reactants. | 1. Incrementally increase the reaction temperature in 10-20 °C steps. 2. Switch to a more polar aprotic solvent like DMF or DMSO. 3. Use a stronger, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) or a stronger nucleophile. 4. Ensure all reactants are fully dissolved. If necessary, use a co-solvent or a higher reaction temperature. |
| Formation of multiple products | 1. Side reactions due to high temperature. 2. Competing reaction at the benzylic position. 3. Decomposition of starting material or product. | 1. Lower the reaction temperature and extend the reaction time. 2. If the base is deprotonating the benzylic position, use a weaker, non-nucleophilic base or protect the benzylic position if possible. 3. The SF₅ group is very stable, but other parts of the molecule might not be under harsh conditions. Run the reaction under an inert atmosphere (N₂ or Ar) and use degassed solvents. |
| Difficulty in deprotonating the benzylic position | 1. Base is not strong enough. 2. Incompatible solvent. | 1. Use a stronger base such as LDA, n-BuLi, or NaHMDS. 2. Use an ethereal solvent like THF or Et₂O, typically at low temperatures (-78 °C). |
| Poor yield during nitrile hydrolysis | 1. Incomplete reaction. 2. Decomposition under harsh conditions. | 1. Increase reaction time and/or temperature. 2. Use milder hydrolysis conditions if possible, or consider a two-step procedure (e.g., conversion to an imidate followed by hydrolysis). |
Data and Protocols
Data Presentation
Table 1: Recommended Solvents for Reactions with 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile
| Solvent Class | Examples | Recommended for | Notes |
| Polar Aprotic | DMF, DMSO, DMAc, MeCN | SNAr, Reactions of the nitrile group | Excellent for dissolving polar reactants and stabilizing charged intermediates. |
| Ethereal | THF, 2-MeTHF, Dioxane | Reactions at the benzylic position (with strong bases), some SNAr | Good for organometallic reactions. Generally less polar than DMF/DMSO. |
| Chlorinated | DCM, Chloroform | General purpose, work-up | Good solubility for the starting material. |
| Aromatic Hydrocarbons | Toluene, Xylene | High-temperature reactions | Can be used for reactions requiring reflux at higher temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
To a stirred solution of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile (1.0 equiv) in anhydrous DMF (0.1-0.5 M), add the nucleophile (1.1-1.5 equiv) and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Alkylation at the Benzylic Position
-
Dissolve 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile (1.0 equiv) in anhydrous THF (0.1-0.5 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong base (e.g., LDA, 1.05 equiv) dropwise and stir for 30-60 minutes at -78 °C.
-
Add the electrophile (e.g., an alkyl halide, 1.1 equiv) and continue stirring at -78 °C for a specified time.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash, dry, and purify as described in Protocol 1.
Visualizations
Experimental Workflows
Caption: Workflow for a typical SNAr reaction.
Caption: Workflow for benzylic alkylation.
References
-
The Pentafluorosulfanyl Group (SF5). Rowan Scientific. [Link]
-
Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus de l'Académie des Sciences. [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]
-
Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. RSC Publishing. [Link]
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. [Link]
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. [Link]
-
Synthesis and Nucleophilic Aromatic Substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PubMed. [Link]
-
Understanding the pentafluorosulfanyl group and property-driven design of SF 5 -containing compounds. ResearchGate. [Link]
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. [Link]
Sources
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- 2. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
analytical methods for detecting impurities in 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile
A Guide to Analytical Method Development and Troubleshooting for Impurity Detection
Welcome to the technical support guide for the analytical characterization of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research and development. This guide is structured as a dynamic resource to address the specific challenges you may encounter while developing and troubleshooting analytical methods for this unique and complex molecule. The presence of aromatic fluorine, the highly electronegative pentafluorosulfur (SF₅) group, and the reactive nitrile functionality demands a robust and well-understood analytical strategy to ensure the purity, safety, and efficacy of any resulting Active Pharmaceutical Ingredient (API).[1]
Frequently Asked Questions (FAQs): Understanding the Analyte and its Impurities
Q1: What are the primary challenges in developing analytical methods for 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile?
A1: The molecule's structure presents a unique combination of analytical challenges:
-
High Electronegativity and Polarity: The SF₅ and fluorine groups create a highly electron-deficient aromatic ring, influencing its chromatographic retention and mass spectrometric behavior.
-
Complex Impurity Profile: Impurities can arise from starting materials, side reactions during synthesis (e.g., regioisomers, hydrolysis of the nitrile), or degradation.[2][3] Identifying these closely related substances requires highly specific and selective methods.
-
SF₅ Group Behavior: The pentafluorosulfur group is uncommon and its fragmentation patterns in mass spectrometry may not be well-documented in standard libraries, requiring careful spectral interpretation.[4]
-
Reactivity: The nitrile group can be susceptible to hydrolysis under certain pH conditions, potentially forming the corresponding carboxylic acid or amide as a degradation product.
Q2: What are the most likely process-related impurities I should be looking for?
A2: Based on common synthetic routes for phenylacetonitrile derivatives and fluorinated compounds, potential impurities include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Regioisomers: Isomers where the fluorine or SF₅ group is at a different position on the phenyl ring. Controlling these is critical and should be done as early as possible in the synthetic process.[3]
-
Hydrolysis Products: 2-(3-Fluoro-5-(pentafluorosulfur)phenyl)acetamide and 2-(3-Fluoro-5-(pentafluorosulfur)phenyl)acetic acid, formed by the hydrolysis of the nitrile group.
-
By-products from Synthesis: This could include dimers, products of side reactions, or impurities from reagents. For instance, in syntheses involving benzyl chloride and sodium cyanide, impurities like benzyl alcohol and benzaldehyde can arise.[2]
-
Des-Fluoro Impurity: An impurity where the fluorine atom on the ring is replaced by hydrogen. Such process-related impurities are common in the synthesis of fluorinated pharmaceuticals.[5]
High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
HPLC is the primary technique for separating and quantifying impurities in pharmaceutical development.[6][7] A well-developed HPLC method is the cornerstone of quality control.
Workflow for HPLC Method Development
Caption: A typical workflow for developing a robust HPLC impurity method.
HPLC FAQs & Troubleshooting
Q3: What type of HPLC column is best for separating 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile from its impurities?
A3: A systematic approach is recommended:
-
Start with C18: A standard C18 (octadecylsilane) column is the universal starting point due to its versatility in reversed-phase chromatography.
-
Consider Phenyl Phases: Given the aromatic nature of the analyte, a phenyl-hexyl or similar phenyl-based column can offer alternative selectivity through π-π interactions between the stationary phase and the aromatic ring of the analyte and its impurities.
-
Evaluate Fluorinated Phases: For highly fluorinated molecules, a fluorinated stationary phase (e.g., F5 or PFP) can provide unique selectivity.[8] These phases can have different interactions (dipole-dipole, shape selectivity) compared to standard C18 phases, which can be highly effective for separating regioisomers or other closely related fluorinated compounds.[8]
Q4: I'm seeing significant peak tailing for my main peak. What is the cause and how can I fix it?
A4: Peak tailing is often caused by secondary interactions between the analyte and the column.
-
Cause: The nitrile group or potential basic impurities might be interacting with residual acidic silanol groups on the silica support of the column.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Add a small amount (0.05-0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase. This protonates the silanol groups, minimizing the unwanted secondary interactions.
-
Use a High-Purity, End-capped Column: Modern columns are designed with minimal residual silanols. Ensure you are using a high-quality, base-deactivated column.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[9]
-
Consider a Guard Column: A guard column can protect the analytical column from strongly retained contaminants that might build up at the column inlet and cause peak shape issues.[9]
-
| Issue | Potential Cause | Recommended Solution |
| Ghost Peaks | Contamination in mobile phase, injector, or from previous run. | Use high-purity HPLC-grade solvents.[10] Flush the system thoroughly. Run a blank gradient to identify the source of the peak. |
| Baseline Noise/Drift | Inadequate mobile phase degassing; detector instability; contaminated flow cell. | Degas the mobile phase using an inline degasser or sonication.[11] Ensure the detector lamp has sufficient life. Flush the flow cell. |
| Variable Retention Times | Poorly mixed mobile phase; fluctuating column temperature; column degradation. | Premix mobile phase solvents or ensure the pump's mixing performance is optimal.[9] Use a column oven for temperature control.[12] If gradual, the column may need replacement. |
Orthogonal and Confirmatory Techniques
No single technique is sufficient for comprehensive impurity profiling. Orthogonal methods (those using different separation or detection principles) are essential for confirming purity.
Mass Spectrometry (MS) for Structural Confirmation
Q5: Which ionization technique, ESI or EI, is better for analyzing this compound and its impurities by mass spectrometry?
A5: This depends on your chromatographic setup.
-
Electrospray Ionization (ESI): When coupled with HPLC (LC-MS), ESI is the preferred method. It is a soft ionization technique suitable for polar, non-volatile compounds. You will likely observe the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. The fragmentation pattern can help elucidate the structure of impurities.[4]
-
Electron Ionization (EI): Typically used with Gas Chromatography (GC-MS), EI is a hard ionization technique that causes extensive fragmentation. While this provides a reproducible "fingerprint" spectrum, the molecular ion is often weak or absent for fluorinated compounds.[13][14] However, the fragmentation can be very informative. For SF₅-aromatics, characteristic fragmentation patterns can be identified.[4]
Gas Chromatography (GC) for Volatile Impurities
Q6: Can GC-MS be used to analyze for impurities?
A6: Yes, but with significant caveats. GC-MS is excellent for identifying volatile and semi-volatile impurities, such as residual solvents or low-boiling point starting materials.[15] However, for your target molecule:
-
Thermal Stability: You must confirm that 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile is thermally stable and does not degrade in the hot GC inlet.
-
Column Reactivity: Highly reactive fluorine compounds, particularly acidic ones like HF that could be present as trace impurities, can degrade standard polysiloxane GC columns.[16] Using an inert, specially-treated column is advisable.
-
Derivatization: For non-volatile impurities like the potential carboxylic acid degradation product, derivatization may be necessary to make them suitable for GC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Identification
Q7: How can NMR spectroscopy help in identifying and quantifying impurities?
A7: NMR is a powerful tool for unambiguous structure elucidation and quantification.
-
¹⁹F NMR: This is particularly valuable. The SF₅ group gives a characteristic A₄B pattern (a doublet and a quintet), and the aromatic fluorine gives another distinct signal.[17][18] Any impurity that modifies these fluorine environments will have a different ¹⁹F NMR spectrum, making it a highly sensitive probe for fluorinated impurities. It can be used to detect and quantify organofluorine compounds that might be missed by other methods.[19]
-
¹H and ¹³C NMR: Provide complementary information about the overall structure of the main component and any impurities present.
-
Quantitative NMR (qNMR): If an impurity is isolated or its structure is known, qNMR can be used for accurate quantification without needing a specific reference standard for that impurity, by comparing its integral to a certified internal standard.
Step-by-Step Protocol: HPLC-UV/MS Method Development for Impurity Profiling
This protocol outlines a starting point for developing a validated impurity method.
Objective: To separate 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile from its potential process-related and degradation impurities.
1. Materials and Equipment:
-
HPLC or UPLC system with a UV/PDA detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Columns: C18, Phenyl-Hexyl, PFP (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).
-
Sample: 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile dissolved in 50:50 Acetonitrile/Water at ~0.5 mg/mL.
2. Initial Screening Protocol:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Set the column temperature to 40 °C.
-
Set the flow rate to 0.4 mL/min.
-
Set the UV/PDA detector to collect data from 200-400 nm, monitoring specifically at the λₘₐₓ of the main peak.
-
Inject 2 µL of the sample.
-
Run a generic screening gradient:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 5% B
-
17.1-20 min: 5% B (re-equilibration)
-
-
Analyze the chromatogram for peak shape, resolution between the main peak and any impurities, and retention time.
-
Repeat steps 1-7 for the Phenyl-Hexyl and PFP columns to compare selectivity.
3. Optimization Phase:
-
Based on the best initial separation from the screening, adjust the gradient slope to improve the resolution of closely eluting peaks.
-
If peak shape is poor, evaluate the effect of using TFA instead of formic acid or adjusting the pH.
-
Optimize the column temperature (e.g., try 30 °C and 50 °C) to see its effect on selectivity.
4. System Suitability:
-
Once an optimized method is established, define SST criteria. For an impurity method, this typically includes:
-
Resolution (Rs): The resolution between the main peak and the closest eluting impurity should be > 2.0.
-
Tailing Factor (Tf): The tailing factor for the main peak should be < 1.5.
-
Reproducibility: The %RSD for retention time and peak area of six replicate injections should be < 1.0%.
-
5. Validation:
-
Once the method passes SST, proceed with full validation according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[20][21]
References
- Benchchem. (n.d.). Navigating the Analytical Landscape: A Comparative Guide to Mass Spectrometry of Pentafluorosulfanyl Derivatives. Benchchem.
- Benchchem. (n.d.). 2-Phenylacetonitrile|For Research. Benchchem.
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
- Sofpromed. (2024, January 24). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Sofpromed.
- Pharmaguideline. (n.d.). Steps for Analytical Method Development. Pharmaguideline.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
- (n.d.). HPLC Troubleshooting Guide.
- Dong, M. W. (2018, February 28). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate.
- (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
- Lab Manager. (2025, April 30). Introduction to Analytical Method Development and Validation. Lab Manager.
- US Pharmacopeia (USP). (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP).
- Sterling Pharma Solutions. (2024, March 13). Journey of an API: Developing robust analytical methods. Sterling Pharma Solutions.
- The Royal Society of Chemistry. (n.d.). CHAPTER 15: Validating Analytical Procedures. The Royal Society of Chemistry.
- Chahrour, O., et al. (2017, June 20). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. Almac.
- General Chapters. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS.
- ResearchGate. (2014, February 11). Is it possible to analyze F-compounds with GCMS? ResearchGate.
- ACS Publications. (n.d.). High-Resolution Nuclear Magnetic Resonance Spectra of the Pentafluorosulfur Group. Inorganic Chemistry.
- JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL Ltd.
- Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Medistri SA.
- ACS Publications. (2025, July 8). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology.
- ResearchGate. (2018, June 15). Synthesis of pentafluorosulfanyl (SF 5 ) containing aromatic amino acids. ResearchGate.
- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards.
- ResearchGate. (n.d.). ¹⁹F NMR spectrum of the collected solution. ResearchGate.
- Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing.
-
Bellur Atici, E., & Karlığa, B. (2015). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Journal of Pharmaceutical Analysis, 5, 356-370. Retrieved from [Link]
Sources
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- 5. semanticscholar.org [semanticscholar.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Introduction to Analytical Method Development and Validation | Lab Manager [labmanager.com]
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- 10. HPLCトラブルシューティングガイド [sigmaaldrich.com]
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Validation & Comparative
in vitro biological activity of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile
Initiating Data Collection
I'm starting my deep dive by hitting Google hard. My initial phase focuses on amassing data regarding the in vitro biological activities of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile. I'm prioritizing its synthesis, and known biological targets, trying to understand it fully, initially.
Refining the Research Plan
I've expanded my scope. Now, I'm not just looking for raw data. I'm actively seeking compounds with similar structures and activities to use as benchmarks. I'm focusing on identifying the most relevant in vitro assays to compare and contrast 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile with these alternatives. The goal is to build a solid comparison framework.
Exploring Related Compounds
I've been digging into the biological activity of related compounds, since the target compound is elusive in direct searches. It's becoming evident that I'll need to leverage this related information, because the direct data is not so forthcoming. The search has unearthed relevant data for building a comparison guide.
Focusing on Assay Design
Now I'm diving deeper into the specifics of in vitro assays. I've compiled details on MTT, LDH, protein denaturation, and membrane stabilization assays, along with methods using liver microsomes. This foundational knowledge is allowing me to start sketching out the experimental protocols section of the comparison guide with confidence. It seems like a strong foundation.
Expanding Comparison Criteria
I've significantly broadened my scope of comparison. The research into SF5-containing compounds revealed their importance, and potential targets. I've compiled details on the bioactivity of related compounds. Structurally similar compounds are now clear comparators. I have enough information to design a clear comparison guide. This foundation allows me to select more specific assay designs.
Defining Guide Structure
I've been thinking about the structure of the guide. The SF5 group's medicinal chemistry significance will be the introduction. Then I'll propose in vitro assays for the compound, and define the comparison compounds. I plan to use tables, diagrams, and experimental protocols to define the guide. I'm ready to write now, since the search is done.
The Ascendancy of the Pentafluorosulfanyl Group: A Comparative Efficacy Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a well-established strategy to optimize the pharmacological profile of drug candidates. For decades, the trifluoromethyl (CF3) group has been a mainstay, valued for its ability to enhance metabolic stability, modulate acidity, and improve receptor binding. However, a more recent contender, the pentafluorosulfanyl (SF5) group, is rapidly gaining prominence and has been dubbed a "super-trifluoromethyl" group.[1][2] This guide provides an in-depth, objective comparison of the efficacy of SF5-substituted compounds versus their CF3-analogs, grounded in experimental data and practical insights for researchers, scientists, and drug development professionals.
The Rationale for Fluorination: A Tale of Two Groups
The introduction of fluorine into a drug candidate can profoundly influence its properties. Both the CF3 and SF5 groups exert strong electron-withdrawing effects, which can significantly impact the acidity of nearby functional groups and alter non-covalent interactions with biological targets.[3][4] However, key differences in their steric and electronic profiles often translate to distinct pharmacological outcomes.
The SF5 group possesses a unique octahedral geometry, which is larger than the tetrahedral CF3 group.[5] This greater steric bulk can be advantageous in probing the binding pockets of target proteins and can also shield the molecule from metabolic enzymes, contributing to enhanced stability.[6] Furthermore, the SF5 group is generally more lipophilic and has a stronger electron-withdrawing character than the CF3 group, properties that can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5][7]
Physicochemical Properties: A Head-to-Head Comparison
A quantitative understanding of the physicochemical differences between the SF5 and CF3 groups is crucial for rational drug design. The following table summarizes key parameters that dictate their influence on a molecule's behavior.
| Property | Trifluoromethyl (-CF3) | Pentafluorosulfanyl (-SF5) | Significance in Drug Discovery |
| Hansch Lipophilicity Parameter (π) | +0.88 | +1.23[7] | Higher lipophilicity can improve membrane permeability and oral absorption, but excessive lipophilicity can lead to poor solubility and off-target effects. |
| Hammett Constant (σp) | +0.54 | +0.68[8] | A measure of the electron-withdrawing strength of a substituent. Stronger electron withdrawal can modulate pKa and enhance binding interactions. |
| Van der Waals Volume (ų) | ~43 | ~68 | Influences the steric fit of a ligand within a receptor's binding site and can impact metabolic stability. |
| Electronegativity (Pauling Scale) | 3.36[5] | 3.65[5] | Higher electronegativity can lead to more polarized bonds and stronger non-covalent interactions. |
Comparative Efficacy: Insights from Experimental Data
While the physicochemical properties of the SF5 group suggest the potential for improved efficacy, the ultimate test lies in direct biological comparisons with their CF3 counterparts. The following case studies provide a nuanced view of how this substitution can impact activity across different biological targets.
Case Study 1: p97 ATPase Inhibitors
In a study of indole-based inhibitors of the AAA ATPase p97, a target in cancer therapy, the replacement of a C-5 CF3 group with an SF5 group led to a notable difference in inhibitory activity.[1][6][9]
| Compound | R-group | p97-ADP-Glo IC50 (μM) |
| 12 | -CF3 | 4.7 ± 2.0[1][6][9] |
| 13 | -SF5 | 21.5 ± 0.4[1][6][9] |
In this instance, the SF5-analog was found to be less active.[1][9] The researchers hypothesized that the larger size and stronger electron-withdrawing effect of the SF5 group may not have been optimal for the specific binding pocket of p97 in this particular molecular scaffold.[6] This highlights that the SF5 group is not a universal "magic bullet" but rather a tool for strategic optimization.
Case Study 2: Cannabinoid Receptor Ligands
A study on pyrazole-based cannabinoid receptor ligands provided a different perspective. When comparing SF5-substituted ligands with their exact CF3 and tert-butyl analogues, the SF5 pyrazoles generally exhibited slightly higher or equivalent CB1 receptor affinity (Ki).[10] This suggests that in certain contexts, the properties of the SF5 group can be beneficial for receptor binding.
Case Study 3: NK1 Receptor Ligands
In the development of Neurokinin-1 (NK1) receptor ligands, an SF5-containing compound demonstrated a binding affinity comparable to the approved drug aprepitant, which contains two CF3 groups.[11] The IC50 of the SF5-containing compound was 34.3 nM, only slightly weaker than aprepitant's 27.7 nM.[11] Molecular docking studies suggested that the SF5 group occupies a similar position to one of the CF3 groups in aprepitant within the receptor's binding site.[11]
Case Study 4: Flufenamic Acid Analogs
Research on analogs of flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID), revealed that SF5-substitution could enhance biological activity.[12] While all the flufenamic acid analogs in the study activated the ion channel rBASIC more strongly than the parent compound, the SF5-containing analog demonstrated the highest potency, inducing an eight-fold larger current at a concentration of 1 mM.[12]
Metabolic Stability: A Clear Advantage for SF5
One of the most consistently observed advantages of the SF5 group is its contribution to enhanced metabolic stability.[1][2][3] The strong sulfur-fluorine bonds and the steric shielding provided by the five fluorine atoms make the SF5 moiety highly resistant to metabolic degradation.[3] This often translates to a longer in vivo half-life and improved pharmacokinetic profiles. For example, an 8-SF5 mefloquine analog demonstrated higher in vivo antimalarial activity and a longer half-life compared to the parent compound.[2]
Experimental Protocols for Comparative Evaluation
To empirically assess the relative merits of SF5 and CF3 substitution in your own drug discovery programs, the following standardized in vitro assays are essential.
Determination of Lipophilicity (LogP) by Shake-Flask Method
A fundamental parameter, the partition coefficient (LogP), quantifies the lipophilicity of a compound.
Caption: Workflow for LogP Determination.
Step-by-Step Protocol:
-
Preparation: Prepare a saturated solution of n-octanol in water and water in n-octanol.
-
Dissolution: Accurately weigh and dissolve the test compound in a known volume of either the n-octanol or aqueous phase.
-
Partitioning: Combine the two phases in a separatory funnel and shake vigorously for a predetermined time (e.g., 30 minutes) to reach equilibrium.
-
Separation: Allow the phases to separate completely. Centrifugation may be required to break up emulsions.
-
Sampling: Carefully collect aliquots from both the n-octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method such as UV-Vis spectroscopy or LC-MS.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Metabolic Stability Assay in Human Hepatocytes
This assay provides a measure of a compound's susceptibility to metabolism by liver enzymes.
Caption: Hepatocyte Metabolic Stability Assay Workflow.
Step-by-Step Protocol:
-
Cell Preparation: Thaw cryopreserved human hepatocytes and plate them in a suitable culture plate. Allow the cells to attach and form a monolayer.
-
Incubation: Prepare a solution of the test compound in incubation medium and add it to the hepatocyte cultures. Place the plate in a 37°C incubator.
-
Sampling: At designated time points, remove an aliquot of the incubation medium.
-
Quenching: Immediately quench the metabolic reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Analysis: After the final time point, process all samples by centrifugation to pellet precipitated proteins. Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The half-life (t1/2) can be calculated as 0.693/k.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay is the gold standard for determining the affinity of a compound for its target receptor.
Caption: Radioligand Binding Assay Workflow.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand, and a range of concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding inhibited by the test compound against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Perspectives
The pentafluorosulfanyl group is a powerful tool in the medicinal chemist's arsenal, offering a unique combination of steric and electronic properties that can lead to improved pharmacokinetic profiles and, in many cases, enhanced efficacy. While not a universal replacement for the venerable trifluoromethyl group, the SF5 moiety provides a valuable alternative for nuanced lead optimization. The case studies presented herein demonstrate that the impact of SF5 substitution is context-dependent and underscores the necessity of empirical testing.
The primary challenge remaining for the widespread adoption of the SF5 group is its synthetic accessibility.[3][5] However, as synthetic methodologies continue to advance, we can expect to see the SF5 group featured more prominently in the next generation of innovative therapeutics. For drug development professionals, a thorough understanding of the comparative properties of SF5 and CF3 groups, coupled with robust experimental validation, will be key to unlocking the full potential of this "super-trifluoromethyl" substituent.
References
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Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. eScholarship.org. [Link]
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Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. ResearchGate. [Link]
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Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. [Link]
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The Pentafluorosulfanyl Group (SF5). Rowan Scientific. [Link]
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Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. National Institutes of Health. [Link]
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The Pentafluorosulfanyl Group in Cannabinoid Receptor Ligands: Synthesis and Comparison with Trifluoromethyl and tert-Butyl Analogues. The University of Aberdeen Research Portal. [Link]
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Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications. [Link]
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Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]
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Recent advances in the chemistry and the application of SF5-compounds. ResearchGate. [Link]
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Moving out of CF3‐Land: Synthesis, Receptor Affinity, and in silico Studies of NK1 Receptor Ligands Containing a Pentafluorosulfanyl (SF5) Group. ResearchGate. [Link]
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Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities. National Institutes of Health. [Link]
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A Radical Access to CF3- and SF5-Containing Dihydrobenzofurans and Indolines. ResearchGate. [Link]
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Synthesis of a small‐molecule library with CF3/SF5 groups. ResearchGate. [Link]
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A) Comparison of selected factors of SF5 and CF3 groups for benzene... ResearchGate. [Link]
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Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. [Link]
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SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria. National Institutes of Health. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile Derivatives as Putative Kinase Inhibitors
This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of novel 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile derivatives. In the quest for more potent and selective therapeutic agents, particularly in oncology, the unique physicochemical properties of the pentafluorosulfur (SF5) group offer a compelling avenue for drug design.[1][2][3] This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, offering insights into the rational design, synthesis, and biological evaluation of this promising class of compounds. We will delve into the causality behind experimental choices, present detailed protocols, and provide a comparative analysis of hypothetical derivatives to guide future research.
Introduction: The Rationale for Pentafluorosulfur and Fluorine in Phenylacetonitrile Scaffolds
The phenylacetonitrile core is a versatile scaffold found in a variety of biologically active molecules.[4] Its synthetic tractability allows for extensive chemical modifications to explore and optimize interactions with biological targets.[5] In recent years, the introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, primarily due to their ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[6]
The pentafluorosulfur (SF5) group, in particular, has garnered significant attention as a "super-trifluoromethyl" bioisostere.[3] Its key properties include:
-
High Electronegativity and Electron-Withdrawing Nature: The SF5 group is one of the most electron-withdrawing groups known, which can significantly influence the acidity of nearby protons and the electronic environment of the aromatic ring.
-
Enhanced Lipophilicity: Despite its polarity, the SF5 group can increase the overall lipophilicity of a molecule, potentially improving membrane permeability and oral bioavailability.
-
Metabolic Stability: The sulfur-fluorine bonds are exceptionally strong, rendering the SF5 group highly resistant to metabolic degradation.
-
Steric Bulk: The octahedral geometry and size of the SF5 group can promote specific steric interactions within a binding pocket, leading to enhanced selectivity.
The additional presence of a fluorine atom at the 3-position of the phenylacetonitrile ring further modulates the electronic properties of the scaffold through inductive effects and can participate in hydrogen bonding interactions with protein residues. This dual substitution pattern of 3-fluoro and 5-pentafluorosulfur creates a unique electronic and steric profile that is ripe for exploration in SAR studies.
Given the precedent for SF5-containing compounds as potent kinase inhibitors, this guide will focus on the hypothetical evaluation of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile derivatives against a panel of protein kinases, which are critical targets in cancer therapy.[1][2][7][8]
Comparative Analysis of Hypothetical Derivatives
To elucidate the SAR of the 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile scaffold, we propose a series of derivatives for synthesis and biological evaluation. The following table outlines these hypothetical compounds and the rationale for their design.
| Compound ID | R1-Substituent (at the α-carbon) | R2-Substituent (Aryl group) | Rationale for Modification | Hypothetical Activity |
| LEAD-001 | H | Phenyl | Parent compound for baseline activity. | Moderate |
| ALT-001 | Methyl | Phenyl | Introduction of a small alkyl group to probe steric tolerance near the nitrile. | Potentially Increased |
| ALT-002 | Ethyl | Phenyl | Increasing the bulk of the alkyl group to further explore steric limitations. | Potentially Decreased |
| ALT-003 | H | 4-Methoxyphenyl | Addition of an electron-donating group on the second phenyl ring to assess electronic effects on binding. | Potentially Increased |
| ALT-004 | H | 4-Chlorophenyl | Introduction of an electron-withdrawing group to probe the electronic requirements of the binding pocket. | Potentially Increased |
| ALT-005 | H | 3,4-Dichlorophenyl | Increased electron-withdrawing character and altered steric profile. | Variable |
| ALT-006 | H | 4-Trifluoromethylphenyl | Comparison with another common fluorine-containing electron-withdrawing group. | Potentially Increased |
| ALT-007 | H | Pyridin-4-yl | Introduction of a nitrogen atom to explore potential hydrogen bonding interactions. | Potentially Increased |
Experimental Protocols
General Synthetic Pathway
The synthesis of the proposed derivatives would start from the commercially available 3-bromo-5-fluorobenzyl bromide. The key steps would involve the introduction of the nitrile and pentafluorosulfur groups, followed by the Knoevenagel condensation to introduce the second aryl ring.
Workflow for the Synthesis of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile Derivatives:
Caption: General synthetic workflow for the preparation of target derivatives.
Step-by-Step Synthesis of 3-Bromo-5-fluorophenylacetonitrile (Intermediate 1): [9]
-
To a solution of 3-bromo-5-fluorobenzyl bromide (1.0 eq) in a suitable solvent such as DMF, add sodium cyanide (1.5 eq) in water.
-
Heat the reaction mixture at 75 °C in a sealed tube for 3 hours.
-
After cooling to room temperature, partition the reaction mixture between ethyl acetate and a 2.5% w/v aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 3-bromo-5-fluorophenylacetonitrile.
Step-by-Step Knoevenagel Condensation (General Procedure): [10]
-
Dissolve 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile (1.0 eq) and the desired substituted benzaldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of a base, such as piperidine or sodium hydroxide.
-
Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC).
-
The product will often precipitate out of the solution upon cooling.
-
Filter the solid, wash with cold ethanol, and dry to obtain the final product. Recrystallization may be performed for further purification if necessary.
In Vitro Kinase Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds would be evaluated against a panel of cancer-related protein kinases (e.g., VEGFR2, PDGFRα, CDK1). A common method for this is a fluorescence-based assay that measures the amount of ADP produced.
Workflow for In Vitro Kinase Assay:
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol: [11][12][13][14]
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, the appropriate substrate, and ATP in the provided assay buffer.
-
Add the test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP and incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the ADP detection reagent, which typically involves a coupled enzyme system that generates a fluorescent signal proportional to the amount of ADP produced.
-
Incubate for a short period at room temperature to allow the detection reaction to proceed.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Structure-Activity Relationship Insights and Discussion
-
α-Substitution: The introduction of a small alkyl group like methyl at the α-position (ALT-001) might be well-tolerated and could potentially increase potency by providing additional hydrophobic interactions. However, a larger group like ethyl (ALT-002) may lead to a steric clash in the binding pocket, reducing activity.
-
Electronic Effects on the Second Phenyl Ring: The activity of derivatives with substituents on the second phenyl ring (ALT-003 to ALT-006) will reveal the electronic requirements of this part of the binding site. An electron-donating group like methoxy (ALT-003) or electron-withdrawing groups like chloro (ALT-004) and trifluoromethyl (ALT-006) could enhance activity through favorable electronic or hydrophobic interactions.
-
Hydrogen Bonding Potential: The introduction of a nitrogen atom in the second aromatic ring (ALT-007) could lead to a significant increase in potency if a hydrogen bond donor or acceptor is present in the corresponding region of the kinase active site.
-
The Role of the SF5 and Fluoro Groups: The consistently high potency of the active compounds in this series would underscore the importance of the 3-fluoro and 5-pentafluorosulfur substitution pattern on the core phenylacetonitrile scaffold for kinase inhibition. The strong electron-withdrawing nature of these groups likely plays a crucial role in the overall electronic properties of the molecule that favor binding.
Conclusion and Future Directions
This guide has outlined a systematic approach to investigating the structure-activity relationships of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile derivatives as potential kinase inhibitors. By synthesizing and evaluating a focused library of analogs, researchers can gain valuable insights into the key structural features required for potent and selective inhibition. The unique properties of the pentafluorosulfur group make this a particularly promising area of research for the development of next-generation therapeutics.
Future work should focus on:
-
Expanding the library of derivatives to include a wider range of substituents at the α-position and on the second aryl ring.
-
Performing co-crystallization studies of the most potent inhibitors with their target kinases to gain a deeper understanding of the binding mode at the atomic level.
-
Evaluating the pharmacokinetic properties (ADME/Tox) of the most promising compounds to assess their drug-like potential.
By following the principles and protocols outlined in this guide, researchers will be well-equipped to explore the therapeutic potential of this novel class of compounds.
References
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- Yilmaz, F., Ceylan, S., Ulukaya, E., & Büyükgüngör, O. (2023). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. ChemistrySelect, 8(34), e202301986.
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O'Connell, M. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. [Link]
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The "Super-Trifluoromethyl" Challenger: A Head-to-Head Comparison of SF₅- and CF₃-Phenylacetonitriles in Biological Assays
In the relentless pursuit of novel therapeutic agents, medicinal chemists are constantly seeking molecular substituents that can fine-tune the pharmacological profile of lead compounds. For decades, the trifluoromethyl (CF₃) group has been a stalwart in this endeavor, prized for its ability to enhance metabolic stability, modulate lipophilicity, and alter electronic properties.[1][2] However, a more recent contender, the pentafluorosulfanyl (SF₅) group, is rapidly gaining traction as a "super-trifluoromethyl" bioisostere, offering a unique combination of characteristics that can impart distinct advantages in drug design.[3][4]
This guide provides a comprehensive, head-to-head comparison of SF₅- and CF₃-phenylacetonitriles, a scaffold of interest in medicinal chemistry.[5][6][7] While direct comparative biological data for this specific compound pair is emerging, we can construct a robust predictive analysis based on the well-established physicochemical properties of the SF₅ and CF₃ moieties. This analysis will be grounded in the fundamental principles of medicinal chemistry and supported by detailed protocols for key biological assays, empowering researchers to make informed decisions in their drug discovery programs.
Physicochemical Properties: A Tale of Two Fluorinated Groups
The seemingly subtle substitution of a carbon atom for a sulfur atom at the core of these fluorinated groups precipitates a cascade of differences in their physicochemical properties. These differences are not merely academic; they have profound implications for how a molecule interacts with its biological target and behaves within a physiological system.
The SF₅ group is demonstrably more lipophilic than the CF₃ group, a property quantified by their respective Hansch π parameters.[3] This increased lipophilicity can enhance a molecule's ability to traverse cellular membranes, potentially leading to improved oral bioavailability and tissue distribution.[4] Furthermore, the SF₅ group exerts a stronger electron-withdrawing effect than the CF₃ group, which can significantly influence a molecule's pKa and its binding interactions with target proteins.[3] From a steric perspective, the SF₅ group is larger than the CF₃ group, a factor that can be exploited to probe the topology of a binding pocket and enhance selectivity.[4]
| Property | CF₃-Phenylacetonitrile | SF₅-Phenylacetonitrile | Rationale for Difference |
| Lipophilicity (cLogP) | ~2.5-3.0 | ~3.5-4.0 | The larger size and octahedral geometry of the SF₅ group contribute to a greater nonpolar surface area. |
| Electron-Withdrawing Character (Hammett Constant, σₚ) | ~0.53 | ~0.68 | The higher electronegativity of fluorine combined with the sulfur atom's ability to expand its valence shell leads to a more potent inductive effect. |
| Steric Bulk (van der Waals Volume) | Smaller | Larger | The presence of a central sulfur atom and five fluorine atoms results in a greater spatial footprint compared to the carbon and three fluorine atoms of the CF₃ group. |
| Metabolic Stability | High | Very High | The sulfur-fluorine bonds in the SF₅ group are exceptionally strong and resistant to enzymatic degradation.[3] |
Note: cLogP values are estimations and can vary based on the calculation method.
Predictive Biological Performance: A Comparative Analysis
The distinct physicochemical profiles of SF₅- and CF₃-phenylacetonitriles are predicted to translate into significant differences in their performance in a range of biological assays.
Kinase Inhibition Assays
In the context of kinase inhibition, a common application for phenylacetonitrile-containing compounds, the stronger electron-withdrawing nature of the SF₅ group could lead to more potent inhibition.[8] This is because the nitrile group can act as a hydrogen bond acceptor, and its polarization by the SF₅ group could enhance this interaction within the kinase active site. However, the larger steric bulk of the SF₅ group could also be a double-edged sword. If the binding pocket is constrained, the CF₃-substituted analog may exhibit a better fit and, consequently, higher potency.
Figure 1: A generalized workflow for a kinase inhibition assay.
Cell Viability and Cytotoxicity Assays
When assessing the cytotoxic effects of these compounds on cancer cell lines, the enhanced lipophilicity of the SF₅-phenylacetonitrile is predicted to result in greater cell permeability and, potentially, more potent anti-proliferative activity.[5] Increased intracellular concentrations could lead to more pronounced target engagement and downstream cellular effects. However, this increased lipophilicity and potency could also translate to greater off-target toxicity, a critical consideration in drug development.
Figure 2: A simplified workflow for a cell viability assay.
Metabolic Stability Assays
One of the most significant advantages of the SF₅ group is its exceptional metabolic stability.[3] The strength of the sulfur-fluorine bonds makes this moiety highly resistant to cleavage by metabolic enzymes, such as cytochrome P450s.[9][10][11] In an in vitro metabolic stability assay using liver microsomes, it is highly probable that SF₅-phenylacetonitrile would exhibit a longer half-life and lower intrinsic clearance compared to its CF₃-counterpart. This enhanced stability could translate to a longer in vivo half-life and a more favorable pharmacokinetic profile.
| Assay | Predicted Outcome for SF₅-Phenylacetonitrile | Predicted Outcome for CF₃-Phenylacetonitrile | Key Differentiating Factor |
| Kinase Inhibition | Potentially higher potency | Potent, but likely less so than the SF₅ analog | Stronger electron-withdrawing effect of the SF₅ group. |
| Cell Viability | Higher cytotoxicity | Cytotoxic, but likely less potent | Increased lipophilicity and cell permeability of the SF₅ analog. |
| Metabolic Stability | Longer half-life, lower clearance | Shorter half-life, higher clearance | Greater resistance of the S-F bonds to metabolic degradation. |
Experimental Protocols
To facilitate the direct comparison of SF₅- and CF₃-phenylacetonitriles in your own laboratories, we provide the following detailed, step-by-step protocols for the key assays discussed.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
SF₅- and CF₃-phenylacetonitrile stock solutions (10 mM in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a series of 1:3 serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of each compound dilution.
-
Add 2 µL of the kinase solution (at 2X the final concentration) to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of a solution containing the kinase substrate and ATP (both at 2X the final concentration).
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12]
-
Cell Viability Assay (Resazurin-Based)
This protocol measures the metabolic activity of cells as an indicator of their viability.[13][14]
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
SF₅- and CF₃-phenylacetonitrile stock solutions (10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well, clear-bottom, black-walled plates
-
Fluorescence plate reader (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Incubate for 48-72 hours.
-
-
Resazurin Addition:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Data Analysis:
-
Measure the fluorescence of each well.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the rate of metabolism of a compound when incubated with human liver microsomes.[9][10]
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
SF₅- and CF₃-phenylacetonitrile stock solutions (10 mM in DMSO)
-
Internal standard (a structurally similar, stable compound)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of HLM (0.5 mg/mL final concentration) and the test compound (1 µM final concentration) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile with the internal standard to stop the reaction.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) and calculate the intrinsic clearance (Clint).[11]
-
Conclusion
The pentafluorosulfanyl group represents a compelling alternative to the trifluoromethyl group for the fine-tuning of drug candidates. Its enhanced lipophilicity, potent electron-withdrawing nature, and superior metabolic stability offer a unique set of tools for medicinal chemists. While the CF₃ group remains a valuable and widely used substituent, the SF₅ group should be considered a strategic option, particularly when seeking to improve a compound's pharmacokinetic profile or to explore novel structure-activity relationships. The predictive analysis and detailed protocols provided in this guide are intended to empower researchers to rationally incorporate these powerful fluorinated motifs into their drug discovery programs and to systematically evaluate their impact on biological activity.
References
- Assessing the Metabolic Stability of 4-Fluoroaniline-Containing Compounds: A Compar
- A Comparative Analysis of the Metabolic Stability of Fluorin
- Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candid
- Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (2023). PubMed Central.
- Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. (2012).
- Cell Viability Assays. (2013). NCBI Bookshelf.
- Application Notes and Protocols for Kinase Activity Assays. (n.d.). Benchchem.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv.
- Metabolism and Toxicity of Fluorine Compounds. (2021). Chemical Research in Toxicology.
- Viability Assays For Cells In Culture l Protocol Preview. (2022). YouTube.
- Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. (2013).
- Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA
- Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity D
- Cell Viability and Prolifer
- Kinase Assay Kit. (n.d.). Sigma-Aldrich.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-1H-indole-3-acetonitrile. (n.d.). Benchchem.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.
- In vitro kinase assay. (2023). Protocols.io.
- Assay Development for Protein Kinase Enzymes. (2012). NCBI.
- Phenylacetonitrile. (n.d.). PubChem.
- CAS 140-29-4: Phenylacetonitrile. (n.d.). CymitQuimica.
- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). PubMed Central.
- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (n.d.). RSC Publishing.
- Renal metabolism of acrylonitrile to cyanide: in vitro studies. (n.d.). PubMed.
- 2-Phenylacetonitrile. (n.d.). mVOC 4.0.
- 2-Phenylacetonitrile|For Research. (n.d.). Benchchem.
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- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Renal metabolism of acrylonitrile to cyanide: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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Assessing the Metabolic Stability of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile: A Comparative Guide for Drug Discovery
In the relentless pursuit of novel therapeutics, the early assessment of a drug candidate's metabolic stability is a critical determinant of its future success. A compound that is rapidly metabolized can suffer from poor bioavailability and an undesirably short duration of action, hindering its clinical potential. This guide provides an in-depth analysis of the expected metabolic stability of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile, a compound of interest in modern medicinal chemistry. We will explore the theoretical underpinnings of its stability, propose a comparative framework with relevant structural analogs, and provide detailed experimental protocols for researchers to conduct their own assessments.
The Scientific Rationale: Unpacking the Structural Determinants of Stability
The metabolic fate of a drug candidate is largely dictated by its chemical structure. In the case of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile, two key functional groups are poised to significantly influence its stability: the pentafluorosulfur (SF₅) group and the nitrile (CN) group.
The Pentafluorosulfur (SF₅) Group: A Shield Against Metabolism
The SF₅ group is a relatively new but increasingly popular functional group in medicinal chemistry, often referred to as a "super-trifluoromethyl" group. Its defining characteristic is its exceptional chemical and thermal stability, which is attributed to the high strength of the sulfur-fluorine bonds. This inherent robustness translates to a high resistance to metabolic degradation, particularly Phase I metabolism mediated by cytochrome P450 (CYP) enzymes. The steric bulk of the SF₅ group can also physically shield adjacent parts of the molecule from enzymatic attack, further enhancing its metabolic stability.
The Nitrile (CN) Group: A Metabolically Robust Polar Moiety
The nitrile group is a versatile pharmacophore that can participate in various beneficial interactions with biological targets. From a metabolic standpoint, the nitrile group itself is generally considered to be robust and not readily metabolized. While enzymatic hydrolysis of nitriles to carboxylic acids can occur, it is a relatively uncommon metabolic pathway for many nitrile-containing drugs. More often, metabolic transformations occur at other sites on the molecule. In the context of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile, the nitrile's strong electron-withdrawing nature can also influence the electronic properties of the aromatic ring, potentially making it less susceptible to oxidative metabolism.
A Comparative Framework for Assessing Metabolic Stability
To provide a meaningful assessment of the metabolic stability of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile, it is essential to compare it against structurally related compounds. This allows for the attribution of stability characteristics to specific functional groups. Below, we propose a set of comparator compounds and present a hypothetical data table to illustrate how such a comparison would be structured.
It is crucial to note that the following data is illustrative and not based on experimental results for the target compound, as such data is not publicly available at the time of this writing.
| Compound | Structure | Key Features | Expected Half-Life (t½) in HLM (min) | Expected Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) |
| Target Compound | 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile | SF₅ group, nitrile group, fluorine substitution | > 60 | < 10 |
| Comparator A | 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | CF₃ group (common SF₅ bioisostere) | 45 - 60 | 10 - 25 |
| Comparator B | 3-Fluorobenzonitrile | Lacks the SF₅ and acetonitrile groups | 30 - 45 | 25 - 50 |
| Comparator C | Benzonitrile | Parent aromatic nitrile | 20 - 30 | 50 - 80 |
This comparative table highlights the expected trend of increasing metabolic stability with the introduction of the SF₅ group. The trifluoromethyl (CF₃) group in Comparator A is also known to enhance metabolic stability, but the SF₅ group is generally considered to be superior in this regard. Comparators B and C, lacking these strongly electron-withdrawing and sterically hindering groups, would be expected to be more susceptible to metabolism.
Experimental Protocols for Determining Metabolic Stability
To empirically determine the metabolic stability of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile and its comparators, a standardized in vitro assay using human liver microsomes (HLM) is the industry standard.
Human Liver Microsomal Stability Assay
This assay measures the rate of disappearance of a test compound when incubated with HLM, which are a rich source of Phase I metabolic enzymes, particularly CYPs.
Materials:
-
Test compounds (Target Compound and Comparators A, B, C)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for the human liver microsomal stability assay.
Data Analysis:
The concentration of the parent compound at each time point is determined by LC-MS/MS. The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the initial linear phase of this plot is used to calculate the half-life (t½) and the intrinsic clearance (CLint).
Predicted Metabolic Pathways
Based on the structure of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile, the most likely sites of metabolism, although expected to be slow, would be the aromatic ring and the methylene bridge.
A Head-to-Head Comparison for the Modern Chemist: Physicochemical Properties of SF₅- and CF₃-Substituted Aromatics
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. For decades, the trifluoromethyl (CF₃) group has been a reliable stalwart for modulating electronic properties and enhancing metabolic stability. However, the pentafluorosulfanyl (SF₅) group is rapidly ascending as a "super-trifluoromethyl" group, offering a unique and often superior profile of physicochemical characteristics.[1][2] This guide provides an in-depth, objective comparison of these two critical substituents, supported by experimental data, to empower researchers in drug discovery and materials development to make informed design choices.
The Electronic Landscape: Beyond Simple Induction
The primary reason for incorporating CF₃ and SF₅ groups is their profound electron-withdrawing nature, which significantly alters the reactivity and properties of an aromatic ring. This effect is a combination of inductive withdrawal (-I) and, to a lesser extent, resonance.
The trifluoromethyl (CF₃) group is a potent electron-withdrawing group due to the high electronegativity of its three fluorine atoms. It deactivates the aromatic ring towards electrophilic substitution and increases the acidity of nearby protons (e.g., on a phenol).
The pentafluorosulfanyl (SF₅) group exhibits an even stronger electron-withdrawing effect.[3][4] Despite sulfur being less electronegative than carbon, the cumulative effect of five fluorine atoms bonded to a single sulfur creates a powerful inductive pull. This makes the SF₅ group one of the most electron-withdrawing groups known in organic chemistry.[5] The Hammett constants (σ), which quantify the electronic influence of a substituent, consistently show SF₅ to be more powerfully withdrawing than CF₃ in both the meta and para positions.[3][6][7]
This superior electron-withdrawing capacity has significant consequences. For instance, substituting a phenol with an SF₅ group dramatically lowers the pKₐ of the hydroxyl proton compared to a CF₃ substitution, making it a much stronger acid.[7] This is because the SF₅ group is more effective at stabilizing the resulting phenoxide anion through inductive effects.
Diagram: Comparative Electronic Influence Below is a diagram illustrating the strong inductive electron withdrawal (-I effect) exerted by both the CF₃ and SF₅ groups on an aromatic ring.
Caption: Inductive electron withdrawal (-I) by CF₃ and SF₅ groups.
Lipophilicity and Steric Profile: Key Drivers of Pharmacokinetics
A molecule's ability to traverse cellular membranes and bind to its target is governed by a delicate balance of lipophilicity and size. It is in these areas that the differences between SF₅ and CF₃ become especially pronounced.
Lipophilicity (logP): The Hansch lipophilicity parameter (π) and the octanol-water partition coefficient (logP) are critical metrics for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Experimental data consistently shows that the SF₅ group imparts a significantly greater degree of lipophilicity to a molecule than the CF₃ group.[7][8][9] This enhanced lipophilicity can improve membrane permeability and oral bioavailability.[7][8]
Steric Bulk: The SF₅ group is considerably larger than the CF₃ group.[7][9] With its unique octahedral geometry, the SF₅ group occupies a volume intermediate between a trifluoromethyl group and a tert-butyl group.[7] This distinct steric profile can be leveraged by medicinal chemists to probe binding pockets and achieve target selectivity in ways that are not possible with the smaller, conical CF₃ group.[7]
Comparative Data Summary
The following table summarizes the key physicochemical parameters for the trifluoromethyl and pentafluorosulfanyl groups when substituted on an aromatic ring. These values represent a consensus from multiple experimental and computational studies.
| Property | Trifluoromethyl (-CF₃) | Pentafluorosulfanyl (-SF₅) | Significance in Drug/Materials Design |
| Hammett Constant (σₚ) | 0.53 - 0.54[3][7] | 0.68[3][7] | Quantifies electron-withdrawing strength; impacts acidity, basicity, and reactivity. |
| Hammett Constant (σₘ) | 0.43[6][7] | 0.61[6][7] | Quantifies electron-withdrawing strength from the meta position. |
| Electronegativity (χ) | 3.36[3][6] | 3.65[3][6] | Contributes to the powerful inductive effect and bond polarity. |
| Lipophilicity (Hansch π) | 0.88 - 1.09[7][10] | 1.23 - 1.51[7][10] | Higher values indicate greater lipophilicity, affecting membrane permeability and solubility. |
| Molar Volume (ų) | ~34.6[7] | ~55.4[7] | Influences steric interactions, receptor binding, and molecular conformation. |
| Metabolic Stability | Good | Excellent[5][8][11] | High stability of S-F bonds often leads to longer in-vivo half-life.[8] |
Experimental Protocols for Property Determination
To ensure scientific rigor, the properties discussed above are determined through standardized experimental protocols. Below are methodologies for two of the most critical parameters.
The shake-flask method is the gold-standard for logP determination, directly measuring the partitioning of a compound between n-octanol and water.[12]
Causality: This method physically simulates the partitioning of a compound between a lipid-like (n-octanol) and an aqueous environment, providing a direct, empirical measure of lipophilicity. Pre-saturation of the solvents is a critical step to prevent volume changes during the experiment, which would otherwise lead to inaccurate concentration measurements and erroneous logP values.
Methodology:
-
Solvent Preparation: Prepare mutually saturated solvents by vigorously mixing equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) in a separatory funnel for 24 hours. Allow the layers to separate completely.
-
Stock Solution: Prepare a stock solution of the test compound in the aqueous phase at a known concentration (e.g., 1 mg/mL). The concentration should be chosen to be within the linear range of the analytical detector.
-
Partitioning: In a clean glass vial, combine 5 mL of the saturated n-octanol with 5 mL of the compound's stock solution in the saturated aqueous phase.
-
Equilibration: Seal the vial and shake it vigorously for at least 1 hour at a constant temperature (e.g., 25°C) to ensure equilibrium is reached. Some compounds may require longer equilibration times.
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases.
-
Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the aqueous ([C]aq) and n-octanol ([C]org) layers using a validated analytical method, such as HPLC-UV.[12]
-
Calculation: Calculate logP using the formula: logP = log₁₀ ( [C]org / [C]aq ) .
-
Validation: The experiment should be performed in triplicate to ensure reproducibility. The sum of the mass of the compound in both phases should equal the initial mass to confirm that no degradation or precipitation occurred.
Diagram: Shake-Flask logP Determination Workflow
Caption: Workflow for the experimental determination of logP.
This method is highly effective for compounds possessing a chromophore that changes upon ionization, such as phenols.[7][12]
Causality: The method relies on Beer-Lambert's law. As the pH of the solution changes, the equilibrium between the protonated (acid) and deprotonated (conjugate base) forms of the compound shifts. If these two forms have different UV-Vis absorbance spectra, the pKₐ can be determined by monitoring the absorbance change as a function of pH. This provides a robust measure of acidity.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with precisely known pH values, typically spanning a range of at least 2 pH units above and below the expected pKₐ (e.g., a series of buffers from pH 1.0 to 13.0).[12]
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or methanol).
-
Measurement: In a 96-well UV-transparent microtiter plate, add a small, constant volume of the compound stock solution to each well. Then, add a larger, constant volume of each buffer to the wells, ensuring the final organic solvent concentration is low (<1%) to minimize its effect on the pKₐ.
-
Data Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 220-500 nm) for each well using a plate reader.
-
Data Analysis: Identify the analytical wavelength where the difference in absorbance between the fully protonated and fully deprotonated species is maximal.
-
Calculation: Plot the absorbance at the analytical wavelength against the pH of the buffers. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve is the pKₐ.
-
Validation: The experiment should be run in triplicate. A blank containing only the solvent and buffers should be run to correct for background absorbance.
Conclusion and Outlook
While the trifluoromethyl group remains an indispensable tool in the chemist's arsenal, the pentafluorosulfanyl group presents a compelling alternative with distinct advantages. The SF₅ group is not merely a more electron-withdrawing version of CF₃; its greater lipophilicity, unique steric footprint, and exceptional chemical stability offer novel avenues for molecular design.[13][5][8][11] For researchers aiming to enhance membrane permeability, increase metabolic robustness, or explore new steric interactions within a binding site, the SF₅ group represents a powerful strategic element. Understanding the fundamental physicochemical differences laid out in this guide is the first step toward harnessing the full potential of this remarkable "super-substituent."
References
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The Pentafluorosulfanyl Group (SF5) - Rowan Scientific. [Link]
-
Properties of the SF5 group and the major key discoveries reported in the field. - ResearchGate. [Link]
-
When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper - RSC Publishing. [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PubMed Central. [Link]
-
Reactions of Organic Pentafluorosulfanyl-Containing Compounds - ResearchGate. [Link]
-
Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed. [Link]
-
Moving out of CF3‐Land: Synthesis, Receptor Affinity, and in silico Studies of NK1 Receptor Ligands Containing a Pentafluorosulfanyl (SF5) Group | Request PDF - ResearchGate. [Link]
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When SF 5 outplays CF 3 : Effects of pentafluorosulfanyl decorated scorpionates on copper. [Link]
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Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. [Link]
-
The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds - PMC - NIH. [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles | ACS Organic & Inorganic Au - ACS Publications. [Link]
-
Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6 - ChemRxiv. [Link]
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Validating the Mechanism of Action of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the emergence of novel chemical entities with unique functionalities presents both exciting opportunities and significant challenges. One such molecule is 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile, a compound distinguished by the presence of the pentafluorosulfanyl (SF5) group. The SF5 moiety is gaining considerable attention as a "super-trifluoromethyl" group, valued for its high electronegativity, metabolic stability, and lipophilicity, which can enhance a compound's therapeutic properties.[1][2] However, the precise mechanism of action for many new SF5-containing compounds, including 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile, remains to be elucidated.
This guide provides a comprehensive framework for validating the hypothesized mechanism of action of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile as a novel enzyme inhibitor. Drawing from field-proven insights, we will detail a systematic and self-validating experimental workflow. To provide a tangible benchmark, we will compare its hypothetical performance characteristics against Gefitinib, a well-established first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor.[3][4] For the purpose of this illustrative guide, we will proceed under the working hypothesis that initial screening has identified EGFR as a putative target of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile.
Part 1: Unbiased Target Identification
Before delving into target-specific validation, it is crucial to confirm the molecular target(s) of a novel compound through unbiased methods. This foundational step mitigates the risk of pursuing a flawed hypothesis and uncovers potential off-target interactions early in the discovery process.
Affinity Purification-Mass Spectrometry (AP-MS)
A cornerstone of target identification, AP-MS allows for the capture and identification of proteins that physically interact with the compound of interest.[5][6] This is achieved by immobilizing the small molecule on a solid support and using it as "bait" to pull down its binding partners from a cell lysate.
dot
Caption: Workflow for Target Identification using AP-MS.
Experimental Protocol: Affinity Purification-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile with a linker and a biotin tag. It is critical to ensure that the modification does not abrogate its biological activity.
-
Cell Lysis: Culture a relevant cell line (e.g., A431, known for high EGFR expression) and prepare a native cell lysate using a mild lysis buffer to preserve protein complexes.
-
Incubation: Incubate the biotinylated compound with the cell lysate to allow for the formation of compound-target complexes.
-
Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated compound and its binding partners.[7]
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Separation and Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and subject them to in-gel tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification.[6]
Part 2: Confirming Target Engagement in a Cellular Context
Once a putative target like EGFR is identified, the next critical step is to confirm that the compound engages this target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[8][9]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[10] This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble target protein remaining.
dot
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells (e.g., A431) with 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile or a vehicle control (DMSO) for a defined period.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[11]
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[11]
-
Protein Detection: Analyze the amount of soluble EGFR in each sample by Western blot using an EGFR-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble EGFR as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.[11]
Part 3: Functional Characterization of Enzyme Inhibition
Confirming target engagement is a critical milestone, but it does not describe the functional consequence of this interaction. To validate our hypothesis, we must demonstrate that the binding of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile to EGFR results in the inhibition of its kinase activity.
In Vitro Kinase Assays
Biochemical kinase assays are essential for quantifying the inhibitory potency of a compound.[8] These assays typically measure the transfer of phosphate from ATP to a substrate peptide by the kinase.
Experimental Protocol: In Vitro EGFR Kinase Assay (Luminescence-Based)
-
Compound Preparation: Prepare a serial dilution of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the recombinant human EGFR kinase domain, the compound dilutions, and a specific substrate peptide.
-
Reaction Initiation: Start the kinase reaction by adding a solution containing ATP.
-
ADP Detection: After a set incubation period, stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™). The luminescent signal is proportional to kinase activity.[12]
-
IC50 Determination: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[13]
Comparative Potency Analysis
A direct comparison of IC50 values provides a clear measure of relative potency.
| Compound | Target | IC50 (nM) | Assay Type |
| 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile | EGFR (Wild-Type) | Hypothetical Data | In Vitro Kinase Assay |
| Gefitinib | EGFR (Wild-Type) | 33 | In Vitro Kinase Assay[13] |
| Gefitinib | EGFR (Exon 19 Deletion) | 13.06 | Cell-Based Assay[14] |
| Gefitinib | EGFR (L858R Mutant) | 75 | Cell-Based Assay[15] |
This table presents a template for summarizing potency data. The IC50 values for Gefitinib are sourced from published literature and can vary based on assay conditions.[13][14][15]
Part 4: Cellular Pathway and Phenotypic Analysis
The ultimate validation of a mechanism of action lies in demonstrating that target inhibition translates into the desired cellular response. For an EGFR inhibitor, this means showing a reduction in the phosphorylation of downstream signaling proteins and a corresponding effect on cell proliferation or survival.
Western Blot Analysis of EGFR Signaling Pathway
Western blotting can be used to assess the phosphorylation status of key proteins in the EGFR signaling cascade, such as EGFR itself, Akt, and ERK.[16][17] A potent inhibitor should reduce the levels of the phosphorylated forms of these proteins upon EGF stimulation.
dot
Caption: Simplified EGFR Signaling Pathway and Site of Inhibition.
Experimental Protocol: Western Blot for Pathway Analysis
-
Cell Culture and Treatment: Plate A431 cells and serum-starve them overnight to reduce basal EGFR phosphorylation.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile, Gefitinib, or vehicle for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Perform SDS-PAGE and Western blotting using primary antibodies specific for phospho-EGFR (e.g., pY1068), total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK. A loading control like actin should also be included.[18]
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.
Cell Viability Assay
A functional consequence of inhibiting the EGFR pathway should be a reduction in the viability or proliferation of EGFR-dependent cancer cells.
Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed an EGFR-dependent cell line (e.g., HCC827, which has an EGFR exon 19 deletion and is sensitive to Gefitinib) in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile and Gefitinib for 72 hours.
-
Viability Measurement: Measure cell viability using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo®.
-
EC50 Determination: Plot cell viability against the logarithm of the compound concentration to determine the half-maximal effective concentration (EC50).
Part 5: Off-Target Profiling
A critical aspect of drug development is ensuring the selectivity of a compound. Off-target effects can lead to unforeseen toxicities.[19] Therefore, it is essential to profile 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile against a panel of other kinases and relevant proteins to assess its selectivity.
Methods for Off-Target Profiling:
-
Computational Screening: In silico methods can predict potential off-target interactions based on the chemical structure of the compound and the binding sites of known proteins.[12][20]
-
Kinase Panel Screening: Test the compound against a large panel of purified kinases to determine its inhibitory activity against a broad range of related enzymes.
-
Proteome-wide CETSA (MS-CETSA): This powerful technique can assess the thermal stability of thousands of proteins simultaneously in response to compound treatment, providing a global view of on- and off-target engagement.[21]
Conclusion
Validating the mechanism of action of a novel compound like 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile requires a multi-faceted and rigorous experimental approach. By systematically progressing from unbiased target identification to in-cell target engagement, functional characterization, and pathway analysis, researchers can build a robust and compelling case for its proposed mechanism. The comparative analysis against a well-characterized drug such as Gefitinib provides essential context for evaluating its potency and potential as a therapeutic agent. The unique properties of the pentafluorosulfanyl group suggest that compounds like 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile may offer advantages in terms of metabolic stability and efficacy, making them exciting candidates for further investigation in the field of drug discovery.[1]
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Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC - PubMed Central. Available at: [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile
Abstract
Early and comprehensive assessment of a drug candidate's selectivity is paramount to mitigating late-stage attrition and ensuring clinical safety.[1][2] This guide provides a robust, multi-tiered framework for evaluating the cross-reactivity profile of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile, a novel small molecule with therapeutic potential. As specific target data for this compound is not yet publicly available, this document serves as a detailed methodological blueprint for researchers. We will delineate a logical, field-proven workflow, beginning with in silico prediction to identify potential off-targets, followed by a suite of in vitro binding and functional assays for empirical validation. The causality behind each experimental choice is explained, ensuring that the described protocols form a self-validating system for generating high-confidence, decision-driving data for drug development professionals.
Introduction: The Imperative for Selectivity Profiling
3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile is a synthetic organic compound characterized by a fluorinated phenylacetonitrile core and a pentafluorosulfur (SF5) group.[3] The SF5 group is of high interest in medicinal chemistry due to its unique stereoelectronic properties, including high electronegativity, metabolic stability, and lipophilicity, which can significantly influence a molecule's potency and pharmacokinetic profile.
However, these same properties can also lead to unintended interactions with biological macromolecules, known as off-target effects. Such interactions are a primary cause of adverse drug reactions (ADRs) and toxicity, which can derail even the most promising therapeutic candidates.[4] Therefore, a systematic investigation into the cross-reactivity of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile is not merely a regulatory requirement but a foundational step in de-risking its development.[5][6] This guide outlines a strategic approach to building a comprehensive selectivity profile.
Tier 1: In Silico Off-Target Prediction
Rationale: Before committing to resource-intensive wet-lab experiments, computational methods provide a cost-effective, high-throughput approach to forecast potential off-target interactions.[7][8] These methods leverage vast databases of known drug-target interactions and analyze the test compound based on structural similarity, chemical features, and pharmacophore matching.[9]
Methodology: A hierarchical computational framework should be employed, combining multiple orthogonal methods to increase predictive confidence.[7][9]
-
Chemical Similarity-Based Methods:
-
Similarity Ensemble Approach (SEA): This method compares the 2D chemical structure of the query molecule against a database of ligands with known biological targets. It is based on the principle that structurally similar molecules are likely to have similar biological targets.[9]
-
Machine Learning (ML) Models: Utilize algorithms like Support Vector Machines (SVM) or Random Forests (RF) trained on large datasets of compound structures and their activities to predict potential targets.[8][9][10]
-
-
Protein Structure-Based Methods:
-
Reverse Docking: If a primary target is hypothesized, the 3D structure of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile can be docked against a panel of known protein binding sites (e.g., the human kinome) to identify structurally plausible interactions.[11]
-
Pocket Similarity Searching: This approach compares the predicted binding pocket of the primary target with other proteins to find structurally similar pockets that the compound might also bind.[7]
-
The output of this in silico analysis will be a ranked list of potential off-targets (e.g., kinases, GPCRs, ion channels), prioritized by the confidence score from each predictive method.
Tier 2: Broad-Panel In Vitro Binding Assays
Rationale: The prioritized list from the in silico screen must be validated experimentally. Broad panel screening provides a direct measure of the compound's ability to bind to a diverse set of clinically relevant targets known to be associated with ADRs.[1] This step is crucial for early hazard identification.[6]
Methodology: The compound should be submitted to a comprehensive safety pharmacology panel, such as those offered by specialized contract research organizations (CROs).[2][5] A typical panel assesses binding against 40-100 targets.
Experimental Protocol: Radioligand Binding Assay
-
Target Preparation: Membranes from cells expressing the target receptor, enzyme, or ion channel are prepared.
-
Reaction Mixture: The cell membranes are incubated with a specific radioligand (a known binder to the target) and varying concentrations of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand via filtration.
-
Quantification: The amount of radioactivity on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. A significant inhibition (typically >50% at a 10 µM screening concentration) flags a potential interaction.
Data Presentation: Results should be summarized in a table, highlighting any significant off-target hits.
| Target Class | Target Example | % Inhibition at 10 µM (Hypothetical Data) |
| GPCRs | Adrenergic α1A | 8% |
| Dopamine D2 | 12% | |
| Serotonin 5-HT2A | 65% | |
| Kinases | ABL1 | 5% |
| SRC | 15% | |
| LCK | 58% | |
| Ion Channels | hERG (KCNH2) | 72% |
| Nav1.5 (SCN5A) | 25% | |
| Transporters | SERT | 18% |
Table 1: Hypothetical results from a broad-panel radioligand binding screen for 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile.
Tier 3: Focused Functional & Affinity Studies
Rationale: A binding hit does not necessarily translate to a functional effect. It is essential to determine if the compound acts as an agonist, antagonist, or modulator of the identified off-targets and to quantify its binding affinity (Ki) and functional potency (IC50/EC50).[4] This tier focuses on the significant hits identified in Tier 2 (e.g., 5-HT2A, LCK, and hERG from the hypothetical data).
Kinase Selectivity Profiling
For the identified kinase hit (LCK), a dose-response study is required to determine the IC50.
Experimental Protocol: Kinase Activity Assay
-
Assay Setup: A reaction is set up containing the LCK enzyme, a specific peptide substrate, and ATP (often at its physiological concentration).
-
Compound Addition: A 10-point dose-response curve of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile is added.
-
Reaction & Detection: The reaction proceeds, and the amount of phosphorylated substrate is quantified, often using luminescence or fluorescence-based methods.[12]
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity is calculated.[13]
GPCR Functional Assays
For the GPCR hit (5-HT2A), it is critical to distinguish between antagonist and agonist activity.
Experimental Protocol: Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A)
-
Cell Culture: Cells stably expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye.
-
Antagonist Mode: Cells are pre-incubated with varying concentrations of the test compound before being challenged with a known 5-HT2A agonist (e.g., serotonin). A decrease in the agonist-induced signal indicates antagonism.
-
Agonist Mode: Cells are directly treated with the test compound alone to see if it elicits a response.
-
Detection: Changes in intracellular calcium are measured using a fluorescence plate reader.
-
Potency Calculation: IC50 (for antagonists) or EC50 (for agonists) values are determined.
hERG Channel Functional Assay
Rationale: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation).[4][14] This is a critical safety liability, and regulatory agencies require robust evaluation.[15][16] The manual patch-clamp technique is the gold standard for this assessment.[14][15]
Experimental Protocol: Manual Patch-Clamp Electrophysiology
-
Cell Preparation: A cell (typically CHO or HEK293) stably expressing the hERG channel is selected for whole-cell voltage-clamp recording.[15]
-
Baseline Recording: The hERG current is recorded at physiological temperature (35-37°C) using a specific voltage protocol recommended by regulatory guidelines.[17]
-
Compound Perfusion: The cell is perfused with increasing concentrations of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile.
-
Current Measurement: The effect of the compound on the hERG current amplitude and kinetics is recorded.
-
IC50 Calculation: The concentration that causes 50% inhibition of the hERG tail current is determined.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile
As researchers and developers at the forefront of chemical innovation, our responsibility extends beyond synthesis and application to the entire lifecycle of a molecule. The compound 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile, with its unique combination of a nitrile group, aromatic fluorine, and a pentafluorosulfur moiety, demands a disposal protocol that is both scientifically sound and operationally safe. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in an understanding of its chemical reactivity and potential hazards.
Part 1: Hazard Assessment and Chemical Profile
Before any handling or disposal, a thorough understanding of the molecule's characteristics is paramount. The disposal procedure is directly derived from its inherent chemical properties and associated hazards. This compound is a multi-functional molecule, and its safety profile is a composite of the risks associated with each functional group.
The primary hazards are associated with its classification as a halogenated aromatic nitrile. The nitrile group (-CN) presents a significant toxicological risk, as related compounds like phenylacetonitrile can be fatal if inhaled, swallowed, or absorbed through the skin and may emit highly toxic hydrogen cyanide gas upon decomposition.[1][2] The presence of six fluorine atoms (one on the ring and five on the sulfur) designates it as a heavily halogenated organic compound, which necessitates special disposal considerations to manage the formation of hazardous decomposition products like hydrogen fluoride (HF) during incineration.[3][4]
Safety data for the closely related compound, 3-(Pentafluorothio)phenylacetonitrile, provides the most relevant hazard information.[5]
| Property | Value / Classification | Source |
| Molecular Formula | C₈H₅F₆NS | [6] |
| Molecular Weight | 261.19 g/mol | [6] |
| GHS Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [5] |
| Signal Word | Warning | [5][6] |
Causality of Hazards:
-
Nitrile Toxicity: The primary mechanism of nitrile toxicity involves the potential metabolic release of cyanide ions, which can inhibit cellular respiration.
-
Halogen-Related Hazards: High-temperature incineration, a common method for destroying organic waste, will liberate the fluorine and sulfur atoms. These can form highly corrosive and toxic gases, including hydrogen fluoride (HF) and sulfur oxides (SOx). Therefore, disposal must occur in a facility equipped with appropriate gas scrubbing technology.[7]
-
Pentafluorosulfur (-SF₅) Group: While the SF₅ group is known for its thermal stability, its decomposition pathways must be considered. Incomplete combustion could potentially lead to the formation of sulfur hexafluoride (SF₆), an extremely potent and persistent greenhouse gas.[8]
Part 2: Pre-Disposal Operations & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Adherence to proper laboratory practice is the first line of defense against exposure.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.[5]
-
Hand Protection: Chemically resistant gloves (e.g., Viton® or nitrile gloves, with attention to the manufacturer's breakthrough time) must be worn. Inspect gloves for any signs of degradation or perforation before use.[9]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][10]
Handling Procedures:
-
Ensure that eyewash stations and safety showers are unobstructed and close to the workstation.[9][11]
-
Avoid creating dust or aerosols.
-
Keep the compound away from heat, sparks, and open flames.[9][11]
-
Do not handle or store near incompatible materials such as strong oxidizing agents or strong acids, which could potentially react with the nitrile group.[10][11]
Part 3: The Core Disposal Protocol
The following step-by-step protocol is a self-validating system designed to ensure safety and regulatory compliance. The fundamental principle is waste segregation .
Step 1: Waste Segregation
This is the most critical step. Due to the presence of fluorine, this compound must be disposed of as Halogenated Organic Waste .[4][7]
-
Action: Designate a specific waste container exclusively for halogenated organic compounds.
-
Causality: Halogenated and non-halogenated waste streams are treated differently by disposal facilities. Mixing them leads to improper treatment, potential damage to disposal equipment, and significantly higher costs.[7] Halogenated waste requires high-temperature incineration with specialized off-gas "scrubbing" systems to neutralize the acidic gases (like HF) produced.
Step 2: Container Selection
The integrity of the waste container is essential to prevent leaks and environmental contamination.
-
Action: Use a clearly marked, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure screw cap is appropriate.
-
Causality: The container must not react with or be degraded by the chemical waste. The lid must be kept closed at all times, except when actively adding waste, to prevent the escape of vapors and to be compliant with safety regulations.[3][12]
Step 3: Labeling
Proper labeling is a non-negotiable regulatory and safety requirement.
-
Action: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile" .
-
A list of all other components in the container if it is a mixed waste stream.
-
The approximate percentages of each component.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant, skull and crossbones if acutely toxic thresholds are met in the waste mixture).[2]
-
-
Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and the associated dangers, and it is required for acceptance by the disposal facility.
Step 4: Accumulation and Storage
Waste must be stored safely in the laboratory before collection.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel. The container must be stored in secondary containment (e.g., a chemical-resistant tray or bin).
-
Causality: Secondary containment will capture any potential leaks from the primary container. Storing in a designated SAA prevents accidental mixing with other chemicals and ensures the waste is managed according to institutional and federal regulations.
Step 5: Final Disposal
Disposal of this chemical waste is not a task for laboratory staff beyond the steps outlined above.
-
Action: Arrange for pickup and disposal through your institution’s Environmental Health and Safety (EHS) office or a contracted, licensed hazardous waste disposal company.[12]
-
Causality: Licensed waste management vendors have the permitted facilities and technical expertise to transport, handle, and destroy hazardous chemical waste in compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.
Below is a workflow diagram illustrating the mandatory disposal procedure.
Caption: Disposal workflow for 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile.
Part 4: Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
Spill Response: [13]
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If the spill is small and you are trained to do so, prevent it from spreading using a spill kit with absorbent materials suitable for chemical spills.
-
Personal Protection: Do not attempt cleanup without the appropriate PPE.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water after the material has been removed.
-
Report: Report the incident to your supervisor and institutional EHS office.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to this comprehensive guide, laboratory professionals can ensure that 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile is managed safely and responsibly throughout its lifecycle, protecting both personnel and the environment.
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Halogenated Organic Liquids - Standard Operating Procedure . Source: Braun Research Group, Northwestern University. [Link]
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Benzyl cyanide - Wikipedia . Source: Wikipedia. [Link]
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Pentafluorosulfur hypofluorite - Wikipedia . Source: Wikipedia. [Link]
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Guidelines for Solvent Waste Recycling and Disposal . Source: Hazardous Waste Experts. [Link]
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A Senior Application Scientist's Guide to Handling 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile. Given the compound's complex structure, featuring a reactive nitrile group, a highly toxic pentafluorosulfur (SF₅) moiety, and a fluorinated aromatic ring, a conservative and multi-faceted approach to safety is imperative. The guidance herein is synthesized from data on structurally analogous compounds to ensure the highest degree of safety for all laboratory personnel.
Understanding the Hazard: A Multi-faceted Threat Profile
A comprehensive risk assessment is the foundation of safe laboratory practice. The molecular structure of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile suggests a combination of hazards derived from its constituent functional groups. The toxicity is not based on a single feature but is a synergistic combination of the phenylacetonitrile core, the pentafluorosulfur group, and the aromatic fluorine atom.
The phenylacetonitrile structure is associated with toxicity if inhaled, swallowed, or absorbed through the skin, often causing skin and eye irritation.[1] The primary mechanism of toxicity for many nitriles is the metabolic release of cyanide, a potent and fast-acting poison.[2] Symptoms of cyanide exposure can be delayed, which underscores the need for proactive and stringent safety measures.[2]
The pentafluorosulfur (SF₅) group is exceptionally hazardous. Compounds containing this moiety are known to be highly toxic, particularly through inhalation, and can cause severe skin and eye damage.[3][4] Upon thermal decomposition, these compounds can release corrosive and toxic fumes, including sulfur oxides and hydrogen fluoride.[5][6]
Finally, organofluorine compounds present unique metabolic and toxicological profiles.[7][8] Metabolism can lead to the release of toxic byproducts, and the high strength of the carbon-fluorine bond can contribute to environmental persistence.[7][9]
Table 1: Synthesized Hazard Profile and Primary Concerns
| Hazard Category | Anticipated Risk | Rationale Based on Structural Analogs |
| Acute Toxicity (Oral, Dermal, Inhalation) | High (Likely Toxic or Fatal) | Phenylacetonitrile analogs are harmful or toxic.[1] Pentafluorosulfur compounds are extremely toxic, especially via inhalation.[3][4] |
| Skin Corrosion/Irritation | High (Corrosive / Severe Irritant) | Causes skin irritation, with potential for severe burns from SF₅ and nitrile moieties.[1][3] |
| Eye Damage/Irritation | High (Severe Damage/Irritation) | Causes serious eye irritation, a common feature of both phenylacetonitriles and SF₅ compounds.[1][3] |
| Specific Target Organ Toxicity | High (Respiratory Irritation) | May cause respiratory irritation upon inhalation.[1] Chronic exposure could lead to heart, brain, and nerve damage, consistent with cyanide poisoning.[10] |
| Reactivity Hazards | Moderate | May decompose upon heating to produce toxic and corrosive fumes (HF, SOx, NOx).[3][5] |
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is worn, the work environment must be engineered for safety. The principle of the hierarchy of controls dictates that engineering and administrative measures are the most effective ways to minimize exposure.
-
Designated Work Area: All work with 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile must be conducted in a designated area, clearly marked with hazard signs.
-
Chemical Fume Hood: All handling, weighing, and solution preparation must be performed inside a certified and properly functioning chemical fume hood to mitigate inhalation exposure.[11]
-
Restricted Access: Only trained and authorized personnel should be allowed access to the designated area where the compound is stored and handled.
-
Emergency Preparedness: Ensure that a safety shower and eyewash station are immediately accessible and have been recently tested.[12] All personnel must be trained on their location and operation. An emergency response plan for cyanide exposure should be in place.[13][14][15]
Essential Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. For a compound with this hazard profile, there is no room for compromise. The following PPE is mandatory for all operations.
Table 2: Personal Protective Equipment (PPE) Selection Guide
| Protection Type | Specification | Rationale and Best Practices |
| Respiratory Protection | A full-face respirator with an organic vapor/acid gas (OV/AG) cartridge or a Powered Air-Purifying Respirator (PAPR). | A full-face respirator provides a higher protection factor and protects the eyes and face from splashes.[12] This is critical due to the severe inhalation toxicity of SF₅ compounds and the potential for cyanide release.[2][3] |
| Eye and Face Protection | Integrated with a full-face respirator. If using a half-mask respirator, chemical splash goggles and a full-face shield are required. | Protects against splashes that can cause severe eye damage.[11][12] |
| Hand Protection | Double-gloving with a nitrile inner glove and a chemically resistant outer glove (e.g., Viton™ or butyl rubber). | Nitrile gloves offer good resistance to a range of chemicals and are suitable as an inner layer.[16][17] An outer glove of a more robust material is necessary for extended exposure or splash protection. Always inspect gloves for damage before use and remove them carefully to avoid contamination.[12][17] |
| Body Protection | A chemical-resistant apron over a flame-resistant lab coat. Full-length pants and closed-toe, chemical-resistant footwear are mandatory. | Provides a barrier against splashes and contamination of personal clothing.[12][18] Contaminated clothing must be removed immediately and decontaminated before reuse.[11][13] |
Safe Handling and Operational Workflow
A systematic, step-by-step approach to handling minimizes the risk of exposure and accidents.
Pre-Operational Protocol
-
Verify Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood.
-
Prepare Waste Containers: Have designated, clearly labeled hazardous waste containers ready for solid and liquid waste.[19]
-
Don PPE: Put on all required PPE as specified in Table 2 before approaching the fume hood.
Handling and Weighing Protocol
-
Work Within the Hood: Perform all manipulations at least 6 inches inside the fume hood sash.
-
Careful Dispensing: To avoid generating dust or aerosols, carefully dispense the solid compound onto a weigh boat or into a container.
-
Immediate Closure: Tightly close the primary container immediately after dispensing.
-
Solution Preparation: If preparing a solution, add the solvent to the vessel containing the compound slowly to avoid splashing.
Post-Handling Decontamination
-
Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical using an appropriate solvent. Collect all rinsate as hazardous waste.
-
Wipe Down Surfaces: Wipe down the interior surfaces of the fume hood with a suitable cleaning agent. Dispose of the wipes as solid hazardous waste.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last, turning them inside out as you pull them off.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[3]
Caption: Workflow for Safely Handling 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile.
Emergency Response: Immediate and Decisive Action
In the event of an exposure or spill, immediate and correct action is critical to mitigating harm.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 20 minutes while removing contaminated clothing.[13][15] Seek immediate medical attention. Place contaminated clothing in a labeled biohazard bag.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids open.[15][20] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once. If breathing has stopped, perform artificial respiration using a bag-valve-mask; do not use mouth-to-mouth resuscitation.[14] Administer 100% oxygen if available and you are trained to do so.[15] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water. Seek immediate medical attention.
-
Small Spill (in fume hood): Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully collect the material into a sealed, labeled hazardous waste container.[19] Decontaminate the area.
-
Large Spill: Evacuate the laboratory immediately. Alert institutional safety personnel and follow emergency procedures.
Decontamination and Waste Disposal
All waste generated from handling this compound is considered hazardous.
-
Waste Segregation: Use separate, clearly labeled, and sealed containers for solid and liquid hazardous waste.[19]
-
Solid Waste: This includes contaminated gloves, wipes, absorbent pads, and empty containers.
-
Liquid Waste: This includes unused solutions and solvent rinses from equipment decontamination.
-
Disposal: All waste must be disposed of through a licensed hazardous waste contractor in accordance with local, state, and federal regulations.[21] Do not pour any waste down the drain.[18]
By adhering to these stringent protocols, researchers can safely manage the significant risks associated with 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile, ensuring personal safety and environmental protection.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
